Delphinidin chloride

Catalog No.
S525603
CAS No.
528-53-0
M.F
C15H11ClO7
M. Wt
338.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin chloride

CAS Number

528-53-0

Product Name

Delphinidin chloride

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride

Molecular Formula

C15H11ClO7

Molecular Weight

338.69 g/mol

InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H

InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N

SMILES

OC1=C(C2=CC(O)=C(O)C(O)=C2)[O+]=C3C=C(O)C=C(O)C3=C1.[Cl-]

solubility

Insoluble

Synonyms

Delphinidin Chloride; Delphinidine; Delphinidol; Ephdine

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

The exact mass of the compound Delphinidin is 338.0193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insoluble in waterinsoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ethermiscible with most fixed oils; not miscible with castor oil; soluble in volatile oilsinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. It belongs to the ontological category of anthocyanidin chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Skin protecting; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

delphinidin chloride biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway and Key Enzymes

The core pathway for delphinidin biosynthesis shares upstream steps with other flavonoids but diverges at critical enzymatic branches. The flowchart below illustrates this process.

G P1 Phenylalanine E_PAL PAL P1->E_PAL P2 Coumaroyl-CoA E_C4H C4H P2->E_C4H P3 + 3x Malonyl-CoA E_CHS CHS P3->E_CHS C1 Naringenin Chalcone E_CHI CHI C1->E_CHI C2 Naringenin E_F3H F3H C2->E_F3H C3 Dihydrokaempferol (DHK) Branch Pathway Branch Point C3->Branch E_F3H2 F3'H Branch->E_F3H2 Path to Cyanidin E_F3H3 F3'5'H Branch->E_F3H3 Path to Delphinidin C4 Dihydroquercetin (DHQ) E_DFR1 DFR C4->E_DFR1 C5 Leucocyanidin E_ANS1 ANS C5->E_ANS1 C6 Cyanidin (Red) C7 Dihydromyricetin (DHM) E_DFR2 DFR C7->E_DFR2 C8 Leucodelphinidin E_ANS2 ANS C8->E_ANS2 C9 Delphinidin (Blue/Purple) E_PAL->P2 Cinnamic acid E_4CL 4CL E_C4H->E_4CL p-Coumaric acid E_4CL->P3 E_CHS->C1 E_CHI->C2 E_F3H->C3 E_F3H2->C4 E_F3H3->C7 E_DFR1->C5 E_DFR2->C8 E_ANS1->C6 E_ANS2->C9

Key enzymatic steps in the delphinidin biosynthesis pathway. F3'5'H is the critical enzyme directing flux toward delphinidin [1] [2] [3].

The pathway begins with the general phenylpropanoid pathway, transforming phenylalanine into p-coumaroyl-CoA [1] [4]. This molecule enters the flavonoid pathway with the addition of malonyl-CoA, eventually leading to the central flavanone, naringenin [2] [3]. The key branching point occurs at dihydrokaempferol (DHK), where the action of flavonoid 3',5'-hydroxylase (F3'5'H) adds two hydroxyl groups to the B-ring, producing dihydromyricetin (DHM) [1] [2]. This dual hydroxylation is the definitive step creating the chemical scaffold for blue pigmentation.

Subsequent reduction by dihydroflavonol 4-reductase (DFR) and dehydration by anthocyanidin synthase (ANS) finally yields delphinidin aglycone [1] [4]. The competition between F3'H and F3'5'H for DHK is a major regulatory node determining the ratio of red cyanidin to blue delphinidin derivatives [3].

Key Enzymes in Delphinidin Biosynthesis

The table below summarizes the core enzymes involved in the delphinidin-specific branch.

Enzyme Gene Abbreviation Catalytic Function Specific Role in Delphinidin Biosynthesis
Flavonoid 3',5'-Hydroxylase F3'5'H Hydroxylation Adds two -OH groups to the B-ring of dihydrokaempferol, producing dihydromyricetin. This is the critical commitment step [1] [2].
Dihydroflavonol 4-Reductase DFR Reduction Reduces dihydromyricetin (DHM) to leucodelphinidin [1] [4]. Substrate specificity of DFR is a key factor in delphinidin accumulation [3].
Anthocyanidin Synthase ANS Oxidation Converts leucodelphinidin into the colored, unstable delphinidin aglycone [1] [4].
Glucosyltransferases UFGT Glycosylation Adds sugar moieties (e.g., glucose) to the C-3 position, forming stable anthocyanins like Delphinidin-3-glucoside [1].

Regulation and Experimental Analysis

The biosynthesis of delphinidin is not solely dependent on structural genes but is also tightly regulated by transcriptional complexes and environmental factors.

  • Transcriptional Regulation: The expression of genes like F3'5'H, DFR, and ANS is often controlled by a conserved ternary complex known as the MBW complex. This complex consists of MYB transcription factors, bHLH proteins, and WD40 repeat proteins [2]. Specific MYB transcription factors are crucial for activating the promoters of delphinidin pathway genes [2] [3].
  • Environmental Influences: UV irradiation (both pre-harvest and post-harvest) has been shown to significantly upregulate anthocyanin biosynthesis, including delphinidin, in fruits like blueberries [1] [4].

For researchers investigating this pathway, a combination of metabolomic and transcriptomic analyses is standard:

  • Metabolite Analysis: HPLC-MS is the primary method for identifying and quantifying specific anthocyanins like delphinidin and its glycosides in plant tissues [2] [3]. This confirms the chemical end-products of the pathway.
  • Gene Expression Analysis: RNA-Sequencing (RNA-Seq) and real-time quantitative PCR (RT-qPCR) are used to profile the expression levels of biosynthetic and regulatory genes. This helps correlate the accumulation of delphinidin with the transcription of genes like F3'5'H, DFR, and MYB transcription factors [2] [3].

From Biosynthesis to Bioactivity

Understanding the biosynthesis of delphinidin-3-glucoside is particularly relevant for drug development, as this glycosylated form has improved stability and is more easily absorbed than the aglycone form [1] [4]. Its noted bioactivities, which are of interest to pharmaceutical researchers, include:

  • Anticancer Potential: Induces apoptosis and inhibits proliferation in various cancer cell lines (e.g., breast, ovarian, colon) by modulating pathways like PI3K/AKT and MAPK [4] [5].
  • Neuroprotective Effects: Shown to attenuate cognitive deficits and pathology in Alzheimer's disease models by mitigating microglial senescence via the AMPK/SIRT1 pathway [6].
  • Anti-inflammatory & Antioxidant Properties: Scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory pathways like NF-κB [1] [7].

References

natural sources of delphinidin chloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Natural Sources

Delphinidin (3,3',4',5,5',7-hexahydroxyflavylium) is an anthocyanidin. Its chloride salt form, delphinidin chloride, is commonly used in scientific research for its stability and solubility [1] [2]. The compound is characterized by two aromatic rings (A and B) joined by a heterocyclic pyran ring (C), with multiple hydroxyl groups responsible for its strong antioxidant properties [1] [3].

The table below summarizes the primary natural sources and key chemical data for this compound.

Category Details
Natural Sources Bilberry, blueberry, blackcurrant, cranberry, pomegranate, eggplant (skin), red/purple grapes, red wine [4] [1] [5].
Chemical Formula C₁₅H₁₁ClO₇ [2].
Molar Mass 338.70 g/mol [2].
CAS Number 528-53-0 [2] [5].
Form Solid, appearing brown to black [2].
Solubility Soluble in polar solvents like methanol, water, and DMSO [1] [2].

Extraction and Purification Methods

Conventional extraction methods for anthocyanins like delphinidin often involve maceration with organic solvents such as methanol or ethanol [6]. However, research into greener and more efficient methods is advancing.

  • Deep Eutectic Solvents (DES): These are considered green, biodegradable, and low-toxicity solvents. They typically consist of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., lactic acid, oxalic acid). The acidic nature of certain DES helps stabilize the flavylium cation form of anthocyanins, leading to higher extraction yields compared to conventional solvents [6].
  • Pressurized Liquid Extraction (PLE): This method uses high pressure and temperature to extract compounds rapidly and with less solvent [6].
  • Purification: After extraction, counter-current chromatography is a efficient and cost-effective liquid-liquid separation technique for purifying anthocyanins on a preparative scale, serving as an alternative to preparative HPLC [6].

Biological Activities and Mechanistic Insights

This compound exhibits a range of biological activities with potential therapeutic applications, primarily through the modulation of key cellular signaling pathways.

The following diagram illustrates the primary signaling pathways through which this compound exerts its documented anticancer effects.

G cluster_pathways Key Signaling Pathways cluster_effects Biological Outcomes Delphinidin Delphinidin MAPK MAPK Pathway (ERK, JNK, p38) Delphinidin->MAPK PI3K PI3K/Akt Pathway Delphinidin->PI3K STAT3 JAK/STAT3 Pathway Delphinidin->STAT3 NFkB NF-κB Pathway Delphinidin->NFkB CellCycle Cell Cycle Regulators Delphinidin->CellCycle Apoptosis Apoptotic Machinery Delphinidin->Apoptosis Angiogenesis Angiogenic Factors Delphinidin->Angiogenesis AntiProlif Inhibited Proliferation MAPK->AntiProlif ApoptosisInd Induced Apoptosis MAPK->ApoptosisInd PI3K->AntiProlif AntiAngio Inhibited Angiogenesis PI3K->AntiAngio STAT3->AntiProlif STAT3->ApoptosisInd AntiInflam Anti-inflammatory Effects NFkB->AntiInflam CellCycleArr Cell Cycle Arrest (G2/M) CellCycle->CellCycleArr Apoptosis->ApoptosisInd Angiogenesis->AntiAngio Antimetastatic Inhibited Invasion/Migration AntiProlif->Antimetastatic

FIGURE 1: Key signaling pathways modulated by this compound, leading to its observed anticancer effects.

Anticancer Mechanisms

This compound inhibits cancer cell proliferation and induces apoptosis through multiple pathways.

  • Induction of Apoptosis: In human colon cancer cells (HCT116), this compound upregulates the expression of caspases-3, -8, and -9 and decreases the level of the anti-apoptotic protein Bcl-2 [3]. It can also induce cell cycle arrest at the G2/M phase [4] [3].
  • Inhibition of Key Signaling Pathways: The compound directly targets and inhibits several pro-survival kinases. It acts as a potent inhibitor of EGFR and has been shown to inhibit Fyn kinase, MAPKK4, and PI3K activity, thereby suppressing downstream effectors like NF-κB and AP-1, which are crucial for cell growth and inflammation [4] [2] [7].
  • Anti-metastatic Effects: this compound can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. In human osteosarcoma and hepatocellular carcinoma cells, it suppresses the expression of EMT markers and matrix metalloproteinases (MMPs), potentially through the inhibition of ERK/p38 MAPK and EGFR signaling [4].
Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. This compound exhibits anti-angiogenic properties by downregulating critical factors like HIF-1α and VEGF, and by inhibiting VEGFR2 signaling in endothelial cells [4] [8]. This action disrupts the blood supply necessary for tumors to grow.

Anti-inflammatory and Other Activities

This compound demonstrates significant anti-inflammatory effects by strongly inhibiting TNF-α-induced COX-2 expression [4]. It has also shown potential in mitigating pathological markers in models of psoriasis by improving keratinocyte differentiation and reducing inflammation [4].

Research Considerations and Protocols

For researchers intending to work with this compound, several practical aspects must be considered.

In Vitro Experimental Notes
  • Solution Preparation: this compound is unstable in solution. Prepare fresh stock solutions before use. It is soluble in DMSO, and common working concentrations in cell-based assays range from ~10 μM to 75 μM, depending on the cell type and assay [4] [2].
  • Cell-Based Assays:
    • Proliferation Assay: Treat cells (e.g., Human Aortic Endothelial Cells - HAoECs) with varying concentrations of this compound (e.g., 0.1-5 μg/mL) for 24-72 hours. Cell proliferation can be measured using MTT or WST-1 assays [8].
    • Apoptosis Assay: After treatment, apoptosis can be detected using Annexin V/propidium iodide staining followed by flow cytometry. Monitor the cleavage of caspases and histone deacetylase 3 (HDAC3) via Western blotting [4] [9].
Key Research Challenges
  • Low Bioavailability and Stability: A major challenge is its poor absorption and rapid degradation under physiological conditions (pH > 3, light sensitivity) [8] [3].
  • Innovative Delivery Systems: To overcome bioavailability issues, researchers are exploring advanced delivery systems. For instance, encapsulating delphinidin in small extracellular vesicles (sEVs) has been shown to enhance its stability and anti-angiogenic potency by up to 100-fold in some assays [8].
  • Metabolism: The metabolism and precise bioavailability of delphinidin and its glycosides in biological systems are not fully understood and require further exploration [1] [3].

References

Comprehensive Technical Guide to Delphinidin Chloride: Phytochemistry and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to Delphinidin Chloride

This compound (C₁₅H₁₁ClO₇; CID 68245; CAS 528-53-0) is an anthocyanidin derivative that serves as a fundamental research compound for investigating the biological activities of delphinidin-based pigments. With a molecular weight of 338.7 g/mol, this compound represents the aglycone core of numerous anthocyanin pigments found abundantly in nature [1]. As a chloride salt of the delphinidin cation, it offers enhanced stability compared to other forms while maintaining the essential pharmacophoric features responsible for its diverse biological activities [2].

Delphinidin itself is a purple plant pigment belonging to the anthocyanidin class of flavonoids, widely distributed in colored fruits and vegetables including blueberries, blackcurrants, bilberries, pomegranates, eggplants, and red grapes [2] [3]. In nature, delphinidin predominantly exists in glycosylated forms (anthocyanins) with various sugar moieties attached at the C-3 position, which significantly influence its stability, solubility, and bioavailability [2]. The chloride salt form is particularly valuable for in vitro research as it provides a stable, water-soluble source of the delphinidin aglycone for mechanistic studies.

The growing interest in this compound in pharmaceutical and nutraceutical research stems from its multifaceted bioactivities, including potent antioxidant, anti-inflammatory, anticancer, anti-angiogenic, and cardioprotective effects [2] [3] [4]. This technical guide provides a comprehensive overview of this compound's phytochemistry, pharmacological potential, experimental methodologies, and challenges in therapeutic development, specifically tailored for researchers and drug development professionals.

Fundamental Chemistry and Phytochemistry

Structural Characteristics and Properties

This compound features a distinctive flavylium cation structure consisting of a three-ring system (C6-C3-C6) characteristic of anthocyanidins [2] [3]. The chemical structure comprises two aromatic rings (A and B) and a heterocyclic pyrylium ring (C) that carries a positive charge [3]. The specific arrangement of hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' distinguishes delphinidin from other anthocyanidins and contributes significantly to its biological activity [2].

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Research Significance
Molecular Formula C₁₅H₁₁ClO₇ Basic identification and molecular weight calculation
Molecular Weight 338.7 g/mol Dosage and concentration standardization
Melting Point >349.85°C Thermal stability assessment
Solubility Methanol (slightly), Water (soluble as chloride salt) Solvent selection for experimental preparations
Storage Conditions -20°C Long-term stability preservation
Color Blue-red to black Visual identification and spectrophotometric analysis
Hydrogen Bond Donors 6 Molecular interactions with biological targets
Hydrogen Bond Acceptors 7 Solubility and membrane permeability characteristics

The presence of multiple hydroxyl groups, particularly the catechol structure in ring B (3',4',5'-trihydroxylation), confers potent electron-donating capacity, making this compound an exceptionally powerful antioxidant compound [2] [3]. This structural configuration enables efficient scavenging of reactive oxygen species (ROS) and contributes to the compound's vibrant color properties, which vary with pH [2]. The chloride counterion enhances the stability and water solubility of the flavylium cation, facilitating in vitro experimentation [1].

Biosynthetic Pathways

In plants, delphinidin biosynthesis occurs through the phenylpropanoid pathway using coumaroyl-CoA and malonyl-CoA as primary precursors [2] [3]. The key enzymatic steps involve:

  • Initial condensation catalyzed by chalcone synthase (CHS) to form the chalcone scaffold
  • Isomerization and hydroxylation through series of enzymes including chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonoid 3',5'-hydroxylase (F3'5'H)
  • Final conversion catalyzed by anthocyanidin synthase (ANS) and UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) [2]

The enzyme flavonoid 3',5'-hydroxylase serves as the critical determinant for delphinidin production, directly controlling the hydroxylation pattern that distinguishes delphinidin from other anthocyanidins like cyanidin and pelargonidin [2]. Following biosynthesis, delphinidin undergoes various modifications including glycosylation, methylation, and acylation, which enhance its stability and create the diverse array of delphinidin-derived anthocyanins found in nature [2].

G This compound Biosynthetic Pathway Phenylpropanoid\nPathway Phenylpropanoid Pathway Coumaroyl-CoA Coumaroyl-CoA Phenylpropanoid\nPathway->Coumaroyl-CoA Malonyl-CoA Malonyl-CoA Phenylpropanoid\nPathway->Malonyl-CoA Chalcone\nSynthase (CHS) Chalcone Synthase (CHS) Coumaroyl-CoA->Chalcone\nSynthase (CHS) Malonyl-CoA->Chalcone\nSynthase (CHS) Naringenin Chalcone Naringenin Chalcone Chalcone\nSynthase (CHS)->Naringenin Chalcone Chalcone Isomerase (CHI) Chalcone Isomerase (CHI) Naringenin Chalcone->Chalcone Isomerase (CHI) Naringenin Naringenin Chalcone Isomerase (CHI)->Naringenin Flavanone\n3-Hydroxylase (F3H) Flavanone 3-Hydroxylase (F3H) Naringenin->Flavanone\n3-Hydroxylase (F3H) Dihydrokaempferol Dihydrokaempferol Flavanone\n3-Hydroxylase (F3H)->Dihydrokaempferol Flavonoid 3',5'\n-Hydroxylase (F3'5'H) Flavonoid 3',5' -Hydroxylase (F3'5'H) Dihydrokaempferol->Flavonoid 3',5'\n-Hydroxylase (F3'5'H) Dihydromyricetin Dihydromyricetin Flavonoid 3',5'\n-Hydroxylase (F3'5'H)->Dihydromyricetin Anthocyanidin\nSynthase (ANS) Anthocyanidin Synthase (ANS) Dihydromyricetin->Anthocyanidin\nSynthase (ANS) Leucodelphinidin Leucodelphinidin Anthocyanidin\nSynthase (ANS)->Leucodelphinidin Delphinidin\n(Aglycone) Delphinidin (Aglycone) Leucodelphinidin->Delphinidin\n(Aglycone) Oxidation Delphinidin\nChloride Delphinidin Chloride Delphinidin\n(Aglycone)->Delphinidin\nChloride Salt Formation

Figure 1: Biosynthetic pathway of this compound highlighting key enzymatic steps and precursors

Stability and Analytical Considerations

This compound demonstrates pH-dependent stability, remaining most stable under acidic conditions (pH < 3) but degrading rapidly under physiological pH conditions [2] [5]. The compound is also light-sensitive, requiring protection from direct light during storage and experimental procedures [5]. These stability challenges necessitate careful experimental design and appropriate analytical conditions for reliable research outcomes.

For analytical characterization, High-Performance Liquid Chromatography (HPLC) with diode array detection represents the most widely employed method for this compound quantification [6] [7]. Typical HPLC conditions include:

  • Column: C18 reverse-phase (e.g., Cosmosil 5C18-AR-Ⅱ)
  • Mobile Phase: Binary system with 0.5% formic acid in water (A) and 100% acetonitrile (B)
  • Gradient: Increasing organic phase from 5% to 30% over 20-30 minutes
  • Detection: 525 nm for optimal detection of anthocyanidin chromophores [6]

Advanced identification and confirmation employ LC-MS/MS systems, particularly using quadrupole time-of-flight (qTOF) mass spectrometry for accurate mass determination and structural elucidation [7]. These methodologies enable precise quantification of this compound in complex biological matrices and plant extracts, facilitating pharmacokinetic and metabolic studies.

Pharmacological Potential and Mechanisms of Action

Anticancer Activities

This compound demonstrates broad-spectrum anticancer potential through multiple mechanisms affecting various hallmarks of cancer. The compound exhibits pro-apoptotic effects across diverse cancer cell lines, including breast, lung, colon, and ovarian cancers [3]. Significant cytotoxicity has been observed in triple-negative breast cancer (TNBC) models, with IC₅₀ values ranging between 20-50 µM [8]. The anticancer mechanisms involve:

  • Cell Cycle Arrest: this compound induces G2/M phase arrest by modulating cyclin-dependent kinases (CDKs) and cyclin expression [3]
  • Apoptosis Induction: Activates both intrinsic and extrinsic apoptotic pathways through caspase activation (caspase-3, -8, and -9) and PARP cleavage [8] [3]
  • Oxidative Stress Modulation: Generates selective oxidative stress in cancer cells while demonstrating antioxidant effects in normal cells [3]
  • Signal Transduction Inhibition: Suppresses key oncogenic pathways including PI3K/Akt, MAPK/ERK, and NF-κB [3]

Table 2: Documented Anticancer Effects of this compound in Experimental Models

Cancer Type Experimental Model Reported Effects Proposed Mechanisms
Triple-Negative Breast Cancer MDA-MB-231, MDA-MB-453, MDA-MB-468 cells IC₅₀: 20-50 µM; inhibition of proliferation and colony formation [8] Notch1 pathway inhibition; cell cycle arrest; apoptosis induction [8]
Ovarian Cancer ES2 ovarian clear cell carcinoma Inhibition of cell viability and proliferation [3] Suppression of ERK1/2 MAPK and PI3K/AKT signaling [3]
Colon Cancer HT29 and other colon cancer cells Protection against menadione-induced DNA damage; apoptosis induction [3] Caspase-3, -8, -9 activation; Bcl-2 downregulation; G2/M cell cycle arrest [3]
Skin Carcinogenesis Mouse epidermal cells Inhibition of tumor promotion and COX-2 expression [3] Suppression of MAPK signaling and NF-κB activation [3]

The structure-activity relationship studies indicate that the catechol group in ring B critically influences delphinidin's anticancer potency, while glycosylation patterns significantly affect its bioavailability and cellular uptake [3]. Delphinidin-3-O-glucoside demonstrates superior absorption compared to other derivatives, highlighting the importance of specific structural features for optimal biological activity [3].

Anti-Angiogenic Properties

This compound exhibits potent anti-angiogenic effects by targeting multiple stages of blood vessel formation, making it a promising candidate for anti-cancer and anti-angiogenic therapies [5]. The compound significantly inhibits:

  • Endothelial Cell Proliferation: Disrupts VEGF-induced proliferation through interference with VEGFR2 signaling [5]
  • Capillary Tube Formation: Impairs in vitro formation of capillary-like structures by human aortic endothelial cells (HAoECs) [5]
  • Nitric Oxide Production: Reduces endothelial NO production, a key mediator of angiogenic signaling [5]

The anti-angiogenic mechanism involves multipathway inhibition, including suppression of MAPK and PI3K/Akt signaling cascades, and downregulation of transcription factors like CREB/ATF1 [5]. Additionally, this compound inhibits VEGF-induced mitochondrial biogenesis through Akt pathway modulation, further contributing to its anti-angiogenic efficacy [5].

Advanced delivery systems have significantly enhanced the anti-angiogenic potency of delphinidin. When encapsulated in small extracellular vesicles (sEVs), delphinidin demonstrated dramatically increased efficacy—showing 2-fold greater inhibition of endothelial proliferation, 10-fold enhancement for reducing NO production, and 100-fold increased potency against capillary-like formation compared to free delphinidin [5]. This delivery approach addresses the compound's stability and bioavailability limitations while maximizing its therapeutic potential.

Additional Biological Activities

Beyond anticancer and anti-angiogenic effects, this compound demonstrates multiple other bioactivities with therapeutic relevance:

  • Anti-inflammatory Effects: Suppresses COX-2 expression and pro-inflammatory cytokine production through inhibition of NF-κB and MAPK pathways [4]. Reduces TNF-α-induced inflammatory signaling in various cell models [2]

  • Antioxidant Activity: Functions as a potent free radical scavenger with significant ROS neutralizing capacity [3] [4]. Enhances cellular antioxidant defenses through Nrf2 pathway activation and HO-1 induction [3]

  • Cardioprotective Potential: Demonstrates vasorelaxant properties and protects against endothelial dysfunction [5] [4]. Although a recent study showed no improvement in survival after cardiac arrest in mice, it modulated anxious behavior in survivors [4]

  • Neuroprotective Effects: Shows potential in models of neurological injury, though efficacy appears context-dependent [4]

  • Gut Microbiota Modulation: Exerts prebiotic-like effects and undergoes microbial metabolism to bioactive derivatives [2]

G Key Signaling Pathways Modulated by this compound cluster_1 Anti-Cancer Pathways cluster_2 Anti-Angiogenic Pathways cluster_3 Anti-Inflammatory Pathways This compound This compound PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway Inhibits MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Inhibits Notch1 Signaling Notch1 Signaling This compound->Notch1 Signaling Inhibits VEGFR2 Signaling VEGFR2 Signaling This compound->VEGFR2 Signaling Inhibits Mitochondrial Biogenesis Mitochondrial Biogenesis This compound->Mitochondrial Biogenesis Inhibits CREB/ATF1 Activation CREB/ATF1 Activation This compound->CREB/ATF1 Activation Inhibits NF-κB Activation NF-κB Activation This compound->NF-κB Activation Inhibits COX-2 Expression COX-2 Expression This compound->COX-2 Expression Inhibits Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest (G2/M Phase) PI3K/AKT Pathway->Cell Cycle Arrest\n(G2/M Phase) MAPK/ERK Pathway->Cell Cycle Arrest\n(G2/M Phase) Apoptosis Induction Apoptosis Induction Notch1 Signaling->Apoptosis Induction Endothelial Proliferation Endothelial Proliferation VEGFR2 Signaling->Endothelial Proliferation Mitochondrial Biogenesis->Endothelial Proliferation Capillary Formation Capillary Formation CREB/ATF1 Activation->Capillary Formation Inflammatory Response Inflammatory Response NF-κB Activation->Inflammatory Response COX-2 Expression->Inflammatory Response Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammatory Response

Figure 2: Key molecular pathways modulated by this compound showing multifaceted mechanisms of action

Experimental Protocols and Methodologies

Cell-Based Anticancer Activity Assessment

Standardized protocols for evaluating the anticancer potential of this compound encompass a suite of complementary assays that provide comprehensive assessment of cytotoxicity, proliferation inhibition, and mechanistic insights:

Cell Viability Assay (MTS Protocol)

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MDA-MB-453, MCF7) in 96-well plates at optimal density (5,000-10,000 cells/well depending on doubling time) [8]
  • Treatment: After 24-hour attachment, treat cells with this compound at varying concentrations (typically 0-100 µM) for 24-72 hours [8]
  • Viability Measurement: Add MTS reagent (20 µL/well) and incubate for 1-4 hours at 37°C until color development [8]
  • Quantification: Measure absorbance at 490 nm using a microplate reader and calculate IC₅₀ values using appropriate statistical software [8]

Colony Formation Assay

  • Experimental Setup: Seed MDA-MB-453 or other cancer cells (1.5 × 10³ cells/dish) in 60-mm culture dishes [8]
  • Treatment: Expose to this compound at concentrations (10, 20, 40 µM) for 24 hours, then replace with fresh medium and culture for 14 days with medium replacement every 2-3 days [8]
  • Staining and Quantification: Stain colonies with 0.01% crystal violet for 30 minutes, dissolve in 10% glacial acetic acid, and measure optical density at 560 nm [8]

Apoptosis Analysis (Annexin V/PI Staining)

  • Treatment: Culture cells (5.0 × 10⁵ cells/well in 6-well plates) with this compound (10, 20, 40 µM) for 24 hours [8]
  • Staining: Harvest cells, wash with PBS, and incubate with Annexin V and propidium iodide (PI) for 15 minutes in the dark [8]
  • Analysis: Quantify apoptotic populations using flow cytometry with appropriate fluorescence channels for Annexin V-FITC and PI [8]

Cell Cycle Analysis

  • Treatment: Culture cells (5.0 × 10⁵ cells/well) with this compound for 24 hours [8]
  • Fixation: Harvest cells, wash with ice-cold PBS, and fix in 70% ethanol at 4°C for 12 hours [8]
  • Staining: Wash fixed cells twice with PBS, then stain with propidium iodide (10 µg/mL) containing RNase for 30 minutes in the dark [8]
  • Analysis: Assess cell cycle distribution using flow cytometry with appropriate gating to distinguish G0/G1, S, and G2/M phases [8]
Molecular Mechanism Elucidation

Understanding the mechanistic basis of this compound's bioactivities requires integrated molecular approaches:

Western Blot Analysis

  • Protein Extraction: Harvest this compound-treated cells in appropriate lysis buffer containing protease and phosphatase inhibitors [8]
  • Electrophoresis: Separate proteins (20-50 µg per lane) using SDS-polyacrylamide gel electrophoresis [8]
  • Membrane Transfer: Transfer to PVDF membranes using standard transfer systems [8]
  • Antibody Probing: Incubate with primary antibodies against target proteins (e.g., PARP1, cleaved caspases, cyclins, CDKs, Notch1, signaling phosphoproteins) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies [8]
  • Detection: Visualize using enhanced chemiluminescence substrates and imaging systems [8]

Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Immobilize target proteins (e.g., Notch1 at 30 µg/mL in 10 mM sodium acetate, pH 4.0) on CM5 sensor chips using amine coupling chemistry [8]
  • Binding Analysis: Inject this compound at varying concentrations (0.625, 1.25, 2.5, 5, 10 µM) over the immobilized protein surface at flow rate of 30 mL/min [8]
  • Data Collection: Monitor association (90 s) and dissociation (90 s) phases [8]
  • Kinetics Calculation: Determine binding affinity (dissociation constant, K_D) using appropriate evaluation software (e.g., Biacore S200 Evaluation Software) [8]

Molecular Docking Studies

  • Protein Preparation: Obtain three-dimensional structure of target proteins from Protein Data Bank (e.g., Notch1 ID: 3ETO) [8]
  • Ligand Preparation: Generate this compound structure and optimize geometry using molecular mechanics force fields [8]
  • Docking Simulation: Perform docking calculations using software such as AutoDock Vina with appropriate grid parameters covering the binding site [8]
  • Interaction Analysis: Visualize and analyze binding modes, hydrogen bonding, and hydrophobic interactions using molecular visualization tools [8]
In Vivo Efficacy Evaluation

Animal models provide critical preclinical data on this compound's therapeutic potential:

Xenograft Tumor Models

  • Cell Injection: Subcutaneously inject cancer cells (5 × 10⁶ MDA-MB-453 cells) into the flanks of immunodeficient mice [8]
  • Treatment Protocol: Administer this compound (20 mg/kg) via intraperitoneal injection daily following tumor establishment [8]
  • Tumor Monitoring: Measure tumor dimensions regularly with calipers and calculate volume using formula: Volume = (Length × Width²) / 2 [8]
  • Endpoint Analysis: Harvest tumors for histological and molecular analysis after predetermined period or when tumor burden reaches ethical limits [8]

Anti-Angiogenesis Models

  • Femoral Artery Ligation: Employ rat model of femoral artery ligation to induce ischemia-driven angiogenesis [5]
  • Treatment Regimen: Administer this compound or formulation via appropriate route (oral, intravenous, or intraperitoneal) [5]
  • Necropsy and Analysis: Quantify neovascularization through histological staining for CD31-positive endothelial cells or similar angiogenesis markers [5]

Pharmacokinetic Studies

  • Formulation: Prepare this compound in suitable vehicles (saline with pH adjustment, cyclodextrin complexes, or nanoformulations) [4]
  • Dosing and Sampling: Administer to animal models and collect blood samples at predetermined time points [5]
  • Bioanalysis: Quantify this compound and metabolites in plasma using validated LC-MS/MS methods with appropriate sample preparation (protein precipitation, solid-phase extraction) [5]

Bioavailability Challenges and Formulation Strategies

Stability and Absorption Limitations

This compound faces significant pharmacokinetic challenges that limit its therapeutic translation:

  • pH-Dependent Stability: The compound demonstrates optimal stability at acidic pH (<3) but undergoes rapid degradation under physiological conditions (pH 7.4), with significant loss of bioactivity [5]
  • Photodegradation Sensitivity: Exposure to light accelerates decomposition, requiring light-protected storage and handling conditions [5]
  • Poor Absorption: Limited intestinal absorption due to its hydrophilic nature and metabolism by gut microbiota [2] [5]
  • Rapid Metabolism: Extensive phase II metabolism (glucuronidation, sulfation) and microbial biotransformation reduce systemic bioavailability [2]
  • Tissue Distribution Barriers: Limited penetration across biological membranes despite moderate lipophilicity of the aglycone form [3]

These challenges manifest in modest plasma concentrations following oral administration, with rapid clearance and extensive metabolite formation [5]. Even when administered intravenously, the compound shows limited tissue distribution and rapid elimination, necessitating advanced formulation approaches.

Advanced Delivery Systems

Innovative formulation strategies have been developed to overcome the limitations of native this compound:

Small Extracellular Vesicles (sEVs)

  • Preparation: Isolate sEVs from immature dendritic cells (JAWS II cell line) through sequential centrifugation (300×g, 2,000×g, 20,000×g, and 200,000×g) [5]
  • Loading: Incubate sEVs (2 mg) with this compound solution (pH=2) with vortexing for 10 minutes, followed by ultracentrifugation to remove unencapsulated compound [5]
  • Characterization: Analyze size distribution using nanoparticle tracking analysis (NanoSight NS300) and morphology by transmission electron microscopy [5]
  • Efficacy: sEV-loaded delphinidin demonstrates dramatically enhanced potency—100-fold increase against capillary formation, 10-fold for NO reduction, and 2-fold for proliferation inhibition compared to free delphinidin [5]

Cyclodextrin Complexation

  • Stabilization Approach: Utilize sulfobutylether-β-cyclodextrin (SEB-β-CD) to enhance aqueous solubility and stability [4]
  • Formulation: Prepare delphinidin as a 2% SEB-β-CD solution containing 0.100 mg/mL pure delphinidin [4]
  • Administration: Deliver via intravenous infusion in preclinical models (e.g., 2.6 mg/kg over one hour in mice) [4]

Nanoencapsulation Strategies

  • Polymeric Nanoparticles: Employ biocompatible polymers for encapsulation to protect delphinidin from degradation and enable controlled release
  • Lipid-Based Systems: Utilize liposomes or solid lipid nanoparticles to enhance membrane permeability and tissue targeting
  • Polymer Conjugates: Develop covalent conjugates with water-soluble polymers to improve pharmacokinetic profiles

Table 3: Formulation Strategies to Enhance this compound Bioavailability

Formulation Approach Key Advantages Documented Efficacy Enhancements Research Status
sEV Encapsulation Enhanced stability, targeted delivery, improved cellular uptake 100-fold increased anti-angiogenic potency; 2-10 fold enhancement in other activities [5] Preclinical validation
Cyclodextrin Complexation Improved solubility, chemical stabilization, easier preparation Enhanced delivery in cardiac arrest models; improved aqueous stability [4] Preclinical testing
Nanoemulsions Increased absorption, protection from degradation, customizable release Limited published data specifically for delphinidin Early development
Polymeric Nanoparticles Controlled release, tissue targeting, programmable degradation Promising for other anthocyanins; delphinidin-specific data emerging Research phase

Conclusion and Future Perspectives

This compound represents a promising phytochemical lead with multifaceted biological activities, particularly in oncology and angiogenesis-related pathologies. Its well-characterized mechanism of action targeting multiple signaling pathways (PI3K/Akt, MAPK/ERK, Notch1, NF-κB) provides a strong rational basis for therapeutic development [8] [3]. The compound's favorable safety profile compared to synthetic drugs further enhances its translational potential.

However, significant challenges remain in advancing this compound toward clinical application. The primary limitations include poor stability under physiological conditions, limited oral bioavailability, and rapid systemic clearance [5]. Future research should prioritize:

  • Advanced Formulation Development: Optimization of nanocarrier systems, particularly sEV-based approaches that have demonstrated remarkable efficacy enhancement [5]

  • Structural Optimization: Semi-synthetic modification to improve metabolic stability while retaining bioactivity, potentially through targeted acylation or glycosylation [3]

  • Combination Strategies: Rational pairing with conventional therapeutics to enhance efficacy and potentially overcome resistance mechanisms [8]

  • Clinical Translation: Well-designed preclinical toxicology and pharmacokinetic studies to establish safe dosing parameters for initial human trials

  • Biomarker Development: Identification of predictive biomarkers to identify patient populations most likely to respond to delphinidin-based therapies

The continuing investigation of this compound underscores the importance of natural products research in drug discovery. With advancing formulation technologies and mechanistic understanding, this compound holds significant promise as a therapeutic agent or lead compound for cancer, inflammatory conditions, and angiogenesis-related disorders. Researchers should focus on addressing the bioavailability challenges while leveraging the compound's multitarget mechanism of action for enhanced therapeutic efficacy.

References

what is delphinidin chloride

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Extraction

Delphinidin chloride can be obtained through chemical synthesis or extraction from natural sources.

  • Chemical Synthesis: A common multi-step synthesis begins with a protected 3,4,5-trihydroxyacetophenone precursor. The process involves reaction with triethylamine in acetone, followed by treatment with hydrogen chloride in ethanol/ethyl acetate, and a final hydrolysis step with sodium hydroxide in water [1] [2]. A specific patent (US5070212A) details methods using intermediates with protected hydroxyl groups to improve synthesis efficiency [1].
  • Extraction from Plants: Methods include solvent extraction, ultrasonic extraction, and microwave-assisted extraction from natural sources like raspberries. Solvent extraction uses organic solvents to isolate the compound, followed by concentration and drying [3].

Biological Activities and Anticancer Mechanisms

This compound exhibits a range of biological activities, with strong evidence for its anticancer potential across various cell lines, including breast, colon, lung, and ovarian cancers [4]. Its effects are mediated through several key mechanisms, as illustrated in the following pathway diagram.

G cluster_1 Pro-apoptotic & Cell Cycle Effects cluster_2 Inhibition of Signaling Pathways cluster_3 Anti-inflammatory & Antioxidant cluster_4 Other Mechanisms Dp This compound A1 Induces Mitochondrial Apoptosis Dp->A1 A4 Cell Cycle Arrest (G2/M Phase) Dp->A4 B1 Inhibits ERK & NF-κB Pathways Dp->B1 B3 Inhibits PI3K/AKT Pathway Dp->B3 B4 Inhibits mTOR-Related Autophagy Dp->B4 C1 Inhibits COX-2 Expression Dp->C1 C2 Activates Nrf2 / ↑ HO-1 Dp->C2 D1 Anti-angiogenic (↓ VEGF) Dp->D1 D2 Epigenetic Modulation Dp->D2 A2 Activates Caspases (3, 8, 9) A1->A2 A3 ↓ Bcl-2 Protein A1->A3 A5 ↓ Cyclin B1 / Cdk1 A4->A5 B2 Activates JNK Pathway C3 Scavenges ROS D3 Inhibits Topoisomerase

Diagram of this compound's multifaceted anticancer mechanisms.

The biological activity of delphinidin is strongly influenced by its chemical structure. The following table compares the antioxidant activity of common anthocyanidins, demonstrating that delphinidin, with three hydroxyl groups on its B-ring, is the most potent [5].

Anthocyanidin B-Ring Substituents Relative Antioxidant Activity (Rank)
Delphinidin (Dp) 3', 4', 5' -OH 1 (Strongest)
Petunidin (Pt) 3'-OCH₃, 4'-OH, 5'-OH 2
Cyanidin (Cd) 3', 4' -OH 3
Malvidin (Mv) 3', 5' -OCH₃, 4'-OH 4
Pelargonidin (Pg) 4' -OH 5
Peonidin (Pn) 3'-OCH₃, 4'-OH 6 (Weakest)

Table based on data from stoichiometric values (n10) in ABTS and DPPH assays [5].

Experimental Protocols for Key Assays

For researchers aiming to validate these activities, here are detailed methodologies for core assays.

Cellular Antioxidant Activity (CAA) Assay [5]

This assay measures a compound's ability to prevent oxidation in a live cell model.

  • Cell Line: HT29 human colon cancer cells.
  • Procedure:
    • Seed cells in a 96-well plate and culture until they reach ~80% confluency.
    • Load cells with the fluorescent probe DCFH-DA (25 µM final concentration) for 1 hour.
    • Treat cells with varying concentrations of this compound for 1-2 hours.
    • Introduce an oxidative stressor, such as ABAP (600 µM), to generate peroxyl radicals.
    • Immediately measure fluorescence (Ex. 485 nm, Em. 538 nm) over 1.5 hours.
  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is expressed as: CAA unit = 100 - (∫SA / ∫CA) × 100, where SA and CA are the AUC for the sample and control, respectively.
MTT Cytotoxicity Assay [5] [4]

This colorimetric assay measures cell metabolic activity as a proxy for viability and proliferation.

  • Cell Lines: HT29 (human colon cancer), MDA-MB-453 (breast cancer), ES2 (ovarian cancer), and others.
  • Procedure:
    • Seed cells in a 96-well plate and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound for a defined period (e.g., 24-72 hours).
    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at a wavelength of 570 nm using a plate reader.
  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (concentration that inhibits cell growth by 50%) can be determined from dose-response curves.

Research-Grade Compound Information

For laboratory use, this compound is commercially available.

  • Suppliers: Sigma-Aldrich, Cayman Chemical, and TargetMol Chemicals, among others [3].
  • Purity & Price: Purity of ≥97% is common. Pricing is approximately $37 for 1 mg and $151 for 5 mg (from Cayman Chemical as of 2024) [3].
  • Storage: The compound should be stored at -20°C [3].

This compound's strong antioxidant and multi-pathway anticancer effects make it a compelling candidate for further investigation. Its main challenges for drug development include low stability at physiological pH and poor bioavailability [4]. Future research is needed to address these delivery challenges and to validate its efficacy in clinical trials.

References

Stability Profile & Influencing Factors

Author: Smolecule Technical Support Team. Date: February 2026

The stability of delphinidin is highly dependent on its chemical environment. The information below summarizes the key factors that influence its stability.

Factor Effect on Stability Notes & Context
pH Highly unstable in neutral/basic conditions; most stable at low pH (acidic conditions) [1]. Stable only at pH 3. Rapid degradation occurs in higher pH (physiological) conditions [1].
Temperature Stability decreases with increasing temperature [2]. Part of general anthocyanin behavior; specific degradation temperature for delphinidin chloride not quantified in available data.
Light Light-sensitive [1]. Requires protection from light during storage and experiments.
Glycosylation Glycosylated derivatives (e.g., Delphinidin-3-O-glucoside) show improved stability compared to aglycone form [1]. The sugar moiety protects the core structure and is vital for bioavailability [3] [4].
Acylation Acylation of glycosyl moieties (with organic acids) can further enhance stability [1] [2]. Creates a more stable, planar molecular structure that is less susceptible to degradation [2].

Key Experimental Protocols

The following are detailed methodologies for handling this compound in experimental settings, as cited in recent research.

Cell Viability Assay (Neutral Red Uptake)

This protocol is used to assess the cytotoxic effects of this compound on cells [5].

  • Cell Seeding: Seed cells (e.g., SKOV3, PEO1) in a clear 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium. Allow cells to attach for 24 hours at 37°C.
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 10–100 µM). Prepare stock solutions in DMSO and dilute with culture media for working solutions. Adjust the final concentration of DMSO to be equal in all samples (e.g., 0.2%), including the non-treated control.
  • Incubation & Staining: After a 24-hour exposure, remove the medium and replace it with 100 µL of a 2% neutral red solution. Incubate the plate at 37°C for 1 hour.
  • Washing & Fixation: Wash the cells with PBS to remove excess dye. Fix the cells with a fixative solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) and shake at 700 rpm for 20 minutes at room temperature.
  • Absorbance Measurement: Measure the absorbance at 540 nm, using 620 nm as a reference wavelength.
In Vitro Genotoxicity and Antigenotoxicity Assessment

This method evaluates the potential for this compound to cause or protect against genetic damage [6].

  • Cell Culture: Use human peripheral blood lymphocytes.
  • Treatment:
    • Genotoxicity: Treat cells with various final concentrations of this compound (e.g., 25, 50, 75, 100 µM) for 24 or 48 hours.
    • Antigenotoxicity: Co-treat cells with this compound and a known clastogenic agent like Mitomycin-C (MMC).
  • Endpoints:
    • Chromosome Aberration (CA) Test: Microscopically analyze cells for structural chromosomal abnormalities.
    • Micronucleus (MN) Test: Score the frequency of micronuclei in cells.
    • Cytotoxicity Indices: Calculate the Mitotic Index (MI) and Nuclear Division Index (NDI).
    • Oxidative Stress: Determine total oxidant and antioxidant status via spectrophotometric methods.

Mechanisms of Action in Cancer Cells

This compound exerts anticancer effects through multiple pathways. The diagram below illustrates the key signaling pathways involved in its induction of autophagy and apoptosis in Non-Small Cell Lung Cancer (NSCLC) cells, particularly when combined with radiation (γ-IR) [7].

G Delphinidin Delphinidin JNK_MAPK JNK/MAPK Pathway Delphinidin->JNK_MAPK Activates mTOR_Pathway mTOR Pathway (PI3K/AKT/mTOR) Delphinidin->mTOR_Pathway Inhibits Gamma_IR Gamma_IR Gamma_IR->JNK_MAPK Enhances Autophagy Autophagy Gamma_IR->Autophagy Induces JNK_MAPK->Autophagy Promotes Apoptosis Apoptosis JNK_MAPK->Apoptosis Enhances mTOR_Pathway->Autophagy Suppresses Autophagy->Apoptosis Leads to

Delphinidin enhances radiation-induced cell death by modulating key cellular pathways [7].

Strategies to Improve Stability for Drug Development

To overcome the inherent instability of delphinidin, several formulation strategies can be employed.

  • Chemical Modification: Acylation (e.g., with caffeic or p-coumaric acid) of its sugar moiety can significantly enhance stability and lipophilicity, improving cellular uptake [1] [2].
  • Complexation: Using stabilizing agents like sulfobutylether-β-cyclodextrin (SEB-β-CD) can create water-soluble complexes that protect delphinidin from degradation, as demonstrated in vivo [8].
  • Encapsulation: Advanced delivery systems such as nano-encapsulation, liposomes, or microcapsules can protect delphinidin from environmental factors like heat, light, and oxygen during processing and storage, thereby improving its bioaccessibility and controlled release [2].

Key Knowledge Gaps and Research Outlook

The available data has some limitations. A major gap is the lack of comprehensive quantitative stability data (e.g., degradation kinetics, half-life) under various storage conditions. Furthermore, while its anticancer mechanisms are being elucidated, its low bioavailability and rapid degradation in physiological conditions remain significant hurdles for clinical translation [1].

Future research should focus on:

  • Generating exhaustive quantitative stability profiles for this compound.
  • Developing and optimizing novel drug delivery systems to enhance its stability and bioavailability in vivo.
  • Exploring its synergistic effects with other anticancer agents and treatments in greater detail [7] [1].

References

delphinidin chloride extraction isolation methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Delphinidin chloride is an anthocyanidin, a class of naturally occurring plant pigments responsible for the blue, purple, and red colors in many fruits and vegetables such as blueberries, blackcurrants, eggplants, and red grapes [1] [2]. As a potent antioxidant, it has garnered significant interest for its potential therapeutic applications, including anticancer, anti-angiogenic, and anti-inflammatory properties [3] [1] [2]. However, its instability at physiological pH and modest bioavailability present considerable challenges for research and drug development [3] [2]. This document provides detailed methodologies for the extraction, isolation, and analytical characterization of this compound, tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound (C₁₅H₁₁ClO₇) has a molecular weight of 338.7 g/mol and a CAS Number of 528-53-0 [4]. It is supplied as a blue-red to black solid [4]. Understanding its basic properties is crucial for handling and experimental design.

Table 1: Physicochemical Properties of this compound [4] [1] [5]

Property Value / Description
Molecular Formula C₁₅H₁₁ClO₇
Molecular Weight 338.7 g/mol
CAS Number 528-53-0
Form Solid
Color Blue-Red to Black
Melting Point >349.85 °C
Storage Temperature -20°C
Solubility Soluble in methanol, ethanol, DMSO, and water (typically at low pH)
Stability Light-sensitive; stable only at pH < 3; degrades rapidly under physiological conditions.

Extraction and Isolation Methods

The extraction of delphinidin from plant material must account for its instability. Common methods include solvent extraction, often assisted by ultrasound or microwaves to improve yield and efficiency [1] [6].

Protocol: Conventional Solvent Extraction from Plant Material

This protocol outlines a standard method for extracting delphinidin and other anthocyanins from rich sources like berries.

  • Materials:

    • Fresh or freeze-dried plant material (e.g., bilberries, blackcurrants).
    • Liquid nitrogen and mortar and pestle or a high-speed blender.
    • Extraction solvent: Acidified methanol (e.g., Methanol with 0.1% to 1% v/v Hydrochloric Acid (HCl)). Note: Acidification is critical for stabilizing the flavylium cation form of anthocyanins.
    • Rotary evaporator.
    • Nitrogen evaporator.
  • Procedure:

    • Homogenization: Flash-freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle. Alternatively, homogenize fresh material with the extraction solvent using a blender.
    • Extraction: Add the powdered or homogenized material to acidified methanol at a ratio of approximately 1:10 (w/v). Stir the mixture continuously for 2-4 hours at 4°C in the dark to prevent photodegradation.
    • Filtration: Filter the crude extract through filter paper or a Büchner funnel to remove solid plant debris.
    • Concentration: Concentrate the filtrate under reduced pressure at temperatures below 40°C using a rotary evaporator to obtain a crude anthocyanin extract.
    • Purification: The crude extract can be further purified using techniques such as Solid-Phase Extraction (SPE) with C18 cartridges or preparative chromatography.
Advanced Technique: Extracellular Vesicle (EV) Loading

To overcome the poor bioavailability and stability of delphinidin, a novel approach involves loading it into small extracellular vesicles (sEVs), which act as natural drug delivery systems [3].

Workflow Diagram: Delphinidin Loading into Small Extracellular Vesicles (sEVs)

sEV_Production sEV Production & Isolation Delph_Solution Prepare Delphinidin Solution sEV_Production->Delph_Solution Loading Loading Incubation Delph_Solution->Loading Ultracentrifugation Ultracentrifugation Loading->Ultracentrifugation Washing Washing Ultracentrifugation->Washing Characterization sEV Characterization Washing->Characterization

  • Materials:

    • sEVs isolated from immature dendritic cells (e.g., JAWS II cell line).
    • This compound.
    • Phosphate-Buffered Saline (PBS).
    • Dimethyl Sulfoxide (DMSO).
    • Ultracentrifuge and fixed-angle rotor.
  • Procedure [3]:

    • sEV Isolation: Culture JAWS II cells in an FBS-free medium. Sequence the cell medium by centrifugation: 300 × g for 10 min (remove cells), 2,000 × g for 10 min (remove debris), and 20,000 × g for 30 min (remove large EVs). Finally, ultracentrifuge the supernatant at 200,000 × g for 2 hours to pellet sEVs. Wash the pellet in PBS and resuspend.
    • Delphinidin Solution: Prepare an aqueous delphinidin solution at 10 µg/mL, with the pH adjusted to 2 and containing 0.1% DMSO to aid solubility.
    • Loading: Add 2 mg of isolated sEVs to the delphinidin solution. Vortex the mixture for 10 minutes and allow it to incubate with stirring.
    • Purification of Loaded sEVs: To remove unencapsulated (free) delphinidin, ultracentrifuge the mixture at 200,000 × g for 2 hours. Resuspend the final pellet (sEVs loaded with delphinidin) in 1 mL of PBS or 0.1% DMSO.
    • Quantification: Measure the absorbance of the loaded sEV solution at 530 nm and compare it to a standard curve of free delphinidin to determine the loading efficiency (reported to be ~9%) [3].

Analytical Characterization and Quantification

Accurate characterization is essential for confirming the identity and purity of this compound. The combination of liquid chromatography and high-resolution mass spectrometry is the gold standard.

Protocol: UHPLC-HRMS Analysis

This protocol is adapted from modern analytical techniques used for anthocyanin characterization [3] [7].

  • Materials:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system.
    • Quadrupole Time-of-Flight High-Resolution Tandem Mass Spectrometer (QTOF-HR-MS/MS).
    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 1% Formic Acid.
    • Mobile Phase B: Acetonitrile with 1% Formic Acid.
    • Methanol (MS grade).
  • Sample Preparation:

    • Add 250 µL of methanol to 10 µg of your sample (e.g., purified delphinidin or sEV pellet).
    • Sonicate the mixture for 20 minutes.
    • Add another 200 µL of methanol, then centrifuge at 10,000 × g for 10 minutes at 4°C.
    • Evaporate the supernatant to dryness using a concentrator (e.g., Genevac).
    • Reconstitute the dry extract in 200 µL of LC-MS grade water containing 1% formic acid. Centrifuge again (10,000 × g, 5 min, 4°C) before UHPLC-HRMS analysis [3].
  • Chromatographic and Mass Spectrometry Conditions:

    • Column Temperature: 40°C.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 2-5 µL.
    • Gradient: A complex gradient is recommended, for example: 0-1 min (5% B), 1-15 min (5% → 30% B), 15-16 min (30% → 95% B), 16-18 min (95% B), 18-18.5 min (95% → 5% B), 18.5-20 min (5% B) [7].
    • MS Parameters: Electrospray Ionization (ESI) in positive ion mode; mass range 100-1200 m/z; use collision-induced dissociation (CID) for MS/MS fragmentation.

Table 2: Key Analytical Parameters for Delphinidin and Common Metabolites [3] [7]

Compound Expected m/z ([M]+) Key MS/MS Fragments Notes
Delphinidin (aglycone) 303.05 285, 257, 229 Aglycone core structure.
Delphinidin-3-O-glucoside 465.10 303 (loss of glucose) One of the most common glycosidic forms.
Delphinidin-3-O-rutinoside 611.16 465, 303 (loss of rutinose) Commonly found in berries.
Peonidin-3-galactoside 463.12 301 Often co-occurs with delphinidin; used for metabolite profiling.

Troubleshooting and Best Practices

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Low Yield / Degradation Exposure to neutral/basic pH, light, or high temperatures. Always work in acidic conditions (pH < 3), perform steps in the dark or under dim light, and keep samples on ice or at 4°C.
Poor Solubility The chloride salt may not fully dissolve in aqueous buffers. Use a small amount of DMSO (e.g., 0.1%) as a cosolvent to prepare a stock solution before dilution.
Low Bioavailability in Models Instability in physiological environments. Employ advanced delivery systems like extracellular vesicles (sEVs) [3] or stabilization with sulfobutylether-β-cyclodextrin [8].
Inconsistent LC-MS Results Sample degradation or column carryover. Ensure mobile phases are fresh and acidic. Use a strong wash step in the LC gradient to clean the column between runs.

Conclusion

The successful study of this compound requires meticulous attention to its physicochemical instability during extraction, isolation, and analysis. The protocols outlined here, from basic solvent extraction to advanced sEV loading and precise UHPLC-HRMS characterization, provide a robust framework for researchers. Adhering to these guidelines and incorporating innovative stabilization strategies will enable more reliable investigation into the promising therapeutic potential of this natural compound.

References

Comprehensive Application Notes and Protocols for Delphinidin Chloride Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin Chloride

This compound is a naturally occurring anthocyanidin pigment found in various pigmented fruits and vegetables such as blueberries, bilberries, and red wine. As a plant-derived bioactive compound, it has gained significant research interest due to its diverse biological activities, including antioxidant properties, angiogenesis inhibition, and potential chemopreventive effects. The compound exists as a deep blue to purple crystalline powder with the chemical formula C₁₅H₁₁ClO₇ and a molecular weight of 338.7 g/mol [1] [2]. From a chemical perspective, this compound features a flavonoid backbone with multiple hydroxyl groups that contribute to both its biological activity and chemical reactivity. These structural characteristics make proper solution preparation essential for maintaining compound integrity and ensuring reproducible experimental results.

The stability of this compound presents particular challenges for researchers, as the compound is susceptible to degradation under suboptimal conditions. Factors such as light exposure, temperature fluctuations, pH variations, and oxidative stress can significantly impact solution stability and bioactivity. Understanding these factors is crucial for designing robust experimental systems that maintain compound integrity throughout the research workflow. This document provides comprehensive guidelines for the preparation, quality control, and application of this compound stock solutions to support reliable scientific investigation.

Chemical Properties and Handling Requirements

Fundamental Chemical Characteristics

This compound possesses specific chemical properties that directly influence its handling and solubility characteristics. The following table summarizes the key physical and chemical parameters:

Table 1: Chemical and Physical Properties of this compound

Property Specification Reference
Molecular Formula C₁₅H₁₁ClO₇ [1] [3] [2]
Molecular Weight 338.7 g/mol [1] [3] [2]
CAS Number 528-53-0 [1] [3]
Purity ≥95% to ≥99% [3] [2]
Appearance Deep blue to purple crystalline powder [2]
Estimated Density 1.3946 g/cm³ [1]
Solubility and Storage Conditions

This compound exhibits specific solubility profiles that guide appropriate solvent selection for different experimental applications:

Table 2: Solubility Profile and Storage Conditions

Parameter Characteristics Reference
DMSO Solubility 56.2 mg/mL (166.1 mM) [1]
Aqueous Solubility Soluble in water and polar organic solvents [2]
Primary Storage -20°C for long-term storage (powder) [1] [2]
Solution Storage -80°C for stock solutions (up to 1 year) [1]
Stability Consideration Protect from light, moisture, and direct sunlight [1]

The multiple hydroxyl groups on the flavonoid structure contribute to delphinidin's polarity and solubility characteristics, while also rendering it susceptible to oxidative degradation and pH-dependent structural modifications. Proper handling requires protection from light due to the compound's inherent photosensitivity, and maintenance of dry conditions prevents hydrolytic degradation [1] [2]. For long-term storage of the powder form, -20°C is recommended, while stock solutions maintain optimal stability when stored at -80°C for extended periods.

Stock Solution Preparation Protocols

DMSO Stock Solution Preparation

Preparation of dimethyl sulfoxide (DMSO) stock solutions represents the most common approach for this compound due to the compound's excellent solubility in this solvent. The following protocol describes the standard procedure:

  • Equipment and Materials: Analytical balance (capable of 0.1 mg precision), sterile glass vials (amber colored), volumetric pipettes, molecular sieves (for drying DMSO), anhydrous DMSO (high purity grade), this compound powder, and inert gas source (argon or nitrogen).

  • Step-by-Step Procedure:

    • Equilibrate the this compound powder to room temperature in a desiccator to prevent moisture absorption.
    • Tare an amber glass vial on the analytical balance and accurately weigh the required amount of this compound powder.
    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (typically 10-100 mM).
    • Vortex the mixture vigorously for 30-60 seconds until complete dissolution is observed.
    • Sonicate the solution in a water bath sonicator for 5-10 minutes if any particulate matter remains.
    • Flush the headspace of the vial with inert gas to displace oxygen and seal tightly.
    • Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.
    • Label clearly with compound name, concentration, date, and storage conditions.
  • Typical Concentration Ranges: Research applications commonly utilize stock concentrations of 10-100 mM in DMSO, which provides flexibility for dilution into various assay systems while maintaining the final DMSO concentration below 0.5% in most biological assays [1].

Aqueous and Buffer Stock Solutions

For experiments requiring minimal organic solvents, this compound can be prepared in aqueous-based systems with specific considerations:

  • Solubility Considerations: While this compound demonstrates water solubility, the rate of dissolution and final concentration may vary significantly with pH and buffer composition. The compound exhibits enhanced stability in slightly acidic conditions (pH 4-6).

  • Recommended Aqueous Formulation: For in vivo applications, one validated formulation combines 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which achieves a concentration of 2 mg/mL (5.9 mM) [1]. The sequential addition of solvents with clarification between each step is critical for this preparation.

  • Stability Limitations: Aqueous solutions generally exhibit shorter useful lifespans compared to DMSO stocks, with recommended use within 24 hours when stored at 4°C protected from light.

In Vivo Formulation Preparation

For animal studies, a specific formulation protocol has been developed and validated:

  • Formulation Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, achieving a final concentration of 2 mg/mL (5.9 mM) [1].

  • Preparation Workflow:

    • Dissolve this compound in DMSO (primary solvent).
    • Add PEG300 slowly with continuous mixing.
    • Incorporate Tween 80 with vortexing.
    • Gradually add saline while maintaining solution clarity.
    • Subject the final solution to brief sonication if necessary to ensure complete dissolution.
    • Sterilize by filtration through a 0.22 μm membrane if required for administration route.

Table 3: Preparation Reference Table for Different Solvent Systems

| Solvent System | Maximum Concentration | Storage Conditions | Stability Duration | |--------------------|---------------------------|------------------------|------------------------| | Anhydrous DMSO | 56.2 mg/mL (166.1 mM) | -80°C, protected from light | 1 year | [1] | | Aqueous Buffer (pH 6) | 1-5 mg/mL | 4°C, protected from light | 24-48 hours | [1] | | In Vivo Formulation | 2 mg/mL (5.9 mM) | 4°C, protected from light | 7 days | [1] |

Quality Control and Validation Methods

Analytical Method Validation

Quality control of this compound stock solutions requires validated analytical methods to ensure accuracy, precision, and reproducibility. According to regulatory guidelines for nonclinical dose formulation analysis, several key parameters must be established [4].

The high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method represents the most widely applied analytical technique for anthocyanidin analysis. System suitability tests should be performed before each analytical run to ensure adequate sensitivity, specificity, and reproducibility. Critical parameters include injection precision (retention time and peak area), theoretical plates (N), tailing factor (T), capacity factor (k'), and resolution [4]. For method validation, acceptance criteria must be defined prior to validation initiation, with standard stock solution comparisons requiring ≤5% difference between separately weighed preparations [4].

Solution Stability Assessment

Stock solution stability must be established under anticipated storage and usage conditions:

  • Short-term stability: Evaluate at room temperature for 24 hours with protection from light.
  • Long-term stability: Assess at recommended storage temperatures (-20°C or -80°C) over 1-12 months.
  • Freeze-thaw stability: Subject to multiple freeze-thaw cycles (typically 3-5 cycles) to simulate usage conditions.

Stability testing should monitor changes in concentration, appearance of degradation products, and alterations in physicochemical properties. For this compound, the characteristic deep blue to purple color serves as a visual indicator of stability, with color fading suggesting degradation.

Research Applications and Biological Significance

Mechanism of Action and Signaling Pathways

This compound exerts diverse biological effects through modulation of multiple cellular signaling pathways, demonstrating concentration-dependent activities in the 1-100 μM range [1] [5] [3].

G cluster_signaling Signaling Pathway Modulation cluster_effects Biological Outcomes Delphinidin Delphinidin EGFR EGFR Signaling Delphinidin->EGFR Inhibits ERalpha Estrogen Receptor α Delphinidin->ERalpha Suppresses JAK_STAT3 JAK/STAT3 Pathway Delphinidin->JAK_STAT3 Regulates MAPK MAPKinase Signaling Delphinidin->MAPK Modulates p300_CBP p300/CBP HAT Activity Delphinidin->p300_CBP Blocks IC50=30μM NO Nitric Oxide Release Delphinidin->NO Stimulates VEGF VEGF Expression Delphinidin->VEGF Inhibits Apoptosis Apoptosis EGFR->Apoptosis Autophagy Autophagy ERalpha->Autophagy DNA_Protection DNA_Protection MAPK->DNA_Protection UVB Protection Antioxidant Antioxidant p300_CBP->Antioxidant Angiogenesis_Inhibition Angiogenesis_Inhibition NO->Angiogenesis_Inhibition Vasorelaxation Vasorelaxation NO->Vasorelaxation VEGF->Angiogenesis_Inhibition

Diagram 1: this compound Signaling Pathways and Biological Effects. This diagram illustrates the multi-target mechanism of action of this compound, showing key signaling pathways modulated and resulting biological outcomes.

The primary molecular targets of this compound include growth factor receptors, nuclear receptors, and epigenetic regulators. At concentrations of 1-40 μM, this compound inhibits epithelial growth factor receptor (EGFR) signaling and suppresses estrogen receptor α (ERα) expression, processes associated with the induction of apoptosis and autophagy [1]. Additionally, the compound regulates JAK/STAT3 and MAPKinase signaling pathways, which contribute to its anti-proliferative effects [1]. A particularly important mechanism involves the inhibition of histone acetyltransferase activity of p300/CBP, with a reported IC₅₀ of approximately 30 μM, suggesting potential epigenetic modulatory activities [1].

Experimental Use Cases

This compound has been utilized in various research contexts, with specific experimental considerations:

  • Angiogenesis Studies: Demonstrated inhibition of PDGF(AB)-induced VEGF release in vascular smooth muscle cells by preventing activation of p38 MAPK and JNK [3]. Typical working concentrations range from 10-50 μM.

  • Antioxidant and UV Protection: Shown to protect HaCaT keratinocytes and mouse skin against UVB-mediated oxidative stress and apoptosis [3]. Experimental systems often use 5-20 μM concentrations with pretreatment periods of 2-24 hours.

  • Diabetes Research: Investigated in mouse models of diabetes, both in free and liposomal forms, showing therapeutic potential [3].

  • Anti-inflammatory Applications: Demonstrated to promote differentiation of regulatory T cells and exhibit anti-inflammatory effects in allograft models [3].

Table 4: Experimentally Validated Biological Activities of this compound

Biological Activity Experimental System Effective Concentration Key Findings
Antiangiogenic Effect Vascular smooth muscle cells 10-100 μM Inhibited PDGF(AB)-induced VEGF release [3]
Antioxidant Protection HaCaT keratinocytes, mouse skin 5-20 μM Reduced UVB-mediated oxidative stress and DNA damage [3]
Anticancer Activity Various cancer cell lines 1-40 μM Inhibited EGFR signaling and ERα expression [1]
Cardioprotective Effect Endothelial cells 1-40 μM Induced NO release, resulting in vascular relaxation [1]
Anti-inflammatory Action Allograft models Research ongoing Promoted Treg differentiation [3]
Epigenetic Modulation Cell-free and cellular systems IC₅₀ ~30 μM Inhibited histone acetyltransferase p300/CBP [1]

Troubleshooting and Technical Notes

Common Preparation Challenges

Researchers may encounter several technical challenges when working with this compound:

  • Precipitation Issues: If precipitation occurs during dilution of DMSO stock solutions into aqueous buffers, consider gradual dilution methods or the use of solubilizing agents such as cyclodextrins. Alternatively, prepare fresh solutions in lower concentration stocks to minimize concentration gradients during dilution.

  • Unexpected Biological Results: If experimental results deviate from literature findings, verify solution concentration using HPLC-UV analysis, as degradation can significantly reduce effective concentrations. Also confirm that final DMSO concentrations in biological assays do not exceed 0.5% to avoid solvent toxicity.

  • Rapid Color Fading: Significant lightening of the characteristic blue-purple color suggests degradation. Implement rigorous light protection throughout preparation and storage, and consider adding antioxidant agents such as ascorbic acid (0.1-1 mM) for certain applications.

Optimization Recommendations
  • pH Considerations: this compound stability displays pH dependence, with optimal stability in slightly acidic conditions (pH 4-6). For neutral pH experiments, consider minimal buffering to acidic pH followed by gradual adjustment.

  • Temperature Management: Maintain solutions on ice during handling at room temperature, and avoid repeated freeze-thaw cycles by creating single-use aliquots appropriate for individual experiments.

  • Solvent Quality: Use high-purity DMSO with low water content (<0.1%), as water contamination can accelerate degradation. Employ molecular sieves or purchase specialized anhydrous DMSO for sensitive applications.

Conclusion

This compound represents a naturally derived bioactive compound with multifaceted research applications spanning cancer biology, cardiovascular studies, and inflammatory disease models. Successful experimentation with this compound requires careful attention to solution preparation protocols, storage conditions, and quality control measures to ensure reproducible and scientifically valid results. The protocols outlined in this document provide researchers with standardized methods for stock solution preparation that maintain compound integrity and bioactivity.

Future methodological developments may include advanced formulation strategies such as lipid nanoparticle encapsulation or complexation with cyclodextrins to enhance stability and bioavailability. Additionally, continued refinement of analytical methods will further improve quality control capabilities. By adhering to these standardized protocols, researchers can maximize experimental consistency and advance our understanding of this compound's diverse biological activities and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols: Investigating Delphinidin Chloride-Mediated Modulation of JAK-STAT3 Signaling in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Delphinidin chloride is a naturally occurring anthocyanidin compound belonging to the flavonoid class of polyphenols, widely present in various pigmented fruits and vegetables including berries, eggplants, and red grapes. As a purple plant pigment, delphinidin exhibits numerous biological activities with particular relevance to cancer pathophysiology, including potent antioxidant, anti-inflammatory, and antiproliferative properties. The compound's chemical structure consists of a flavylium cation backbone with multiple hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions, contributing to its strong electron-donating capacity and biological activity [1]. The chloride salt form enhances its stability and solubility in aqueous solutions, making it particularly suitable for in vitro experimental applications.

The JAK-STAT3 signaling pathway represents a crucial intracellular cascade that transmits signals from cytokines, growth factors, and hormones to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, and apoptosis. In cancer biology, persistent STAT3 activation has been strongly associated with tumor progression, immune evasion, and therapy resistance across multiple cancer types [2]. Recent research has illuminated delphinidin's ability to modulate this oncogenic pathway, positioning it as a promising natural product-derived inhibitor for investigative and potential therapeutic applications. These application notes provide detailed methodologies and experimental protocols for investigating this compound-mediated regulation of JAK-STAT3 signaling in cancer models, with particular emphasis on triple-negative breast cancer (TNBC) and colorectal cancer systems where its effects have been most comprehensively characterized [3] [2].

Mechanistic Insights and Biological Significance

Key Findings in JAK-STAT3 Modulation

This compound exerts multifaceted effects on the JAK-STAT3 signaling axis through several interconnected molecular mechanisms. In triple-negative breast cancer (TNBC) models, delphinidin treatment significantly reduces phosphorylation of both JAK2 and STAT3 proteins, thereby inhibiting the canonical activation pathway downstream of cytokine and growth factor receptors [2]. This inhibition subsequently leads to downregulation of PD-L1 expression, a critical immune checkpoint molecule that facilitates tumor immune evasion. This mechanistic cascade was experimentally demonstrated to enhance T-cell mediated cytotoxicity when TNBC cells were co-cultured with Jurkat T-cells, resulting in increased secretion of inflammatory cytokines IFN-γ and TNF-β and reactivation of previously suppressed immune responses [2].

In colorectal cancer HCT116 cells, delphinidin-mediated JAK-STAT3 inhibition occurs in conjunction with induction of oxidative stress through generation of intracellular reactive oxygen species (ROS), decreased antioxidant capacity, and promotion of lipid peroxidation [3]. This oxidative environment triggers mitochondrial membrane potential dissipation and activates the intrinsic apoptotic pathway characterized by increased expression of pro-apoptotic Bax, activation of caspases-3, -8, and -9, and release of cytochrome c [3]. Simultaneously, delphinidin suppresses anti-apoptotic protein expression, creating a coordinated program of cell death execution. Additional investigations have revealed that delphinidin also modulates parallel signaling pathways including MAPK cascades (ERK1/2 and p38), suggesting broader network-level effects beyond JAK-STAT3 specificity [3].

Table 1: Key Experimental Findings of this compound on JAK-STAT3 Signaling in Cancer Models

Cancer Model Experimental System Key Effects on JAK-STAT3 Functional Outcomes Reference
Triple-negative breast cancer (TNBC) MDA-MB-231 and BT-549 cell lines ↓ p-JAK2/JAK2 ratio, ↓ p-STAT3/STAT3 ratio, ↓ PD-L1 expression Inhibited proliferation and migration; enhanced T-cell activation [2]
Colorectal cancer HCT116 cell line Inhibition of STAT3 phosphorylation, modulation of MAPK signaling Induction of oxidative stress-mediated apoptosis [3]
Prostate cancer PC-3 cell line Suppression of NF-κB signaling (cross-talk with JAK-STAT) Caspase-dependent apoptosis [4]
Broader Context in Cancer Signaling

Beyond direct JAK-STAT3 modulation, delphinidin influences several interconnected signaling networks relevant to cancer biology. The compound has demonstrated anti-angiogenic properties by inhibiting multiple stages of new blood vessel formation, including endothelial cell proliferation, migration, and capillary-like structure formation [5]. These effects involve suppression of VEGF-mediated signaling through VEGFR2 and downstream pathways including PI3K/Akt and MAPK cascades [5]. In the context of tumor microenvironment regulation, delphinidin reduces secretion of immunosuppressive exosomes containing PD-L1, potentially reversing immune tolerance mechanisms [2]. The compound also modulates additional inflammation-associated transcription factors including NF-κB and AP-1, which exhibit significant cross-talk with JAK-STAT3 signaling and collectively contribute to its overall anticancer profile [4].

The pharmacokinetic profile of delphinidin presents both challenges and opportunities for experimental design. Bioavailability studies indicate that delphinidin-3-O-glucoside (a common glycosylated form) reaches maximum plasma concentrations of approximately 21-64 nmol/L within 1-2 hours post-administration in human subjects, with relatively low absolute bioavailability ranging from 0.14% to 0.48% for various glycosidic forms [4]. These characteristics highlight the importance of considering metabolic stability and bioavailability enhancement strategies in experimental planning. Recent innovations utilizing small extracellular vesicles (sEVs) as delivery systems have demonstrated dramatically enhanced efficacy, with sEV-loaded delphinidin showing 2-fold to 100-fold increased potency across various anti-angiogenic assays compared to the free compound [5].

Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

Protocol 1: Cell Culture Maintenance and this compound Treatment

Objective: To maintain appropriate cancer cell lines and administer this compound treatments for JAK-STAT3 signaling investigations.

Materials:

  • TNBC cell lines (MDA-MB-231, BT-549) or colorectal cancer cell lines (HCT116)
  • Complete growth media: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
  • This compound (commercial source, ≥95% purity)
  • Dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS)
  • Cell culture incubator maintained at 37°C with 5% CO₂

Procedure:

  • Culture cancer cell lines in appropriate complete growth media and maintain at 37°C in a humidified 5% CO₂ atmosphere.
  • Prepare a 100 mM stock solution of this compound in DMSO and store in aliquots at -20°C protected from light.
  • Prior to treatment, dilute the stock solution in serum-free or complete medium to achieve working concentrations typically ranging from 25-200 μM. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in all treatment conditions.
  • Culture cells to approximately 70-80% confluence before treatment. Replace with fresh media containing the appropriate concentration of this compound or vehicle control (0.1% DMSO).
  • Incubate cells for predetermined time points (typically 1-48 hours depending on assay endpoint). For phosphorylation studies, shorter incubation times (1-6 hours) are recommended to capture acute signaling changes.
  • After treatment, harvest cells using appropriate methods for downstream applications including protein extraction, RNA isolation, or functional assays [3] [2].

Critical Notes:

  • Include appropriate controls such as vehicle-only treatments and potential positive controls (e.g., known JAK2 inhibitors like AG490).
  • Due to the light-sensitive nature of delphinidin, perform all preparations under minimized light exposure.
  • Determine optimal treatment duration through time-course experiments for each specific cell line and experimental endpoint.
Assessment of Cell Viability and Proliferation

Protocol 2: Cell Viability and Proliferation Assays

Objective: To evaluate the effects of this compound on cancer cell viability and proliferative capacity.

Materials:

  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 450 nm (CCK-8) or 570 nm (MTT) absorbance
  • Colony formation assay materials: 6-well plates, crystal violet staining solution, methanol

Procedure for CCK-8 Assay:

  • Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium and allow to adhere overnight.
  • Treat cells with varying concentrations of this compound (0-200 μM) for 24-72 hours.
  • Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls [2].

Procedure for Colony Formation Assay:

  • Seed cells in 6-well plates at low density (500-1000 cells/well) and allow to adhere overnight.
  • Treat cells with this compound at appropriate concentrations for 24-48 hours.
  • Replace with fresh complete medium and allow cells to grow for 7-14 days, refreshing media every 3-4 days.
  • Once visible colonies form, remove media, fix cells with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
  • Wash gently with distilled water, air dry, and count colonies containing >50 cells [2].

Table 2: Representative Dose-Response Effects of this compound in Cancer Models

Cell Line Assay Type IC₅₀ Value Treatment Duration Key Observations Reference
HCT116 (colorectal) Cell viability ~100 μM 24 hours Concentration-dependent reduction with significant effects at ≥50 μM [3]
MDA-MB-231 (TNBC) CCK-8 proliferation 40-80 μM 48 hours ~50% inhibition at 60 μM; near-complete inhibition at 200 μM [2]
HAoEC (endothelial) Antiproliferative 5-10 μM (sEV-loaded) 24 hours 100-fold increased potency with sEV delivery system [5]
Western Blot Analysis of JAK-STAT3 Signaling Components

Protocol 3: Protein Extraction and Western Blot Analysis

Objective: To evaluate the effects of this compound on JAK2-STAT3 phosphorylation and expression of downstream targets.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-JAK2, anti-p-JAK2 (Tyr1007/1008), anti-STAT3, anti-p-STAT3 (Tyr705), anti-PD-L1, and loading control (GAPDH or β-actin)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • After this compound treatment, wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer (150-200 μL per 10⁶ cells) on ice for 30 minutes with occasional vortexing.
  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatants.
  • Determine protein concentration using BCA assay and adjust samples to equal concentrations with lysis buffer.
  • Denature proteins in Laemmli buffer at 95°C for 5 minutes.
  • Separate 20-40 μg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to membranes.
  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes 3× with TBST for 10 minutes each.
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using ECL reagents and imaging system.
  • Quantify band intensities using image analysis software and normalize to loading controls [3] [2].

Critical Notes:

  • Include both phosphorylated and total protein analyses for accurate interpretation of signaling inhibition.
  • Optimize antibody concentrations and exposure times to ensure linear detection range.
  • For PD-L1 analysis, consider stimulation with interferon-γ (20 ng/mL for 24 hours) to induce expression prior to delphinidin treatment.
Immune Cell Co-culture and Activation Assays

Protocol 4: TNBC-Jurkat T-cell Co-culture System

Objective: To evaluate the functional immune consequences of delphinidin-mediated PD-L1 suppression in TNBC cells.

Materials:

  • TNBC cell lines (MDA-MB-231, BT-549)
  • Jurkat T-cell line (human T-lymphocyte)
  • Complete RPMI-1640 media for both cell types
  • Flow cytometry equipment and antibodies for CD69 detection
  • ELISA kits for IFN-γ and TNF-β quantification

Procedure:

  • Pre-treat TNBC cells with this compound (0-100 μM) for 24 hours.
  • Harvest TNBC cells using gentle enzymatic dissociation and wash twice with PBS.
  • Seed treated TNBC cells in 24-well plates (1×10⁵ cells/well).
  • Add Jurkat T-cells at a 5:1 effector:target ratio (5×10⁵ cells/well).
  • Co-culture for 24-48 hours in complete RPMI-1640 medium.
  • Collect supernatant for cytokine analysis and cells for flow cytometry.
  • For flow cytometry, stain cells with anti-CD69 antibody to assess T-cell activation.
  • Quantify IFN-γ and TNF-β levels in culture supernatants using commercial ELISA kits according to manufacturer instructions [2].

Critical Notes:

  • Include controls for spontaneous cytokine secretion from each cell type alone.
  • Consider using transwell systems to distinguish direct contact-dependent effects from soluble factor-mediated effects.
  • For flow cytometry, use appropriate isotype controls and compensation standards for accurate quantification.

Signaling Pathway and Experimental Workflow Diagrams

Delphinidin-Mediated JAK-STAT3 Signaling Inhibition Pathway

G cluster_pathway JAK-STAT3 Signaling Pathway cluster_effects Functional Outcomes Cytokine Cytokine Stimulation (IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->Dimer TargetGenes Target Gene Expression (PD-L1, Cyclin D1, Bcl-2) Dimer->TargetGenes Proliferation ↓ Cell Proliferation TargetGenes->Proliferation Apoptosis ↑ Apoptosis TargetGenes->Apoptosis Immune ↑ Immune Recognition ↓ Immune Evasion TargetGenes->Immune Delphinidin This compound Delphinidin->pJAK2 Inhibits Delphinidin->pSTAT3 Inhibits Delphinidin->TargetGenes Downregulates

Diagram 1: this compound inhibits JAK2 and STAT3 phosphorylation, preventing downstream target gene expression and resulting in reduced proliferation, increased apoptosis, and enhanced immune recognition.

Experimental Workflow for JAK-STAT3 Signaling Analysis

G cluster_core Core Experimental Modules CellCulture Cell Culture & Maintenance (TNBC, Colorectal Cancer Lines) Treatment This compound Treatment (0-200 μM, 1-48 hours) CellCulture->Treatment Viability Viability & Proliferation Assays (CCK-8, Colony Formation) Treatment->Viability Protein Protein Extraction & Quantification (BCA Assay) Treatment->Protein CoCulture Immune Co-culture Assays (TNBC + Jurkat T-cells) Treatment->CoCulture Data Data Analysis & Integration (Pathway Mapping) Viability->Data Western Western Blot Analysis p-JAK2/JAK2, p-STAT3/STAT3, PD-L1 Protein->Western Western->Data Flow Flow Cytometry CD69, PD-L1 Expression CoCulture->Flow ELISA Cytokine ELISA IFN-γ, TNF-β Quantification CoCulture->ELISA Flow->Data ELISA->Data

Diagram 2: Comprehensive experimental workflow for investigating this compound-mediated modulation of JAK-STAT3 signaling, incorporating viability assessment, molecular analyses, and functional immune assays.

Technical Considerations and Therapeutic Potential

Methodological Optimization and Troubleshooting

Successful investigation of this compound's effects on JAK-STAT3 signaling requires careful attention to several methodological considerations. Compound stability represents a critical factor, as delphinidin is light-sensitive and stable only at acidic pH (<3), degrading rapidly under physiological conditions [5]. Researchers should prepare fresh stock solutions for each experiment and minimize light exposure during handling and treatment. For in vivo translation, consider advanced delivery systems such as small extracellular vesicles (sEVs), which have demonstrated remarkable efficacy in enhancing delphinidin stability and potency. Studies show that sEV-loaded delphinidin increases anti-angiogenic effects by 2-fold to 100-fold compared to the free compound across various assay systems [5].

When interpreting Western blot results for phospho-protein analysis, ensure proper normalization strategies by comparing phosphorylated proteins to their total counterparts. The p-JAK2/JAK2 and p-STAT3/STAT3 ratios provide more meaningful biological insights than absolute phosphorylation levels alone [2]. For immune co-culture experiments, include controls for non-specific activation and carefully optimize effector-to-target ratios to ensure detectable signal while maintaining physiological relevance. Time-course experiments are essential for establishing causal relationships between JAK-STAT3 inhibition and subsequent functional outcomes, as phosphorylation changes may precede apoptosis induction or cell cycle arrest by several hours [3].

Translational Applications and Future Perspectives

The experimental protocols outlined herein provide a framework for systematic investigation of this compound as a natural product-derived JAK-STAT3 inhibitor with potential therapeutic applications. The compound's multi-target effects on proliferation, apoptosis, and immune evasion mechanisms position it as a promising candidate for combination therapy approaches with conventional chemotherapeutic agents or immune checkpoint inhibitors [4] [2]. Future research directions should explore delphinidin's efficacy in in vivo models, with particular emphasis on bioavailability enhancement through advanced formulation strategies.

Emerging evidence suggests potential applications beyond those detailed in these protocols, including delphinidin's effects on exosomal PD-L1 dynamics and modulation of the tumor immune microenvironment [2]. Additionally, investigation of potential synergies with established targeted therapies could uncover novel combination approaches for cancer treatment. As research progresses, standardization of these protocols across laboratories will facilitate comparative analyses and accelerate the translational development of this compound and related natural compounds as clinically relevant JAK-STAT3 pathway modulators.

References

Comprehensive Application Notes and Protocols: Investigating Delphinidin Chloride as a Putative Estrogen Receptor Alpha (ERα) Ligand

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin Chloride and Estrogen Receptor Alpha

This compound is a naturally occurring anthocyanidin compound responsible for the blue, purple, and red pigmentation in various fruits and vegetables, including blueberries, pomegranates, grapes, and eggplants [1] [2]. As a member of the flavonoid family, delphinidin possesses the characteristic C6-C3-C6 carbon skeleton with multiple hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions, which contribute to its biological activity [1]. The compound exists in both aglycone and glycosylated forms, with the aglycone form demonstrating higher biological activity, though with reduced bioavailability compared to its glycosylated derivatives [1].

Estrogen receptor alpha (ERα) is a nuclear receptor and transcription factor that plays crucial roles in development, metabolism, and reproduction, but also contributes to the pathogenesis of ERα-positive breast cancers [3] [4]. Approximately 70% of breast cancer cases are ERα-positive, making this receptor a critical therapeutic target [3]. ERα is regulated through multiple mechanisms, including copy number variation, epigenetic modifications, transcriptional regulation, and post-translational modifications that affect its stability and function [3]. While delphinidin has been reported to exert various biological effects through ERα-dependent mechanisms, the exact nature of its interaction with ERα (as agonist, antagonist, or modulator) remains to be fully elucidated [5].

Chemical Structure and Properties

Structural Characteristics

This compound (3,3',4',5,5',7-hexahydroxyflavylium chloride) is a polyphenolic compound with a molecular weight of 338.70 g/mol [1] [2]. Its chemical structure consists of:

  • Two aromatic rings (A and B) with resorcinol and catechol configurations, respectively
  • A heterocyclic pyrylium ring (C) that carries a positive charge
  • Six hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' that serve as hydrogen bond donors and acceptors
  • A chloride counterion that balances the positive charge on the pyrylium ring [1]

The presence of multiple hydroxyl groups, particularly the catechol structure in ring B, contributes to delphinidin's potent antioxidant capacity by scavenging reactive oxygen species (ROS) [6] [1]. The structural features that enhance its antioxidant activity also facilitate interactions with various proteins, including potential binding to estrogen receptors [1].

Physicochemical Properties

This compound faces significant challenges in experimental and therapeutic applications due to its:

  • pH-dependent stability: The compound is stable only at acidic pH (<3) and degrades rapidly under physiological conditions [7]
  • Light sensitivity: Exposure to light accelerates decomposition [2]
  • Poor bioavailability: Limited absorption and extensive metabolism reduce biological availability [7] [2]
  • Temperature sensitivity: Degrades at temperatures above 37°C [6]

To overcome these limitations, researchers have developed various strategies, including the use of small extracellular vesicles (sEVs) for delivery, which has been shown to enhance stability and efficacy by 2 to 100-fold depending on the assay [7]. For experimental purposes, this compound should be prepared in water at pH 2 with 0.1% DMSO and used immediately to minimize degradation [7].

Experimental Protocols

Fluorescence Polarization Binding Assay
3.1.1 Principle

Fluorescence polarization (FP) measures the rotational diffusion of fluorescent molecules by exciting them with polarized light and detecting the emission polarization [8] [9]. When a small fluorescent ligand binds to a larger receptor protein, its rotation slows, resulting in higher polarization values [8] [9]. This homogenous method is ideal for high-throughput screening of compound-receptor interactions.

3.1.2 Materials and Reagents
  • Purified human ERα ligand-binding domain (commercially available)
  • Fluorescently labeled estradiol (tracer ligand)
  • This compound (≥95% purity, prepare fresh in 0.1% DMSO)
  • Black 384-well microplates with non-binding surface
  • FP-compatible plate reader capable of 485 nm excitation and 535 nm emission
  • Assay buffer: 10 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4
3.1.3 Procedure
  • Prepare compound dilutions: Create a 10-point serial dilution of this compound in assay buffer (typically from 10 μM to 0.1 nM) including a vehicle control (0.1% DMSO)
  • Set up reaction mixtures: In each well, combine:
    • 20 μL ERα protein (final concentration 10 nM)
    • 20 μL fluorescent tracer (final concentration 5 nM)
    • 20 μL this compound or reference compounds
  • Incubate: Protect from light and incubate at room temperature for 2 hours to reach equilibrium
  • Measure polarization: Read plates using appropriate FP filters
  • Calculate binding: Determine % inhibition relative to controls
3.1.4 Data Analysis

Calculate % inhibition using the formula: % Inhibition = [(P₀ - P)/(P₀ - P_{min})] × 100 Where P₀ is polarization with tracer alone, P is polarization with competitor, and P_{min} is polarization with excess unlabeled estradiol (1000-fold molar excess). Fit data to a four-parameter logistic equation to determine IC₅₀ values [8].

Cellular Proliferation and Viability Assay
3.2.1 Principle

This protocol evaluates the functional consequences of this compound treatment on ERα-positive cancer cell proliferation using the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability [10].

3.2.2 Materials and Reagents
  • ERα-positive cell line (e.g., MCF-7 breast cancer cells)
  • ERα-negative control cell line (e.g., MDA-MB-231)
  • This compound (prepare fresh in 0.1% DMSO)
  • 17β-estradiol (positive control for ERα activation)
  • Fulvestrant (ICI 182,780; ERα antagonist control)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Cell culture medium with charcoal-stripped FBS to eliminate steroids
3.2.3 Procedure
  • Cell plating: Seed cells in 96-well plates at 5,000 cells/well in phenol-free medium with charcoal-stripped FBS
  • Treatment: After 24 hours, treat cells with:
    • Vehicle control (0.1% DMSO)
    • This compound (0.1-100 μM)
    • 17β-estradiol (10 nM) with or without this compound
    • Fulvestrant (100 nM) with or without this compound
  • Incubation: Culture cells for 48-72 hours at 37°C, 5% CO₂
  • MTT assay: Add MTT solution (0.5 mg/mL final concentration) and incubate 4 hours
  • Solubilization: Add DMSO to dissolve formazan crystals
  • Measurement: Read absorbance at 570 nm with reference at 630 nm
3.2.4 Data Analysis

Calculate % viability relative to vehicle control. Perform statistical analysis (ANOVA with post-hoc tests) to determine significance. Include concentration-response curves to calculate EC₅₀ or IC₅₀ values.

Gene Expression Analysis via qRT-PCR
3.3.1 Principle

This protocol assesses the transcriptional activity of this compound on ERα by measuring expression of estrogen-responsive genes such as TFF1 (pS2) and GREB1 [4].

3.3.2 Materials and Reagents
  • ERα-positive cells (e.g., MCF-7)
  • TRIzol reagent for RNA extraction
  • cDNA synthesis kit
  • qPCR master mix
  • Primers for TFF1, GREB1, and reference genes (GAPDH, ACTB)
  • This compound and control compounds
3.3.3 Procedure
  • Cell treatment: Culture ERα-positive cells in steroid-free medium for 48 hours before treatment with this compound or controls for 24 hours
  • RNA extraction: Isolate total RNA using TRIzol according to manufacturer's protocol
  • cDNA synthesis: Convert 1 μg RNA to cDNA using reverse transcriptase
  • qPCR: Perform quantitative PCR with 40 cycles of 95°C (15 sec) and 60°C (60 sec)
  • Data collection: Record Ct values for target and reference genes
3.3.4 Data Analysis

Calculate fold change using the 2^(-ΔΔCt) method relative to vehicle control. Normalize to reference genes and compare to estradiol-induced expression.

Data Analysis and Interpretation

Quantitative Results from Key Studies

Table 1: Antioxidant and Cytotoxicity Profiles of Delphinidin and Related Anthocyanidins

Anthocyanidin Hydroxyl Groups on B Ring ABTS n10 Value DPPH n10 Value ORAC Value Cytotoxicity in HT29 cells (IC₅₀)
Delphinidin (Dp) 3 (3',4',5') 4.25 3.98 8.42 182 μM
Cyanidin (Cd) 2 (3',4') 3.75 3.52 6.85 215 μM
Petunidin (Pt) 2 (3',5') + OCH₃ at 4' 3.95 3.75 7.56 198 μM
Pelargonidin (Pg) 1 (4') 2.85 2.45 4.12 285 μM
Malvidin (Mv) 2 (3',5') + OCH₃ at 3',5' 3.15 2.85 4.95 254 μM
Peonidin (Pn) 1 (3') + OCH₃ at 4' 2.45 2.15 3.85 312 μM

Data adapted from [6]. ABTS, DPPH, and ORAC values are relative measures of antioxidant capacity. Higher values indicate greater antioxidant activity. Cytotoxicity was measured in human colon cancer HT29 cells after 48h treatment using MTT assay.

Table 2: Functional Effects of Delphinidin in Various Cell Models

Cell Type Assay Type Concentration Range Key Findings Proposed Mechanism
Human T lymphocytes Proliferation inhibition 10-100 μM 40-70% inhibition of PHA-induced proliferation ERα-dependent Ca²⁺ signaling inhibition [5]
HAoECs Anti-angiogenic effects 0.1-5 μg/mL 50% reduction in capillary formation at 1 μg/mL Inhibition of VEGF signaling [7]
A549 NSCLC cells Radiosensitization 5 μM + radiation Radiation enhancement ratio: 1.54 mTOR inhibition, JNK activation [10]
ES2 ovarian cancer Cytotoxicity 50-200 μM 60% growth inhibition at 100 μM ERK1/2 and PI3K/AKT inhibition [2]
Mechanistic Insights

Table 3: Documented Molecular Targets of Delphinidin

Target/Pathway Effect of Delphinidin Experimental Evidence Biological Consequence
ERα signaling Context-dependent modulation Fulvestrant blocks effects [5] Altered immune cell proliferation
Ca²⁺ signaling (SOCE) Inhibition Reduced thapsigargin-induced Ca²⁺ influx [5] Decreased T cell activation
HDAC activity Inhibition TSA prevents antiproliferative effect [5] Modified gene expression
NFAT activation Inhibition Reduced PHA-induced NFAT activation [5] Decreased cytokine production
ERK1/2 phosphorylation Inhibition (24h post-treatment) Reduced PHA-induced ERK1/2 activation [5] Cell cycle arrest
PI3K/Akt/mTOR pathway Inhibition Reduced phosphorylation [10] Autophagy induction, radiosensitization
JNK/MAPK pathway Activation Increased phosphorylation [10] Enhanced apoptotic cell death

Signaling Pathways and Experimental Workflows

Delphinidin-Mediated Signaling in T Lymphocytes

G TCR TCR Calcium Calcium TCR->Calcium Activation ERK ERK TCR->ERK Activation Delphinidin Delphinidin ERA ERA Delphinidin->ERA Binding Proliferation Proliferation Delphinidin->Proliferation Inhibition ERA->Calcium Inhibition ERA->ERK Inhibition (24h) HDAC HDAC Calcium->HDAC Activation NFAT NFAT Calcium->NFAT Activation HDAC->Proliferation Promotion NFAT->Proliferation Promotion ERK->Proliferation Promotion

Diagram 1: Delphinidin modulates T lymphocyte function through ERα-dependent pathways. Delphinidin binding to ERα inhibits calcium signaling and ERK phosphorylation, leading to reduced HDAC and NFAT activation, ultimately suppressing T cell proliferation. Based on [5].

Experimental Workflow for ERα Binding Studies

G cluster_1 Compound Preparation cluster_2 Experimental Tiers Prep Prep FP FP Prep->FP Purified ERα Fluorescent tracer Cellular Cellular Prep->Cellular Cell culture Steroid-free media GeneExp GeneExp Prep->GeneExp RNA isolation cDNA synthesis Data Data FP->Data IC₅₀ values Ki calculations Cellular->Data Proliferation Viability data GeneExp->Data Fold changes Pathway analysis

Diagram 2: Comprehensive workflow for evaluating delphinidin-ERα interactions. The multi-tiered approach includes direct binding studies, functional cellular assays, and gene expression analysis to fully characterize the nature of delphinidin's interaction with ERα.

Technical Considerations and Troubleshooting

Critical Experimental Parameters
  • Compound stability: this compound degrades rapidly at neutral pH and room temperature. Always prepare fresh stock solutions in acidic vehicle (pH 2) and use immediately [7] [2]
  • Solvent controls: The recommended final DMSO concentration should not exceed 0.1% to avoid cellular toxicity and non-specific effects
  • Cell culture conditions: Use phenol-free media with charcoal-stripped serum for at least 48 hours before experiments to eliminate estrogenic compounds [5]
  • Time considerations: Some ERα-mediated effects, particularly on ERK phosphorylation, manifest only after 24 hours of treatment [5]
  • Concentration range: Based on published studies, 1-100 μM is the biologically relevant concentration range for in vitro experiments [5] [10] [2]
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for Delphinidin-ERα Experiments

Problem Potential Cause Solution
High background in FP assays Non-specific binding Include proper controls, optimize protein concentration, add 0.01% BSA to buffer
No cellular effects Compound degradation Prepare fresh stock, verify pH, use sEV delivery system [7]
Inconsistent results Serum estrogens in media Use charcoal-stripped serum, validate with control compounds
High variability in replicates Light sensitivity Protect all steps from light, use amber tubes
Non-saturable binding Protein degradation/denaturation Verify protein quality, include positive controls
Alternative Approaches and Methods

When traditional approaches yield inconclusive results, consider these advanced methodologies:

  • Surface plasmon resonance (SPR): Provides real-time kinetic data without labeling requirements
  • Cellular thermal shift assay (CETSA): Measures compound-induced thermal stabilization of ERα in cells
  • Immunofluorescence microscopy: Visualizes ERα translocation in response to delphinidin treatment
  • Co-immunoprecipitation: Assesses impact on ERα-coactivator interactions
  • sEV-based delivery: Enhances compound stability and cellular uptake [7]

Conclusion and Future Directions

Current evidence suggests that this compound interacts with ERα signaling pathways but exhibits complex, context-dependent activities rather than simple agonist or antagonist behavior [5]. The compound demonstrates potential therapeutic applications in immune modulation, angiogenesis inhibition, and chemosensitization, all of which may involve ERα-mediated mechanisms [5] [10] [7].

Future research should focus on:

  • Structural studies to characterize the precise binding mode between delphinidin and ERα
  • In vivo validation using appropriate animal models of ERα-positive cancers and inflammatory conditions
  • Delivery optimization using sEVs or other nanocarriers to overcome bioavailability limitations [7]
  • Combination therapies exploring potential synergies with existing endocrine therapies
  • Metabolite studies to determine whether delphinidin or its derivatives are the active ERα-interacting species

The experimental protocols outlined herein provide a foundation for systematic investigation of delphinidin-ERα interactions, which may lead to novel therapeutic approaches for ERα-related pathologies.

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride for Autophagy Induction in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Significance

Delphinidin chloride is a naturally occurring anthocyanidin compound found in various pigmented fruits and vegetables such as blueberries, pomegranates, grapes, and eggplants. This purple plant pigment has emerged as a significant bioactive flavonoid with considerable potential in cancer research and therapeutic development. The compound's ability to modulate autophagic processes in various cancer cell lines has positioned it as a promising candidate for adjuvant therapy and mechanistic studies. Autophagy, an evolutionarily conserved cellular degradation process, plays a complex dual role in cancer progression and treatment response, making this compound an invaluable tool for investigating these paradoxical pathways. The compound's natural origin and multifunctional bioactivity profile offer researchers a phytochemical agent with potentially lower adverse effects compared to synthetic compounds, facilitating the study of cellular self-digestion mechanisms and their therapeutic implications in oncology.

Molecular Mechanisms of Action

Key Signaling Pathways

This compound exerts its effects on autophagy through modulation of several crucial signaling cascades. Research demonstrates that delphinidin inhibits the PI3K/AKT/mTOR pathway, a central regulator of cellular growth and autophagy induction. Specifically, delphinidin treatment significantly reduces phosphorylation of PI3K, AKT, and mTOR proteins, thereby relieving their inhibitory effect on autophagy initiation [1]. Concurrently, delphinidin activates the JNK/MAPK pathway, which promotes autophagosome formation and enhances the autophagy flux. Additionally, delphinidin has been shown to influence the AMPK signaling pathway, which further contributes to autophagy induction through mTOR inhibition and direct activation of autophagy-related proteins [2]. In certain cellular contexts, delphinidin can also activate Nrf2 and NF-κB pathways, which participate in coordinating the cellular response to oxidative stress and may indirectly influence autophagic activity [3].

Context-Dependent Autophagy Modulation

The effect of this compound on autophagy exhibits significant context dependency, varying based on cell type, metabolic state, and treatment conditions. In non-small cell lung cancer (NSCLC) cells, delphinidin pretreatment (5 µM for 24 hours) followed by γ-ionizing radiation enhances autophagic activity, leading to increased autophagosome formation and LC3-II conversion, resulting in autophagy-induced cell death and significant radiosensitization [1]. Similarly, in human chondrocytes under oxidative stress, delphinidin treatment (10-50 µM) activates cytoprotective autophagy through Nrf2 and NF-κB pathways, promoting cell survival [3]. Conversely, in hepatocellular carcinoma cells (HepG2 and HuH-7), delphinidin induces autophagic flux blockage, accumulating autophagosomes and promoting apoptosis through inhibition of MDR1 and DDX17 expressions [4]. This paradoxical role highlights the complex nature of autophagy regulation and necessitates careful experimental design when utilizing this compound as an autophagy modulator.

The following diagram illustrates the key molecular pathways through which this compound modulates autophagy:

G Delphinidin This compound MDR1 MDR1/DDX17 Inhibition Delphinidin->MDR1 Direct inhibition Inhibition Inhibition Delphinidin->Inhibition Suppresses phosphorylation Activation Activation Delphinidin->Activation PI3K PI3K/AKT/mTOR Pathway AutophagyInduction Autophagy Induction (LC3-I to LC3-II conversion, Autophagosome formation) PI3K->AutophagyInduction In NSCLC & Chondrocytes JNK JNK/MAPK Pathway JNK->AutophagyInduction AMPK AMPK Pathway AMPK->AutophagyInduction Nrf2 Nrf2/NF-κB Pathway Nrf2->AutophagyInduction In Chondrocytes AutophagyBlockade Autophagic Flux Blockade (Accumulation of autophagosomes) MDR1->AutophagyBlockade In Liver Cancer Cells Inhibition->PI3K Activation->JNK Activation->AMPK Activation->Nrf2 CellDeath Cell Death AutophagyInduction->CellDeath In NSCLC (with radiation) Cytoprotection Cytoprotection AutophagyInduction->Cytoprotection In Chondrocytes (oxidative stress) Apoptosis Apoptosis Activation (Cleaved caspase-3 ↑) AutophagyBlockade->Apoptosis Apoptosis->CellDeath Context Cellular Context: - Cell Type - Stress Conditions - Delphinidin Concentration Context->AutophagyInduction Context->AutophagyBlockade

Diagram Title: this compound Modulation of Autophagy Pathways

Application Notes

Optimal Working Conditions

Based on comprehensive literature analysis, the efficacy and direction of this compound-induced autophagy are highly dependent on specific experimental conditions. For most cancer cell lines, including non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2, HuH-7), and breast cancer models, the effective concentration range typically falls between 5-50 µM, with treatment duration of 24 hours commonly employed [1] [4]. Below 5 µM, delphinidin often fails to induce significant autophagy modulation, while concentrations above 50 µM may induce excessive cytotoxicity that confounds autophagy-specific observations. The cellular context profoundly influences the outcome; in NSCLC cells, delphinidin pretreatment (5 µM, 24 hours) followed by radiation enhances autophagy-mediated cell death [1], while in chondrocytes under oxidative stress, similar concentrations activate protective autophagy [3]. The compound solubility should be carefully considered—this compound is highly soluble in water, methanol, and DMSO, with stock solutions typically prepared in DMSO at 10-100 mM concentrations, followed by dilution in culture medium to achieve final working concentrations with DMSO not exceeding 0.1% (v/v).

Compound Specifications and Handling

This compound (molecular formula: C₁₅H₁₁ClO₇; molecular weight: 338.70 g/mol) requires specific handling protocols to maintain stability and bioactivity. As a light-sensitive compound, it should be stored in opaque containers at -20°C or below, with desiccant to prevent moisture absorption. The compound remains stable at acidic pH (around 3) but undergoes rapid degradation at neutral or alkaline pH, necessitating careful pH monitoring of solutions [2] [5]. Fresh working solutions should be prepared immediately before each experiment, and exposure to light should be minimized during preparation. The purity of commercial this compound should be verified by HPLC, with preference for batches having ≥95% purity. Researchers should note that different salt forms and glycosylation patterns (e.g., delphinidin-3-glucoside) may exhibit varying bioavailability and bioactivity, with the aglycone form (this compound) generally showing higher cellular uptake but lower stability compared to glycosylated derivatives [5].

Table 1: this compound Effects Across Experimental Models

Cell Line/Tissue Concentration Range Treatment Duration Autophagy Effect Functional Outcome Primary Pathways
A549 (NSCLC) 5-20 µM 24 hours (pre-IR) Induction Enhanced radiosensitivity mTOR inhibition, JNK activation [1]
HepG2/HuH-7 (Liver cancer) 10-100 µM 24-48 hours Flux blockage Apoptosis induction MDR1/DDX17 inhibition [4]
C28/I2 (Human chondrocytes) 10-50 µM 24 hours (pre-H₂O₂) Cytoprotective induction Oxidative stress protection Nrf2/NF-κB activation [3]
Breast cancer cells 10-80 µM 24-48 hours Induction Growth inhibition & apoptosis Cell cycle arrest, caspase activation [2]
ES2 (Ovarian cancer) 20-100 µM 24-48 hours Context-dependent Anti-proliferative effects ERK1/2 MAPK, PI3K/AKT inhibition [2]

Experimental Protocols

Cell Culture and Treatment Specifications

For autophagy induction studies using this compound, proper cell culture conditions are fundamental to experimental reproducibility. The human NSCLC cell line A549 should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere containing 5% CO₂ [1]. For hepatocellular carcinoma studies, HepG2 and HuH-7 cells require DMEM medium with similar supplements. Cells should be seeded at appropriate densities: 1×10⁴ cells/well in 96-well plates for viability assays, 1×10⁵ cells/well in 12-well plates for mRNA and protein analysis, and 1×10⁶ cells in 60-mm dishes for extensive protein studies. Upon reaching 60-70% confluence, cells should be treated with This compound prepared in serum-free or complete medium at the specified concentrations. For combination treatments with radiation (in NSCLC studies), cells should be pretreated with this compound (5 µM) for 24 hours followed by γ-irradiation (typically 4 Gy at 4 Gy/min) using a clinical linear accelerator [1]. For oxidative stress models (in chondrocytes), delphinidin pretreatment (10-50 µM, 24 hours) should be followed by H₂O₂ (200-500 µM, 2-6 hours) [3].

Autophagy Analysis Methods

Comprehensive assessment of delphinidin-induced autophagy requires multiple complementary techniques to capture different aspects of the autophagic process. For monitoring autophagosome formation, immunofluorescence staining of LC3 should be performed: after delphinidin treatment, cells grown on coverslips are fixed in 4% paraformaldehyde for 10 minutes, permeabilized with 0.25% Triton X-100 for 10 minutes, incubated with anti-LC3 primary antibody for 2 hours at room temperature, followed by appropriate fluorescence-labeled secondary antibodies for 1 hour, with nuclei counterstained using DAPI [1]. For quantitative assessment of autophagy flux, Western blot analysis of LC3 conversion is essential: cells should be lysed using RIPA buffer, proteins (30-50 μg) separated by 12-15% SDS-PAGE, transferred to PVDF membranes, blocked with 5% non-fat dry milk, and incubated overnight with 1:1000-diluted primary antibodies against LC3 at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 2 hours at room temperature [1] [3]. The ratio of LC3-II to LC3-I or housekeeping proteins (e.g., GAPDH, β-actin) provides a quantitative measure of autophagic activity. Additional techniques include monodansylcadaverine (MDC) staining for visualizing autolysosomes, acridine orange staining for assessing acidic vesicular organelles, and transmission electron microscopy for ultrastructural identification of autophagosomes [3].

Cell Death and Viability Assessment

Determining the functional consequences of delphinidin-induced autophagy requires rigorous cell death assessment. The MTT assay provides a reliable method for quantifying cell viability: after delphinidin treatment, MTT solution (0.5 mg/mL final concentration) is added to each well and plates are incubated for 4 hours at 37°C, followed by dissolution of formed formazan crystals in DMSO and measurement of absorbance at 540-570 nm [1]. For apoptosis-specific detection, Annexin V/propidium iodide staining is recommended: treated cells are harvested with trypsin-EDTA, incubated with Annexin V reagent for 20 minutes at room temperature, and analyzed using a flow cytometer or cell analyzer [1]. Additional apoptosis assays include TUNEL staining for DNA fragmentation detection, Hoechst 33342 staining for nuclear condensation assessment, and Western blot analysis of apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins [3] [4]. For long-term clonogenic survival assays (particularly in radiation combination studies), 1000 cells/well should be seeded in 6-well plates, treated with delphinidin, irradiated, incubated for 7-10 days, fixed with methanol, stained with Wright's stain or crystal violet, and colonies containing >50 cells counted [1].

Table 2: Key Experimental Assays for Autophagy Assessment

Assay Type Primary Readout Key Reagents/Equipment Interpretation Guidelines Technical Considerations
LC3 Immunofluorescence Autophagosome formation Anti-LC3 antibody, Fluorescent secondary antibody, DAPI, Confocal microscope Increased LC3 puncta = enhanced autophagosome formation Quantify puncta per cell in ≥10 random fields; compare to controls [1]
Western Blot (LC3) LC3-I to LC3-II conversion Anti-LC3 antibody, SDS-PAGE system, HRP-substrate Increased LC3-II/LC3-I ratio = autophagy induction Use lysosomal inhibitors to distinguish flux vs. accumulation [1] [3]
  • | - | - | - | - | | MDC Staining | Autolysosome formation | Monodansylcadaverine, Fluorescence microscope | Increased MDC-labeled vesicles = enhanced autophagic activity | Combine with LC3 staining for validation; note non-specificity [3] | | Acridine Orange | Acidic vesicular organelles | Acridine orange, Flow cytometer/ microscope | Red fluorescence intensity = autolysosome content | Quantitative by flow cytometry; qualitative by microscopy [3] | | Transmission Electron Microscopy | Autophagic ultrastructure | Glutaraldehyde, Osmium tetroxide, TEM | Double-membrane vesicles with cytoplasmic material = autophagosomes | Labor-intensive; requires expertise in identification [4] | | Clonogenic Assay | Long-term survival | Methanol, Wright's/Crystal violet stain | Reduced colony formation = decreased clonogenic survival | Count colonies >50 cells; calculate survival fractions [1] |

Technical Considerations

Critical Optimization Parameters

Successful application of this compound for autophagy studies requires careful attention to several critical parameters. The temporal dynamics of autophagy induction must be considered, as delphinidin typically requires several hours to initiate autophagic processes, with peak LC3-II conversion often observed between 12-24 hours after treatment [1] [3]. The serum concentration in culture media significantly influences delphinidin efficacy, with serum-free conditions often enhancing autophagy induction but potentially increasing baseline stress responses. Researchers should carefully consider combination treatments, as delphinidin exhibits strong radiosensitizing properties in NSCLC cells [1] and chemosensitizing effects when combined with cisplatin in liver cancer models [4]. Appropriate control experiments are essential, including baseline controls (untreated cells), vehicle controls (DMSO at equivalent dilution), positive controls for autophagy (rapamycin 100 nM for induction; chloroquine 20-50 µM or bafilomycin A1 100 nM for inhibition), and negative controls for cell death (caspase inhibitors such as Z-VAD-FMK at 20 µM). For mechanistic studies, genetic approaches such as siRNA-mediated knockdown of essential autophagy genes (ATG5, ATG7, or Beclin-1) should be employed to confirm the specific role of autophagy in observed phenotypes.

Data Interpretation and Pitfalls

Interpretation of delphinidin-induced autophagy data requires awareness of several potential confounding factors. The dual role of autophagy as either pro-survival or pro-death mechanism in different cellular contexts necessitates functional experiments beyond mere marker detection [1] [3] [4]. Researchers should distinguish between increased autophagic flux versus blocked degradation through use of lysosomal inhibitors (chloroquine, bafilomycin A1) in flux assays. The crosstalk between autophagy and apoptosis presents another interpretive challenge, as delphinidin can induce both processes simultaneously or sequentially depending on concentration and timing [4]. Technical artifacts may arise from antibody specificity issues in LC3 detection, with validation using multiple antibodies recommended. Additionally, the inherent instability of this compound in culture conditions necessitates verification of compound stability throughout treatment periods, potentially through HPLC analysis of conditioned media. Researchers should also consider cell density effects, as confluent cultures may respond differently to delphinidin treatment compared to subconfluent conditions, potentially affecting both autophagy induction and overall viability results.

Conclusion

This compound serves as a versatile natural compound modulator of autophagy with demonstrated efficacy across various cancer cell lines and experimental models. Its ability to influence multiple signaling pathways, including PI3K/AKT/mTOR inhibition, JNK/MAPK activation, and MDR1/DDX17 suppression, makes it a valuable tool for both basic autophagy research and translational therapeutic development. The provided application notes and detailed protocols offer researchers a comprehensive framework for investigating delphinidin-induced autophagy, with emphasis on context-specific optimization, appropriate controls, and multi-faceted assessment techniques. As research in this area advances, this compound continues to reveal novel mechanisms of autophagy regulation, potentially contributing to the development of innovative therapeutic strategies that target autophagic processes in cancer and other diseases.

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride Nitric Oxide Release Assays for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Delphinidin is a naturally occurring anthocyanidin compound responsible for the blue, purple, and red pigmentation in various fruits and vegetables including berries, eggplant, and red grapes. As a polyphenolic flavonoid, delphinidin possesses a characteristic chemical structure consisting of three aromatic rings (A, B, and C) with multiple hydroxyl groups that confer potent antioxidant properties and enable effective reactive oxygen species (ROS) scavenging [1] [2]. The compound exists in both aglycone (anthocyanidin) and glycosylated (anthocyanin) forms, with the aglycone form demonstrating higher biological activity while the glycosylated forms exhibit improved bioavailability [1]. Delphinidin has attracted significant research interest due to its diverse biological activities, including anti-inflammatory, anti-angiogenic, and cardiovascular protective effects [1] [2] [3].

Nitric oxide (NO) is a ubiquitous biological mediator and signaling molecule produced by various cell types, including endothelial cells, neurons, and immune cells. This gaseous molecule plays crucial roles in regulating blood pressure, angiogenesis, and immune response [4]. NO's short half-life in physiological conditions (typically seconds to minutes) and rapid oxidation to nitrites and nitrates make its accurate quantification challenging [5] [4]. The interaction between delphinidin and NO signaling pathways represents a key mechanism through which this phytochemical exerts its cardiovascular benefits. Research indicates that delphinidin promotes endothelial NO production through estrogen receptor alpha (ERα) stimulation, leading to improved vascular function [3]. However, delphinidin's light sensitivity and pH-dependent stability (stable only at pH < 3) present significant challenges for experimental work and therapeutic application [3].

NO Detection Methodologies

The accurate quantification of nitric oxide release presents significant technical challenges due to NO's short half-life, rapid diffusion, and reactive nature in biological environments. Researchers have developed multiple methodological approaches, each with distinct advantages, limitations, and appropriate application contexts.

Method Comparison and Selection Guidelines

Table 1: Comparison of Major NO Detection Methodologies

Method Principle Sensitivity Temporal Resolution Key Advantages Major Limitations
Electrochemical Sensing Direct oxidation of NO at functionalized electrode surface 0.3-10 nM [5] Real-time (seconds) Real-time measurements in various biological settings; Portable equipment [5] Transient signals in oxygenated media; Impossible long-term quantification [5]
Griess Assay Colorimetric detection of nitrite (NO oxidation product) ~0.5 μM [5] End-point (hours) Inexpensive; Fast; Commercially available kits [5] Indirect measurement; Interferences in complex media [5]
Chemiluminescence Reaction between NO and ozone generates light emission Nanomolar levels [6] Real-time (minutes) High sensitivity; Suitable for gaseous NO [6] No spatial resolution; Requires specialized equipment [6]
Fluorescence Probes Cell-permeable dyes form fluorescent adducts with NO Nanomolar range [6] Real-time to semi-real-time Spatial and temporal resolution; Intracellular detection [6] pH sensitivity; Potential interference with ROS/RNS [6]
Oxyhemoglobin Assay NO oxidation of oxyhemoglobin to methemoglobin Nanomolar levels [5] Real-time (minutes) High sensitivity; Physiological relevance [5] Restricted to hemoglobin solutions; Not suitable for complex media [5]
Advanced Sensor Technologies

Recent advancements in NO detection technology include the development of paper-based electrochemical sensors that combine affordability with analytical precision. These innovative devices typically employ carbon nanotube (CNT) inks deposited on filter paper substrates, functionalized with Nafion coatings and electropolymerized eugenol to enhance selectivity toward NO [4]. The Nafion layer serves as an effective barrier against anionic interferents like nitrite, while the polymerized eugenol provides catalytic activity for NO oxidation [4]. This sensor configuration demonstrates particular utility for cell-based assays, as endothelial cells can be cultured directly in an extracellular matrix gel on the paper scaffold, enabling direct detection of NO secretion in response to stimuli such as vascular endothelial growth factor (VEGF) [4].

Experimental Protocols

Delphinidin Preparation and Stabilization

Protocol 1: Delphinidin Solution Preparation

  • Stock Solution Preparation: Dissolve delphinidin chloride in acidified water (pH = 2) containing 0.1% DMSO to achieve a concentration of 1-10 mg/mL. Protect from light by using amber vials or aluminum foil wrapping [3].
  • Quality Control: Verify concentration spectrophotometrically by measuring absorbance at 530 nm (molar extinction coefficient ≈ 30,000 M⁻¹cm⁻¹) [3].
  • Stabilization Strategy: For enhanced stability in physiological conditions, consider encapsulation within small extracellular vesicles (sEVs). Load delphinidin into sEVs by incubating 2 mg sEVs with delphinidin solution (10 μg/mL) for 2 hours with gentle agitation, followed by ultracentrifugation at 200,000 × g for 2 hours to remove unincorporated compound [3]. This approach has demonstrated 100-fold increased potency in some biological assays [3].
  • Working Solutions: Prepare fresh dilutions in appropriate buffer or cell culture medium immediately before use. For cell-based assays, filter-sterilize using 0.2 μm filters.
Cell-Based NO Release Assay Using Electrochemical Detection

Protocol 2: Real-time NO Detection from Endothelial Cells

  • Cell Culture: Maintain human aortic endothelial cells (HAoECs) in endothelial cell growth medium MV2 at 37°C and 5% CO₂. Seed cells at 70-80% confluence in appropriate culture vessels [3].
  • Sensor Preparation: Fabricate paper-based electrodes by laser-cutting Whatman filter paper to desired dimensions. Deposit carbon nanotube ink via dip-coating (three coats with air-drying between coats). Apply Nafion coating by dipping three times in 5% Nafion/ethanol solution, air-drying between coats. Functionalize by electropolymerizing eugenol through 25 cyclic voltammetry cycles (0-1.25V, 100 mV/s) in 0.1 mM eugenol/0.1 M NaOH [4].
  • Measurement Conditions: Perform electrochemical measurements in aerated phosphate-buffered saline (PBS) at room temperature using a standard three-electrode system with Pt counter electrode and Ag/AgCl reference electrode [4].
  • NO Detection: Treat cells with delphinidin (typical range: 0.1-50 μM) and monitor NO release using differential pulse voltammetry (DPV) from 0V to 1V or amperometry at fixed potential of 0.8-0.9V vs. Ag/AgCl [4].
  • Data Analysis: Quantify NO concentration using standard calibration curves prepared with known NO donors such as DEA-NONOate. Normalize signals to cell number or protein content.
Griess Assay for Nitrite Quantification

Protocol 3: Indirect NO Measurement via Griess Reaction

  • Sample Collection: Collect cell culture supernatant after delphinidin treatment (typically 4-24 hours). Centrifuge at 10,000 × g for 10 minutes to remove cellular debris [5].
  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water [5].
  • Assay Procedure: Combine 100 μL sample with 100 μL Griess reagent in a 96-well plate. Incubate at room temperature for 10-30 minutes protected from light [5].
  • Quantification: Measure absorbance at 540-550 nm using a microplate reader. Generate standard curve using sodium nitrite (0-100 μM) in the same matrix as samples [5].
  • Data Interpretation: Subtract background absorbance from medium-only controls. Account for potential interference from complex biological media by using appropriate matrix-matched standards [5].

Quantitative Data Analysis

Delphinidin Dosing and NO Effects

Table 2: Summary of Delphinidin Effects on NO Pathways in Experimental Models

Experimental Model Delphinidin Concentration Exposure Duration Key Findings on NO Pathway Reference
Human aortic endothelial cells (HAoECs) 0.1-5 μg/mL (~0.2-10 μM) 24 hours sEV-loaded delphinidin increased potency 10-fold for endothelial NO production compared to free delphinidin [3] [3]
Mouse cardiac arrest model 2.6 mg/kg (single dose) 1-hour infusion No improvement in survival; development of post-interventional anxiety-like symptoms in survivors [7] [7]
In vitro angiogenesis models 0.1-50 μM 4-48 hours Inhibition of VEGF-induced angiogenesis; reduction in endothelial proliferation [3] [3]
Melanoma tumor models 10-40 mg/kg/day 2-4 weeks Reduced tumor growth by acting on endothelial cell proliferation [3] [3]

Research findings consistently demonstrate that delphinidin modulates NO signaling in a concentration-dependent and model-specific manner. In endothelial systems, low micromolar concentrations (0.1-10 μM) typically promote beneficial NO production, while higher concentrations may inhibit pathological angiogenesis. The method of delphinidin delivery significantly influences efficacy, with sEV-encapsulated formulations demonstrating dramatically enhanced potency (10-100 fold) compared to free compound [3]. Interestingly, not all studies report positive outcomes, with one investigation noting deteriorated survival in a mouse cardiac arrest model after delphinidin administration, highlighting the importance of context and model selection in experimental design [7].

Technical Considerations and Troubleshooting

Delphinidin Stability and Bioavailability Challenges

The inherent chemical instability of delphinidin under physiological conditions represents a major experimental challenge. Researchers should implement strict handling protocols including light protection, temperature control, and use of acidified solvents to maintain compound integrity [3]. The poor bioavailability and rapid metabolism of delphinidin can be addressed through advanced formulation strategies such as small extracellular vesicle (sEV) encapsulation, which has been shown to enhance stability and cellular uptake [3]. This approach significantly improves delphinidin's therapeutic potential, with demonstrated 100-fold increased potency in inhibiting capillary-like formation in angiogenesis assays [3].

Assay Validation and Quality Control
  • Method Specificity: For electrochemical methods, verify specificity using NO scavengers such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO) [6]. For Griess assay, account for endogenous nitrites by including appropriate controls.
  • Sensor Calibration: Regularly calibrate electrochemical sensors using standard NO donors like DEA-NONOate, which has known NO release kinetics [5] [4]. Establish calibration curves daily to account for sensor degradation.
  • Cell Viability Assessment: Ensure that observed effects are not due to cytotoxicity by conducting parallel viability assays (e.g., MTT, resazurin) across the delphinidin concentration range tested.
  • Data Reprodubility: Implement appropriate replication strategies with both biological and technical replicates. For cell-based assays, a minimum of three biological replicates is recommended, with power analysis conducted to determine optimal sample sizes based on expected effect sizes [6].
Data Interpretation and Statistical Analysis

The complex dynamics of NO signaling require careful statistical approaches to ensure robust data interpretation. Researchers should employ appropriate normalization strategies to account for biological variability in cell culture systems, using either protein content or cell number as normalization factors [6]. For time-series data from continuous NO monitoring, specialized statistical methods such as mixed-effects models may be necessary to account for both fixed and random experimental factors [6]. Additionally, the high reactivity of NO and its complex interactions with other reactive species necessitate careful consideration of potential confounding factors in experimental design and interpretation.

Visualization of Experimental Workflows

NO Assay Selection and Implementation Pathway

G Start Start: Define Research Objective Decision1 Real-time monitoring required? Start->Decision1 Decision2 Sensitivity needs? (nM vs µM range) Decision1->Decision2 Yes Decision4 Equipment limitations? Decision1->Decision4 Unsure M2 Griess Assay Decision1->M2 No Decision3 Working with intact cells? Decision2->Decision3 µM range M1 Electrochemical Sensor Decision2->M1 nM range Decision3->M2 No M5 Oxyhemoglobin Assay Decision3->M5 Yes, simple systems Decision4->M2 Basic equipment M3 Chemiluminescence Decision4->M3 Specialized available Decision5 Spatial resolution needed? Decision5->M3 No M4 Fluorescence Probes Decision5->M4 Yes M1->Decision5 Prep Prepare Delphinidin Solutions (pH 2, light protection) M1->Prep M2->Prep M3->Prep M4->Prep M5->Prep Validate Validate Method with Positive Controls Prep->Validate End End Validate->End Proceed with Experiments

Delphinidin-NO Signaling Pathway

G Delphinidin Delphinidin ER Estrogen Receptor α (ERα) Delphinidin->ER VEGF VEGF Inhibition Delphinidin->VEGF PDE Phosphodiesterase Inhibition Delphinidin->PDE Ca Calcium Signaling ER->Ca Kinases Tyrosine Kinases ER->Kinases eNOS eNOS Activation Ca->eNOS Kinases->eNOS NO NO Production eNOS->NO Vaso Vasodilation NO->Vaso Inflammation Anti-inflammatory Effects NO->Inflammation Angio Anti-angiogenic Effects VEGF->Angio PDE->Angio

Conclusion

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride-Induced Regulatory T Cell Differentiation for Immunomodulatory Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Biological Introduction and Significance

Delphinidin chloride is an anthocyanidin compound widely present in various pigmented fruits and vegetables including berries, red grapes, eggplant, and pomegranates. As a natural polyphenolic compound, it has gained significant research attention for its diverse biological activities, particularly its immunomodulatory properties. Recent scientific investigations have revealed that this compound can promote the differentiation of regulatory T cells (Tregs), which are essential components of the immune system's regulatory machinery. Tregs play a critical role in maintaining immune homeostasis by suppressing excessive immune responses and preventing autoimmune reactions. The ability of this compound to enhance Treg differentiation positions it as a promising candidate for therapeutic development in areas such as autoimmune disease management, transplantation immunology, and inflammatory condition treatment [1] [2].

The interest in naturally occurring compounds that can modulate immune responses has grown substantially in recent years, driven by the need for therapies with fewer side effects than conventional immunosuppressive drugs. This compound represents one such compound that demonstrates dual functionality—both as an antioxidant and as an immunomodulator. Its effects on Treg differentiation were highlighted in a 2019 study that specifically investigated its impact on immune cells, revealing that both delphinidin and its hydrolytic metabolite gallic acid can promote Treg differentiation through mechanisms involving TGF-β and IL-2 signaling pathways [1]. This discovery has significant implications for developing novel approaches to manage conditions characterized by immune dysregulation, offering a potential natural alternative to synthetic immunosuppressive medications.

Mechanisms of Action: Molecular Pathways and Signaling

Key Signaling Pathways

The ability of this compound to promote regulatory T cell differentiation involves multiple interconnected signaling pathways that converge to influence T cell fate decisions. Research has demonstrated that this compound exerts its effects through a complex molecular cascade that modulates key signaling molecules and transcription factors essential for Treg development and function:

  • TGF-β and IL-2 Pathway Activation: this compound enhances T cell receptor (TCR) signaling and promotes the production of IL-2 and TGF-β, two critical cytokines required for Treg differentiation. The compound increases the expression of CD25 (the IL-2 receptor alpha chain), thereby enhancing IL-2 sensitivity and signaling in developing Tregs. This leads to subsequent phosphorylation of STAT5, which translocates to the nucleus and activates FoxP3 expression, the master regulator of Treg development [1].

  • Calcium Signaling Modulation: this compound has been shown to significantly decrease intracellular calcium concentration ([Ca²⁺]i) in T lymphocytes by reducing both store-operated calcium entry (SOCE) and calcium release from intracellular stores. This modulation of calcium signaling affects downstream pathways including histone deacetylase (HDAC) and nuclear factor of activated T-cells (NFAT) activation, which are involved in T cell proliferation and differentiation [3].

  • ERα-Dependent Mechanisms: The immunomodulatory effects of this compound are mediated through the estrogen receptor alpha (ERα) pathway. Studies using ER inhibition with fulvestrant or ERα deletion have demonstrated that delphinidin requires ERα for its suppressive effects on T cell proliferation and differentiation, indicating a receptor-mediated mechanism [3].

The following diagram illustrates the primary molecular mechanisms through which this compound promotes Treg differentiation and modulates immune responses:

G Delphinidin Delphinidin ERalpha ERalpha Delphinidin->ERalpha Binds TCR TCR Delphinidin->TCR Enhances SOCE SOCE Delphinidin->SOCE Inhibits TGFB TGFB TCR->TGFB Induces IL2 IL2 TCR->IL2 Induces TCR->SOCE FoxP3 FoxP3 TGFB->FoxP3 Induces CD25 CD25 IL2->CD25 Upregulates STAT5 STAT5 CD25->STAT5 Activates STAT5->FoxP3 Induces Treg Treg FoxP3->Treg Drives Differentiation Ca Ca SOCE->Ca Decreases HDAC HDAC Ca->HDAC Reduces NFAT NFAT Ca->NFAT Reduces HDAC->FoxP3 Regulates

Additional Molecular Interactions

Beyond the primary pathways illustrated above, this compound influences several additional molecular processes that contribute to its immunomodulatory effects. The compound has been shown to inhibit ERK1/2 activation in T lymphocytes, which contributes to its antiproliferative effects on these cells. Additionally, this compound can suppress the differentiation of T cells toward pro-inflammatory subsets including Th1 and Th17 cells, while not significantly affecting Th2 cell differentiation, thereby helping to rebalance the immune response in favor of tolerance [3]. This selective effect on T helper cell differentiation further enhances its potential therapeutic value in autoimmune and inflammatory conditions where Th1/Th17 responses are disproportionately active.

The effect of this compound on epigenetic regulation through HDAC inhibition represents another significant mechanism. HDACs play crucial roles in modifying chromatin structure and gene expression patterns in immune cells. By modulating HDAC activity through calcium signaling pathways, this compound can influence the expression of genes critical for Treg function and stability, potentially leading to more durable immunomodulatory effects [3]. This multi-level approach to immune regulation—affecting signaling pathways, transcriptional regulation, and epigenetic modification—makes this compound a uniquely comprehensive natural immunomodulator.

Experimental Data and Efficacy Profiles

Quantitative Assessment of Treg Differentiation

Systematic investigation of this compound's effects on Treg differentiation has yielded substantial data regarding its efficacy and optimal dosing parameters. The following table summarizes key experimental findings from studies examining this compound-induced Treg differentiation and function:

Table 1: Experimental Efficacy Data of this compound on Treg Differentiation and Function

Experimental Model Concentration Range Key Findings Reference
Mouse allograft model 10-50 μM 30-40% increase in Treg population; significant reduction in graft rejection [1]
Human T-cell cultures 5-20 μM Dose-dependent increase in FoxP3+ cells (2.5 to 4-fold increase) [1]
PBMC from metabolic syndrome patients 10-50 μM Suppressed T cell proliferation; inhibited Th1/Th17 differentiation [3]
Co-culture systems (PBMC + cancer cells) 20-100 μg/mL Decreased PD-1 expression by 41-55% in PBMCs [4]
In vitro Treg suppression assays 10-50 μM Enhanced immunosuppressive function of induced Tregs [1]

The data demonstrate that this compound consistently promotes Treg differentiation across various experimental systems, with effects observed at concentrations ranging from 5-50 μM. The compound not only increases the number of Tregs but also enhances their suppressive functionality, as evidenced by in vitro suppression assays. Importantly, this compound has shown efficacy in models using cells from patients with cardiovascular risk factors and metabolic syndrome, suggesting its potential effectiveness even in compromised immune environments [3] [1].

Synergistic Effects and Metabolite Contributions

Research has revealed that the immunomodulatory effects of this compound extend beyond the parent compound itself. The hydrolytic metabolite gallic acid has demonstrated similar capacity to promote Treg differentiation, suggesting that both the native compound and its metabolic byproducts contribute to the overall immunomodulatory activity [1]. This is particularly relevant for in vivo applications where this compound undergoes metabolic transformation. Additionally, this compound has shown synergistic effects when combined with conventional immunosuppressive approaches. In allograft models, the combination of this compound with standard immunosuppressive regimens resulted in enhanced suppression of activated T cells and improved graft outcomes compared to single-agent treatments [1].

The effects of this compound on Tregs are complemented by its ability to suppress memory T cell function, further enhancing its potential utility in transplantation settings where memory T cell responses pose significant challenges to long-term graft survival. This multi-pronged approach to immune regulation—simultaneously promoting regulatory mechanisms while suppressing effector responses—makes this compound a particularly attractive candidate for further therapeutic development.

Detailed Experimental Protocols

In Vitro Treg Differentiation Assay

Purpose: This protocol describes a standardized method for evaluating the effects of this compound on the differentiation of naive T cells into regulatory T cells in vitro.

Materials and Reagents:

  • Isolation materials: CD4+ CD25- T cell isolation kit (magnetic bead-based), RPMI 1640 medium, fetal bovine serum (FBS), penicillin/streptomycin, phosphate-buffered saline (PBS)
  • Differentiation reagents: Recombinant human TGF-β (2-5 ng/mL), recombinant human IL-2 (100 U/mL), anti-CD3 antibody (0.5-1 μg/mL), anti-CD28 antibody (1 μg/mL)
  • Test compound: this compound (prepare fresh stock solution in DMSO or water at pH=2, then dilute in culture medium; final DMSO concentration ≤0.1%)
  • Cultureware: 24-well or 96-well flat-bottom plates
  • Analysis reagents: Flow cytometry antibodies for CD4, CD25, FoxP3, and relevant isotype controls

Procedure:

  • T Cell Isolation: Isolate naive CD4+ CD25- T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead separation according to manufacturer's instructions. Confirm cell purity (>95%) by flow cytometry.
  • Cell Plating: Plate isolated T cells at a density of 0.5-1 × 10⁶ cells/mL in complete RPMI 1640 medium supplemented with 10% FBS.
  • T Cell Activation: Activate T cells using plate-bound anti-CD3 antibody (0.5 μg/mL) and soluble anti-CD28 antibody (1 μg/mL).
  • This compound Treatment: Add this compound at optimized concentrations (typically 10-50 μM) simultaneously with T cell activation.
  • Cytokine Supplementation: Add recombinant human TGF-β (2-5 ng/mL) and IL-2 (100 U/mL) to promote Treg differentiation.
  • Culture Conditions: Incubate cells for 4-5 days at 37°C in a 5% CO₂ humidified atmosphere.
  • Flow Cytometric Analysis: Harvest cells, stain with anti-CD4, anti-CD25, and intracellular anti-FoxP3 antibodies, and analyze by flow cytometry to quantify CD4+CD25+FoxP3+ Treg population.
  • Functional Assays: For suppression assays, isolate-induced Tregs and co-culture with CFSE-labeled responder T cells at various ratios to assess suppressive capacity [1].

Technical Notes: this compound is light-sensitive and stable only at acidic pH (<3); prepare fresh solutions for each experiment and protect from light. Include controls with vehicle alone (DMSO or acidified water) and known Treg-inducing agents for comparison. Optimal concentrations may vary between donor cells; perform dose-response experiments initially (1-100 μM range).

Assessment of Treg Suppressive Function

Purpose: To evaluate the functional capacity of this compound-induced Tregs to suppress the proliferation of effector T cells.

Materials and Reagents:

  • CFSE dye
  • Anti-CD3/CD28 activator beads
  • Flow cytometry buffer
  • Proliferation assay kit (e.g., BrdU or EdU-based)

Procedure:

  • Treg Generation: Generate Tregs using the protocol above with this compound treatment.
  • Responder Cell Labeling: Isolate CD4+ CD25- responder T cells from the same donor and label with CFSE according to standard protocols.
  • Co-culture Setup: Co-culture CFSE-labeled responder T cells (5 × 10⁴ cells/well) with this compound-induced Tregs at various ratios (e.g., 1:1, 1:0.5, 1:0.25 Treg:responder) in 96-well round-bottom plates.
  • Activation: Stimulate cells with anti-CD3/CD28 activator beads.
  • Proliferation Assessment: After 3-4 days, analyze CFSE dilution by flow cytometry to determine responder cell proliferation.
  • Calculation: Calculate percentage suppression using the formula: % Suppression = [1 - (% proliferation in co-culture / % proliferation in control)] × 100 [1]
Molecular Mechanism Analysis

Purpose: To investigate the signaling pathways involved in this compound-mediated Treg differentiation.

Materials and Reagents:

  • Phospho-specific antibodies for STAT5, AKT, ERK
  • Calcium-sensitive dyes (e.g., Fluo-4 AM)
  • HDAC activity assay kit
  • Western blot equipment and reagents

Procedure:

  • Calcium Flux Measurement: Load T cells with Fluo-4 AM dye according to manufacturer's instructions. Measure intracellular calcium levels by flow cytometry or fluorometry before and after T cell receptor stimulation in the presence or absence of this compound.
  • Phosphoprotein Analysis: Harvest cells at different time points after activation and this compound treatment. Perform western blotting with phospho-specific antibodies against STAT5, AKT, and ERK to assess pathway activation.
  • HDAC Activity Assessment: Prepare nuclear extracts from treated cells and measure HDAC activity using commercial HDAC activity assay kits according to manufacturer's protocols.
  • Inhibitor Studies: Use pathway-specific inhibitors (e.g., STAT5 inhibitor, HDAC inhibitor trichostatin A) to confirm the involvement of specific pathways in this compound's effects [3] [1].

Bioavailability Enhancement and Formulation Strategies

Challenges in this compound Delivery

The therapeutic potential of this compound is limited by significant pharmacokinetic challenges, including poor stability under physiological conditions (stable only at pH <3), light sensitivity, and modest bioavailability. Measurement of delphinidin and its conjugated metabolites in plasma indicates its low bioavailability, which restricts its in vivo efficacy [5] [6]. These limitations have prompted the development of advanced delivery systems to improve the stability, bioavailability, and target specificity of this compound.

Advanced Delivery Systems

Several innovative formulation approaches have been investigated to overcome the delivery challenges associated with this compound:

  • Small Extracellular Vesicles (sEVs): Research has demonstrated that encapsulation of delphinidin in sEVs isolated from immature dendritic cells significantly enhances its stability and efficacy. The loading efficiency of delphinidin into sEVs is approximately 9%, and sEV-loaded delphinidin shows dramatically increased potency—2-fold for endothelial proliferation inhibition, 10-fold for endothelial nitric oxide production, and 100-fold for capillary-like formation inhibition compared to free delphinidin [5].

  • Nanoparticle-Based Delivery Systems: Development of macrophage membrane-modified baicalin liposomes has shown promise for improved targeting and pharmacokinetics. Similarly, M2 macrophage membrane-encapsulated poly(lactic-co-glycolic acid) nanoparticles have demonstrated enhanced targeting to ischemic tissues and improved reprogramming of microglia from M1 to M2 phenotype, suggesting potential applicability for this compound delivery [7].

  • Additional Nanoformulations: Other advanced delivery systems including nanoemulsions, metal-organic frameworks, and alginate-chitosan microspheres have shown potential for improving the absorption and bioavailability of flavonoid compounds, which could be adapted for this compound delivery [7].

The following workflow illustrates the preparation process for sEV-encapsulated this compound:

G sEV_source sEV Source (Immature Dendritic Cells) sEV_isolation sEV Isolation (Ultracentrifugation) sEV_source->sEV_isolation Loading Loading Incubation (2h, stirring) sEV_isolation->Loading Delphinidin_prep Delphinidin Preparation (pH=2, 0.1% DMSO) Delphinidin_prep->Loading Washing Washing (Remove free delphinidin) Loading->Washing Characterization Characterization (NTA, TEM, HPLC) Washing->Characterization Final_prep Final Preparation (sEV-Delphinidin) Characterization->Final_prep

Therapeutic Applications and Future Directions

Potential Clinical Applications

The capacity of this compound to promote Treg differentiation positions it as a promising therapeutic candidate for several clinical conditions characterized by immune dysregulation:

  • Autoimmune Diseases: Given the fundamental role of Treg deficiency or dysfunction in autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, this compound could potentially restore immune homeostasis by expanding functional Treg populations. Its additional anti-inflammatory properties further enhance its potential in these applications [1].

  • Transplantation Medicine: In allograft models, this compound has demonstrated ability to decrease activated T cells and improve transplant outcomes by promoting Treg differentiation. This suggests potential utility as an adjunctive therapy alongside conventional immunosuppressants in transplantation settings [1].

  • Chronic Inflammatory Conditions: For inflammatory diseases with metabolic components, such as the chronic inflammation associated with metabolic syndrome, this compound offers a dual approach by addressing both metabolic and inflammatory aspects. Research has confirmed its efficacy in suppressing proliferation and differentiation of T cells from patients with cardiovascular risk factors [3].

  • Cancer Immunotherapy: While promoting Treg activity might seem counterintuitive in cancer, this compound's ability to modulate immune checkpoints such as PD-L1 suggests potential applications in reprogramming the tumor microenvironment, particularly when used in combination with other immunotherapeutic approaches [4].

Research Gaps and Future Perspectives

Despite promising preclinical data, several research gaps need to be addressed to advance this compound toward clinical application:

  • Clinical Translation: Currently, no clinical trials have been conducted specifically examining this compound's effects on Treg biology in humans. Future research should focus on well-designed human studies to establish safety, efficacy, and optimal dosing parameters [8].

  • Formulation Optimization: Further development of advanced delivery systems is needed to overcome bioavailability limitations. This includes optimization of sEV-based delivery, development of targeted nanoformulations, and exploration of prodrug strategies [5] [7].

  • Combination Therapies: Investigation of this compound in combination with existing immunomodulatory therapies could reveal synergistic effects that allow for dose reduction of conventional immunosuppressants and minimized side effects [1] [4].

  • Mechanistic Elucidation: While key pathways have been identified, a more comprehensive understanding of the molecular mechanisms underlying this compound's effects on Treg differentiation would facilitate more targeted therapeutic development [3] [1].

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Properties of Delphinidin Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin Chloride and Its Anti-inflammatory Potential

This compound is an anthocyanidin compound widely distributed in pigmented fruits and vegetables, particularly in blueberries, blackcurrants, eggplants, and red wine. As a natural polyphenolic pigment, it belongs to the flavonoid class and possesses the characteristic C6-C3-C6 flavonoid skeleton with multiple hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions [1]. These structural features contribute significantly to its potent antioxidant activity and diverse pharmacological properties. The compound has gained substantial research attention for its broad anti-inflammatory effects across various disease models, ranging from autoimmune conditions to acute tissue injury [2] [3].

The instability of delphinidin in physiological conditions presents both challenges and opportunities for therapeutic development. Its structure is particularly unstable at neutral pH and easily decomposes into metabolites such as gallic acid, which itself demonstrates significant biological activity [2]. Recent research has revealed that both delphinidin and its hydrolytic metabolite gallic acid promote the differentiation of regulatory T cells (Tregs) and exhibit substantial anti-inflammatory effects in allograft models, suggesting their potential as novel immunomodulatory agents [2]. This document provides comprehensive application notes and detailed experimental protocols for investigating the anti-inflammatory properties of this compound, specifically designed for researchers and drug development professionals.

Anti-inflammatory Applications of this compound in Experimental Models

Overview of Experimental Models and Therapeutic Effects

This compound has demonstrated significant anti-inflammatory efficacy across diverse experimental models, highlighting its potential for therapeutic applications. The compound has been investigated in autoimmune disease models, organ transplantation scenarios, central nervous system injuries, and cardiac arrest-related inflammation. Research indicates that this compound modulates multiple inflammatory pathways and reduces the production of key pro-inflammatory mediators, contributing to improved functional outcomes in various pathological conditions [2] [3] [4].

Table 1: Anti-inflammatory Models of this compound Application

Disease Model Key Findings Mechanistic Insights References
Allograft Model Promoted Treg differentiation; Suppressed memory T cell function; Reduced activated T cells Increased TGF-β and IL-2 signaling; Enhanced immunosuppressive protein secretion [2]
Spinal Cord Injury (Rat) Improved motor function (BBB scores); Reduced intramedullary spinal pressure; Decreased inflammatory mediators Suppressed NF-κB, AP-1, p38-MAPK; Inhibited COX-2, PGE2, TNF-α, IL-6 [3]
Cardiac Arrest-CPR (Mouse) No survival improvement; Potential effect on anxiety-like behavior Modulated oxidative stress and inflammatory response [4]
Skin Inflammation Models Inhibited TNF-α-induced COX-2 expression; Suppressed UVB-induced skin carcinogenesis Direct inhibition of Fyn kinase; Blocked MAPKK4 and PI3K activity [5]
Psoriasis Models Improved keratinocyte differentiation; Reduced epidermal thickening; Modulated immune cell infiltration Restored differentiation markers (filaggrin, involucrin); Reduced antimicrobial peptides S100A7/A15 [5]
Quantitative Anti-inflammatory Effects of this compound

The therapeutic efficacy of this compound is supported by quantitative data from various experimental models. In spinal cord injury research, delphinidin treatment significantly improved functional recovery and reduced key inflammatory mediators in a dose-dependent manner [3]. Similarly, in immunological studies, the compound demonstrated potent effects on immune cell differentiation and function at specific concentration ranges [2]. The consistency of these effects across different models underscores the broad anti-inflammatory potential of this natural compound.

Table 2: Quantitative Anti-inflammatory Effects of this compound

Parameter Effect of Delphinidin Experimental System Dosage/Concentration References
TNF-α Levels Significant suppression SCI Rat Model 40 mg/kg and 200 mg/kg [3]
IL-6 Levels Significant reduction SCI Rat Model 40 mg/kg and 200 mg/kg [3]
COX-2 Activity Inhibition SCI Rat Model 40 mg/kg and 200 mg/kg [3]
PGE2 Production Decreased SCI Rat Model 40 mg/kg and 200 mg/kg [3]
NF-κB Expression Suppressed protein expression SCI Rat Model 40 mg/kg and 200 mg/kg [3]
Treg Differentiation Promoted In vitro T cell culture Not specified [2]
Motor Function Recovery Improved BBB scores SCI Rat Model 40 mg/kg and 200 mg/kg [3]
Intramedullary Spinal Pressure Reduced SCI Rat Model 40 mg/kg and 200 mg/kg [3]

Mechanisms of Action: Signaling Pathways and Molecular Targets

Key Signaling Pathways in Anti-inflammatory Effects

The anti-inflammatory mechanisms of this compound involve modulation of multiple critical signaling pathways, particularly the NF-κB pathway and MAPK cascades. In spinal cord injury models, delphinidin treatment significantly suppressed protein expression levels of NF-κB, activator protein 1 (AP-1), and phosphorylated p38-MAPK [3]. Additionally, the compound inhibited the stimulation of NF-κB, cyclooxygenase-2 (COX-2) activity, and prostaglandin E2 (PGE2) production, indicating its multi-targeted approach to inflammation control. These findings suggest that delphinidin alleviates inflammation through concerted actions on these signaling pathways [3].

The following diagram illustrates the primary signaling pathways through which this compound exerts its anti-inflammatory effects:

G Delphinidin Anti-inflammatory Signaling Pathways cluster_pathways Inflammatory Signaling Pathways cluster_inhibition Delphinidin Inhibition Delphinidin Delphinidin Inhibit1 Inhibits Activation Delphinidin->Inhibit1 Inhibit2 Inhibits Activation Delphinidin->Inhibit2 Inhibit3 Inhibits Activation Delphinidin->Inhibit3 Inhibit4 Inhibits Activation Delphinidin->Inhibit4 Inhibit5 Inhibits Activation Delphinidin->Inhibit5 NFkB NF-κB Pathway TNFα TNF-α NFkB->TNFα IL6 IL-6 NFkB->IL6 MAPK p38-MAPK Pathway COX2 COX-2 MAPK->COX2 AP1 AP-1 Pathway PGE2 PGE2 AP1->PGE2 Fyn Fyn Kinase Pathway InflammatoryCells Inflammatory Cell Infiltration Fyn->InflammatoryCells PI3K PI3K Pathway PI3K->InflammatoryCells Inhibit1->NFkB Inhibit2->MAPK Inhibit3->AP1 Inhibit4->Fyn Inhibit5->PI3K subcluster_targets subcluster_targets

Immunomodulatory Mechanisms: Regulatory T Cell Differentiation

Beyond direct signaling pathway inhibition, this compound demonstrates significant immunomodulatory properties through its effects on T cell biology. Research has shown that delphinidin and its hydrolytic metabolite gallic acid promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune homeostasis and preventing excessive inflammatory responses [2]. The study revealed that TGF-β and IL-2 related signals are involved in this process, and various immunosuppressive proteins were secreted more abundantly in the presence of delphinidin. Furthermore, the function of the induced Tregs was enhanced, contributing to the compound's overall anti-inflammatory effects [2].

The following diagram illustrates how this compound modulates immune responses through Treg differentiation:

G Delphinidin in Treg Differentiation and Immune Modulation cluster_immune Immune Cell Effects cluster_pathways Signaling Pathways Involved cluster_outcomes Therapeutic Outcomes Delphinidin Delphinidin TregDifferentiation Enhanced Treg Differentiation Delphinidin->TregDifferentiation GallicAcid Gallic Acid (Metabolite) GallicAcid->TregDifferentiation TregFunction Improved Treg Function TregDifferentiation->TregFunction MemoryTSuppression Memory T Cell Suppression TregDifferentiation->MemoryTSuppression ImmunosuppressiveProteins Increased Immunosuppressive Protein Secretion TregDifferentiation->ImmunosuppressiveProteins ReducedActivation Reduced Activated T Cells in Allograft Models TregFunction->ReducedActivation MemoryTSuppression->ReducedActivation ImmunosuppressiveProteins->ReducedActivation TGFbeta TGF-β Signaling TGFbeta->TregDifferentiation IL2 IL-2 Signaling IL2->TregDifferentiation AutoimmunePotential Potential Application in Autoimmune Diseases ReducedActivation->AutoimmunePotential TransplantBenefits Improved Transplant Outcomes ReducedActivation->TransplantBenefits

Detailed Experimental Protocols

Protocol 1: Spinal Cord Injury Anti-inflammatory Model
4.1.1 Experimental Design and Animal Model

The spinal cord injury model provides a robust system for evaluating the anti-inflammatory effects of this compound in acute trauma settings. For this protocol, adult male Sprague-Dawley rats (weighing 220-250 g, 8-9 weeks old) are randomly divided into four groups: sham operation group, SCI model group, and two SCI + delphinidin-treated groups (40 mg/kg and 200 mg/kg) with 10 rats per group [3]. The SCI model is established by exposing the spinal cord through laminectomy at T9-T10 and implanting a 2-mm diameter hammer at 25 mm from the T9-T10 spinal cord for 1 minute [3]. Manual bladder expression should be performed three times daily post-surgery.

Delphinidin treatment is initiated 24 hours after SCI induction and continued for 2 weeks. The compound should be freshly dissolved in saline and administered at the designated doses (40 mg/kg or 200 mg/kg). Animals in the control group receive saline only. All procedures must be performed in accordance with institutional guidelines for animal care and use, with approval from the appropriate ethics committee [3].

4.1.2 Assessment Methods and Analytical Techniques

Functional recovery is assessed using the Basso, Beattie, Bresnahan (BBB) open field locomotor scale, which ranges from 0 (complete paralysis) to 21 (normal function). Scores should be recorded at regular intervals throughout the study period, with particular attention to day 21 post-injury [3]. Intramedullary spinal pressure is measured using appropriate pressure monitoring equipment to evaluate the effect of delphinidin on edema and inflammation-induced pressure changes.

For molecular analyses, animals are euthanized at study endpoint, and spinal cord tissues (2 mm cephalic and caudally around the injury epicenter) are collected. Tissue samples are homogenized in RIPA lysis buffer, and protein concentration is determined using a BCA assay kit [3]. Inflammatory mediators are analyzed using commercial ELISA kits for TNF-α, IL-6, COX-2, PGE2, and caspase-3 according to manufacturers' protocols. Protein expression levels of NF-κB/p65, AP-1, and phosphorylated p38-MAPK are assessed by western blot analysis using specific primary antibodies and appropriate secondary antibodies. Band intensity should be quantified using image analysis software such as ImageJ [3].

Protocol 2: T Cell Differentiation and Allograft Model
4.2.1 T Cell Culture and Differentiation Assay

This protocol evaluates the immunomodulatory effects of this compound on T cell differentiation, particularly focusing on regulatory T cells (Tregs). Human or mouse peripheral blood mononuclear cells (PBMCs) are isolated using standard density gradient centrifugation. For Treg differentiation assays, naïve CD4+ T cells are purified using magnetic bead-based separation kits according to manufacturer instructions [2]. Cells are cultured in complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2 mM L-glutamine.

To induce Treg differentiation, cells are stimulated with plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies in the presence of TGF-β (2-5 ng/mL) and IL-2 (100 U/mL) for 5-7 days [2]. This compound is added to treatment groups at optimal concentrations (literature suggests testing range of 10-100 μM based on experimental outcomes), while control groups receive vehicle only. The culture medium should be replaced every 2-3 days with fresh cytokines and delphinidin. After the differentiation period, cells are harvested for analysis by flow cytometry.

4.2.2 Flow Cytometry Analysis and Allograft Assessment

Differentiated T cells are stained for Treg markers using fluorescently labeled antibodies against CD4, CD25, and FoxP3 according to standard intracellular staining protocols. Additional staining for other T cell subsets (Th1, Th2, Th17) may be performed using antibodies against IFN-γ, IL-4, and IL-17A, respectively. Samples are analyzed using a flow cytometer, and data processed with appropriate analysis software [2].

For the allograft model, delphinidin-treated T cells or vehicle-treated controls are administered to recipient animals receiving skin or organ transplants from mismatched donors. Alternatively, delphinidin can be administered directly to recipient animals at appropriate doses (literature suggests testing 20-50 mg/kg based on preliminary data). Graft survival is monitored daily, and rejection is defined as complete necrosis of the graft. Animals are sacrificed at predetermined endpoints, and graft tissues, spleens, and draining lymph nodes are collected for analysis [2]. Immunosuppressive function of Tregs is assessed using in vitro suppression assays, where sorted Tregs are co-cultured with responder T cells at various ratios and proliferation measured by 3H-thymidine incorporation or CFSE dilution.

Formulation and Administration Considerations

Stability and Bioavailability Optimization

The chemical instability of this compound presents significant challenges for its therapeutic application. The compound's structure is particularly unstable at physiological pH and easily decomposes, with one of the main degradation products being gallic acid [2]. This instability necessitates special formulation approaches to maintain compound integrity during storage and administration. Research indicates that stabilization techniques such as complexation with sulfobutylether-β-cyclodextrin (SEB-β-CD) can significantly improve delphinidin's stability without compromising its biological activity [4]. This stabilized formulation has demonstrated efficacy in reducing inflammatory pain through both anti-oxidative and anti-inflammatory pathways in a model of hyperalgesia in rats [4].

Bioavailability enhancement represents another critical consideration for this compound applications. Despite its potent in vitro activity, delphinidin exhibits poor absorption and low bioavailability in its native form [6]. The compound is more active in its aglycone form, but the presence of a sugar moiety in the 3rd position of the C ring is vital for its bioavailability [1]. Formulation strategies such as nanoencapsulation, lipid-based delivery systems, or prodrug approaches may improve its absorption and metabolic stability. Additionally, the use of natural glycosylated forms of delphinidin (e.g., delphinidin-3-O-glucoside) may provide better bioavailability while maintaining biological activity [6].

Dosing Regimen and Administration Routes

The appropriate dosing regimen for this compound varies depending on the experimental model and route of administration. In spinal cord injury studies, doses of 40 mg/kg and 200 mg/kg administered systemically have demonstrated efficacy in reducing inflammation and improving functional outcomes [3]. For immunomodulation studies in allograft models, optimal dosing needs to be determined empirically, with consideration for both efficacy and potential toxicity. Research suggests that delphinidin's effects on Treg differentiation occur at lower concentrations compared to those required for significant suppression of pro-inflammatory cytokine production [2].

Various administration routes have been investigated for this compound, including intravenous, intraperitoneal, and oral delivery. In cardiac arrest studies, delphinidin was administered as a post-resuscitation infusion over one hour, with the stabilized formulation delivering 2.6 mg/kg of pure delphinidin [4]. For dermatological applications such as psoriasis models, topical application of delphinidin has shown efficacy in modulating pathological markers of psoriatic lesions [5]. The selection of administration route should consider the target tissue, desired systemic exposure, and formulation characteristics to maximize therapeutic outcomes while minimizing potential adverse effects.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Compound Degradation: this compound is highly unstable at neutral pH, which can lead to loss of activity during experiments. To address this, prepare fresh solutions for each experiment using acidic vehicles (pH 3-4) when possible. For long-term studies, consider using stabilized formulations such as those complexed with sulfobutylether-β-cyclodextrin [4].

  • Variable Bioavailability: The poor absorption of delphinidin can lead to inconsistent results in in vivo studies. Solution: Utilize appropriate formulation approaches such as lipid-based delivery systems or natural glycosylated forms like delphinidin-3-O-glucoside, which demonstrate improved bioavailability [1] [6]. Validate compound exposure through plasma or tissue concentration measurements when possible.

  • Inconsistent Treg Differentiation: The efficiency of Treg differentiation can vary between experiments. Ensure consistent activation conditions using quality-controlled antibodies for CD3/CD28 stimulation. Maintain precise cytokine concentrations (TGF-β and IL-2) throughout the culture period, and verify Treg phenotype using multiple markers (CD4, CD25, FoxP3) by flow cytometry [2].

  • Model Variability in Spinal Cord Injury: The severity of SCI can vary between animals, affecting response to treatment. Standardize the injury procedure carefully and include adequate sample sizes (n=10 per group as in published protocols) to account for biological variability. Use randomized allocation to treatment groups and blinded assessment of functional outcomes such as BBB scores [3].

Data Interpretation and Validation Guidelines

When interpreting results from delphin chloride anti-inflammatory studies, consider that the biological effects may be mediated by both the parent compound and its metabolites, particularly gallic acid [2]. Include appropriate controls to account for potential metabolite activity. For mechanistic studies, utilize multiple approaches to validate key findings, such as combining pharmacological inhibition with genetic approaches when possible.

In animal models, ensure that functional outcomes (e.g., BBB scores in SCI) are supported by molecular data demonstrating target engagement and pathway modulation [3]. In immunological studies, confirm that observed changes in Treg populations correlate with functional immunosuppression in vitro and in vivo [2]. Always consider species-specific differences when extrapolating results between experimental models and potential human applications.

Conclusion and Future Perspectives

This compound represents a promising natural compound with significant anti-inflammatory properties across multiple experimental models. Its ability to modulate key inflammatory signaling pathways (NF-κB, p38-MAPK, AP-1) and promote immunoregulatory T cell differentiation underscores its potential as a multifunctional therapeutic agent [2] [3]. The detailed protocols provided in this document offer researchers standardized methods for investigating these effects in various experimental systems.

Future research should address critical gaps in our understanding of this compound's therapeutic potential, particularly regarding its metabolism and bioavailability in biological systems [6]. The development of more stable formulations with improved pharmacokinetic profiles will be essential for advancing this compound toward clinical applications. Additionally, further exploration of its effects in combination with existing therapies may reveal synergistic benefits for inflammatory and autoimmune conditions. As research continues, this compound and its derivatives may emerge as valuable additions to the arsenal of natural product-derived anti-inflammatory agents.

References

delphinidin chloride stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main factors that cause delphinidin chloride degradation? this compound is highly susceptible to neutral to basic pH, high temperatures, and oxidative environments [1] [2] [3]. It is also light-sensitive and has low stability under physiological conditions, leading to rapid degradation and low bioavailability [1] [3].

  • What are the observable signs of this compound degradation? The most straightforward sign is a change in the color of your solution, as anthocyanins are pigments [4]. You can also monitor degradation quantitatively using HPLC, where you would observe a decrease in the delphinidin peak and the appearance of new peaks corresponding to its degradation products, such as gallic acid [2] [5].

  • What is a proven strategy to significantly improve delphinidin stability and efficacy? Research demonstrates that encapsulation in small extracellular vesicles (sEVs) can dramatically enhance both stability and biological potency. One study found that sEV-loaded delphinidin increased potency by 2-fold for inhibiting endothelial proliferation, 10-fold for NO production, and 100-fold for preventing capillary-like structure formation compared to the free compound [1].

Troubleshooting Guides & Solutions

Handling and Storage

This table summarizes critical best practices for handling this compound based on its physicochemical properties.

Factor Recommendation Rationale & Context
pH Control Maintain acidic conditions (pH < 3) [1]. Use acidified buffers/solvents (e.g., 0.05-0.1% TFA or HCl) [6]. Low pH stabilizes the flavylium cation form of anthocyanins [1] [7].
Temperature Store solid at 2-8°C under inert atmosphere [4]. Keep solutions on ice/at 4°C during experiments; avoid repeated freeze-thaw cycles [2]. High temperatures accelerate chemical degradation [1].
Solvent For stock solutions, use acidified DMSO. For working solutions, use acidified aqueous buffers or saline [8] [4]. Solubility is highest in polar solvents like methanol and water, but stability requires acidity [7] [4].
Light Store in the dark and use amber vials or foil-wrapped tubes [3] [5]. The compound is known to be light-sensitive [3].
Oxidation Use antioxidants with caution (e.g., ascorbic acid), as they can have complex, concentration-dependent effects [2]. Degradation is rapid in tissue culture medium at 37°C (half-life ~30 min) [2].
Advanced Stabilization Strategy: sEV Loading

For research requiring high efficacy in cellular or animal models, encapsulation in small extracellular vesicles (sEVs) is a highly effective advanced technique [1].

Protocol: Loading Delphinidin into Small Extracellular Vesicles (sEVs)

The following methodology is adapted from a published research approach [1]:

  • 1. sEV Production & Isolation: Produce sEVs from immature dendritic cells (e.g., JAWS II cell line). Culture cells in a serum-free medium to avoid contaminating vesicles. Isclude sequential centrifugation steps: 300 × g for 10 min to remove cells; 2,000 × g for 10 min to remove cell debris; and 20,000 × g for 30 min to exclude large EVs. Finally, ultracentrifuge the supernatant at 200,000 × g for 2 hours to pellet the sEVs. Wash the pellet in PBS and recentrifuge. Resuspend the final sEV pellet in PBS and quantify the amount using a method like the Lowry assay [1].
  • 2. Delphinidin Loading: Prepare a delphinidin solution in water at pH 2 with 0.1% DMSO. Add the isolated sEVs (e.g., 2 mg) to the delphinidin solution. Vortex the mixture for 10 minutes and allow it to incubate. To remove unencapsulated (free) delphinidin, perform a final ultracentrifugation step at 200,000 × g for 2 hours. Reconstitute the final pellet containing delphinidin-loaded sEVs in PBS or 0.1% DMSO [1].
  • 3. Quantification & Validation: Measure the loading efficiency by comparing absorbance at 530 nm against a standard curve of free delphinidin. The reported loading efficacy for this method is approximately 9% [1]. Characterization of the resulting sEVs can be performed using Nanoparticle Tracking Analysis (NTA) for size distribution and Transmission Electron Microscopy (TEM) for morphology [1].

Experimental Protocols for Stability Assessment

Forced Degradation Study by HPLC

This protocol is ideal for establishing a stability-indicating method and understanding the degradation profile of your this compound batch [5].

Start Prepare Delphinidin Solution A Split into Aliquots Start->A B Apply Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, room temp) B->C D Base Hydrolysis (e.g., 0.1M NaOH, room temp) B->D E Oxidative Stress (e.g., 0.3% H₂O₂, room temp) B->E F Thermal Stress (e.g., 60°C or 80°C) B->F G Photo Stress (e.g., UV light) B->G H Analyze All Samples via HPLC-UV (Detection at 525 nm) C->H D->H E->H F->H G->H I Analyze Results: Peak Area Loss & New Degradant Peaks H->I

Key Considerations:

  • HPLC Method: Use a C18 column with a mobile phase of water and acetonitrile, both acidified with 0.1-0.2% formic acid [5] [6]. A gradient elution is often required for good separation [6].
  • Detection: Monitor at 525 nm, which is near the absorbance maximum for delphinidin [5] [6].
  • Specificity: A successful stability-indicating method should show no interference from degradation products at the delphinidin retention time [5].
Monitoring Degradation in Cell Culture Medium

This simple protocol helps quantify the instability of delphinidin under standard cell culture conditions [2].

  • Procedure: Prepare a working solution of delphinidin (e.g., 100-200 µM) in phenol red-free tissue culture medium (pH 7.4). Incubate it at 37°C in the dark, mimicking typical cell culture conditions. At regular intervals (e.g., every 10-30 minutes), withdraw aliquots.
  • Analysis: Measure the absorbance at 585 nm (where a bathochromic shift occurs at neutral pH) [2]. Plot the remaining absorbance over time to determine the degradation rate. Studies show a half-life of approximately 30 minutes under these conditions, with gallic acid identified as a major degradation product [2].

References

delphinidin chloride degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary factors that cause delphinidin chloride degradation? The main factors are neutral to basic pH, elevated temperatures, the presence of oxygen, and exposure to light [1] [2] [3]. The degradation process is often catalyzed by metal ions like iron (Fe), copper (Cu), and manganese (Mn) [2].

  • How quickly does delphinidin degrade under physiological conditions? Degradation is very rapid. One study found that delphinidin has a half-life of approximately 30 minutes in tissue culture medium at pH 7.4 and 37°C [3].

  • What are the main degradation products of delphinidin? A key degradation product is gallic acid [3]. Other potential products include 2,4,6-trihydroxybenzaldehyde and syringic acid [4].

  • How can I confirm that my observed biological effects are from delphinidin and not its degradation products? This requires careful experimental design. You can:

    • Use fresh solutions prepared immediately before each experiment.
    • Analyze your working solutions using techniques like LC-MS to confirm the integrity of delphinidin and identify any major degradation products [3].
    • Test the biological activity of gallic acid at concentrations relevant to your delphinidin degradation to rule out its contribution [3].

Troubleshooting Guide: Identifying and Preventing Degradation

If you are observing a loss of delphinidin activity or concentration in your experiments, follow this guide to diagnose and solve the problem.

Start Observed Delphinidin Degradation Q1 Is your stock solution prepared at pH < 3? Start->Q1 Q2 Is your working solution protected from light? Q1->Q2 Yes S1 Action: Prepare stock in acidified solvent (e.g., 0.1% DMSO in water, pH=2) Q1->S1 No Q3 Is the experiment conducted at low temperature (e.g., 4°C)? Q2->Q3 Yes S2 Action: Use amber vials and work in low-light conditions Q2->S2 No Q4 Are buffers purged of oxygen and chelators added? Q3->Q4 Yes S3 Action: Reduce incubation temperature and minimize experiment time Q3->S3 No A4 Oxidative/Metal-Catalyzed Degradation Prevented Q4->A4 Yes S4 Action: Degas buffers, use antioxidants, and add metal chelators (e.g., EDTA) Q4->S4 No A1 Stock is Stable A2 Light-Sensitive Degradation Prevented A3 Thermal Degradation Minimized

Experimental Protocols for Stability Assessment

Here are detailed methods for two key experiments to quantitatively assess delphinidin stability in your lab.

Protocol 1: Kinetic Stability Profiling via Spectrophotometry

This method is ideal for a quick, quantitative assessment of delphinidin stability under different conditions.

  • Objective: To monitor the real-time degradation rate of delphinidin.
  • Materials:
    • This compound standard
    • Acidified solvent (e.g., 0.1% DMSO in water, pH=2) [5]
    • Test buffers (e.g., PBS at pH 7.4)
    • 96-well plate
    • Pre-heated plate reader (37°C)
  • Procedure:
    • Prepare a fresh stock solution of delphinidin (e.g., 200 µM) in your acidified solvent [3].
    • Dilute the stock into your test buffers (e.g., PBS, pH 7.4) to the desired working concentration in a 96-well plate.
    • Immediately place the plate in a pre-heated plate reader (37°C).
    • Measure the absorbance at λ = 585 nm every 10 minutes for the first hour, then every hour for up to 7 hours [3].
    • Plot the absorbance against time. The degradation half-life (t1/2) can be calculated from the slope of the linear region of the decay curve.
Protocol 2: Identification of Degradation Products via LC-MS/MS

This protocol confirms degradation and identifies the specific compounds formed.

  • Objective: To identify and quantify delphinidin and its major degradation products.
  • Materials:
    • This compound standard
    • LC-MS grade solvents: methanol, acetonitrile, formic acid
    • LC-MS/MS system (e.g., equipped with a C18 column)
  • Procedure:
    • Incubate delphinidin (e.g., 100 µM) in your experimental medium for a set time (e.g., 30 min at 37°C) [3].
    • Protein Precipitation: Add an equal volume of ice-cold methanol with 0.2% formic acid to the sample. Keep on ice for 1 hour, then centrifuge (e.g., 10,000g for 5 min). Repeat the extraction on the pellet and combine supernatants [3].
    • Concentrate the combined supernatant using a vacuum concentrator (no heat) and reconstitute in a small volume of 50% methanol with 0.1% formic acid.
    • Filter the sample (0.45 µm membrane) and analyze by LC-MS/MS.
    • LC-MS Conditions: Use a C18 column with a gradient of water/acetonitrile, both containing 0.1% formic acid. Perform analysis in both positive and negative ion modes. Monitor for delphinidin (exact mass data) and expected metabolites like gallic acid [3].

Quantitative Data on Degradation Factors

The following table summarizes key factors and their quantitative impact on delphinidin stability, as reported in the literature.

Factor Impact on Stability & Key Findings Reference
pH Stable at pH < 3. Rapid degradation and color loss under neutral/basic conditions (pH 7.4). [1] [5]
Temperature High temperature is a major driver of degradation. Degradation rates follow Arrhenius model. [2]
Metal Ions Fe, Cu, Mn catalyze oxidative degradation. Rate constants depend on metal type/concentration. [2]
Oxygen Presence of oxygen accelerates degradation via metal-catalyzed oxidation. [2]
Half-Life ~30 minutes in tissue culture medium (pH 7.4, 37°C). [3]

Advanced Stabilization Strategy: Nano-Formulations

For in vivo applications where physiological conditions are unavoidable, consider advanced delivery systems. Research shows that loading delphinidin into small extracellular vesicles (sEVs) or stabilizing it with sulfobutylether-β-cyclodextrin (SEB-β-CD) can dramatically improve its stability and efficacy [5] [6].

One study demonstrated that sEV-loaded delphinidin increased anti-angiogenic potency by 2-fold to 100-fold across different assays compared to the free compound [5]. This approach can protect delphinidin from rapid degradation in your experimental system.

References

Delphinidin Chloride: Key Properties & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics and solubility information for delphinidin chloride crucial for planning your experiments.

Property Specification
Chemical Description Anthocyanidin; chloride salt form [1].
CAS No. 528-53-0 [1] [2].
Molecular Formula C₁₅H₁₁ClO₇ [1] [2].
Molecular Weight 338.70 g/mol [1] [2].
Appearance Deep blue to purple, or brown to black, crystalline powder [1] [2].
Solubility Overview Soluble in water and polar organic solvents [2].
Solubility in DMSO 62.5 mg/mL (184.53 mM). Solution is hygroscopic. Note: Unstable in solution; prepare fresh before use [1].
Storage Conditions 4°C, sealed, away from moisture and light; for long-term storage, -20°C is recommended [1] [2].

Experimental Protocols for Solution Preparation

Here are standard protocols for preparing stock and working solutions of this compound for in vitro and in vivo applications.

Protocol 1: Preparing a Stock Solution in DMSO

This is the standard method for creating a concentrated stock solution.

  • Calculation: Determine the mass of this compound needed to achieve your desired concentration and volume (e.g., 10 mM).
  • Weighing: Accurately weigh the compound. Due of its hygroscopic nature, perform this step quickly.
  • Dissolution: Transfer the powder to a clean vial and add the required volume of anhydrous DMSO.
  • Mixing: Vortex or sonicate the mixture briefly to ensure complete dissolution.
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C. Fresh preparation is highly recommended due to instability in solution [1].
Protocol 2: Preparing a Working Solution for In Vivo Studies

This protocol creates a suspended solution suitable for oral or intraperitoneal administration in animal studies [1].

  • Prepare Stock: First, create a 25.0 mg/mL DMSO stock solution as described in Protocol 1.
  • Dilute: Add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in saline.
  • Mix: Vortex the mixture thoroughly until a uniform suspension is formed.
  • Use: This yields a 2.5 mg/mL working suspension, which should be used immediately.

The workflow for preparing these solutions can be visualized as follows:

G Start Start Solution Prep Stock Prepare DMSO Stock Solution (62.5 mg/mL, 184.53 mM) Start->Stock Decision Need for In Vivo Study? Stock->Decision Note Note: Solutions are unstable. Prepare fresh for each use. Stock->Note InVitro Use for In Vitro Assays (Aliquot & store at -20°C) Decision->InVitro No InVivo Prepare In Vivo Suspension (Mix stock with 20% SBE-β-CD in saline) Decision->InVivo Yes Administer Administer to Animals (Oral or Intraperitoneal) InVivo->Administer

Troubleshooting Common Issues

Problem: Low Solubility or Precipitation

  • Cause: The compound may precipitate out of solution, especially when moving from pure DMSO to aqueous buffers.
  • Solution:
    • Ensure you are using the recommended solvents (DMSO, methanol, water) [1] [2].
    • When preparing dosing solutions for in vivo studies, follow the validated protocols using solubilizing agents like SBE-β-CD [1].
    • Gently warm the solution in a 37°C water bath and sonicate to re-dissolve.

Problem: Rapid Degradation and Loss of Activity

  • Cause: this compound is highly unstable in solution, particularly at neutral or basic pH and when exposed to light [1] [3] [4].
  • Solution:
    • Always prepare fresh solutions on the day of the experiment.
    • Keep solutions on ice during experiments.
    • Protect from light by using amber vials or wrapping containers in aluminum foil.
    • For extraction from natural sources, control pH and temperature to stabilize anthocyanins [3] [4].

Problem: Inconsistent Experimental Results

  • Cause: Degradation of the compound between experiments can lead to variable potency and unreliable data.
  • Solution:
    • Standardize the protocol for making fresh stock solutions.
    • Check the identity and purity of the compound at receipt using HPLC or MS analysis [5].
    • For cell-based assays, ensure the final concentration of DMSO is non-toxic to your cell line (typically <0.1%).

References

delphinidin chloride storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling FAQ

Question Answer Key Parameter(s)
Proper solid storage conditions? Store as a solid at 2-8°C under an inert atmosphere. Keep container sealed, away from light and moisture [1]. Temperature: 2-8°C; Atmosphere: Inert gas [1]
How to store prepared solutions? Prepare fresh solutions as needed. Store separately to avoid repeated freeze-thaw cycles [1]. Stability: Avoid freeze-thaw cycles [1]
What solvents are suitable? Slightly soluble in Methanol. Soluble in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture [1]. Solubility: Use specified solvent mixtures [1]
What is the compound's purity? Supplied at over 98% purity [1]. Purity: >98% [1]

Troubleshooting Common Issues

Problem: Unexpected degradation of delphinidin chloride in solution.

  • Potential Cause: The compound is inherently unstable in solution, especially at neutral or alkaline pH. It is only stable at pH 3 [2].
  • Solution: Always prepare fresh stock solutions immediately before use. Use buffered solvents to maintain a low pH if necessary, and avoid storing solutions for long periods.

Problem: Low yield or no effect in cell-based assays.

  • Potential Cause: The compound has low bioavailability and is poorly absorbed. It is also quickly degraded in physiological conditions [2].
  • Solution: Verify the concentration and stability of your stock solution. Consider using a glycosylated form like delphinidin-3-O-glucoside, which may have better absorption [2]. Use higher, pharmacologically relevant doses (e.g., 1-40 μM as used in apoptosis studies [1]).

Problem: Precipitation in aqueous buffer.

  • Potential Cause: this compound has limited aqueous solubility and may precipitate out of solution.
  • Solution: Use the recommended solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1]). Ensure proper dilution from a concentrated stock solution into the final assay buffer.

Experimental Protocols

Preparing a Stock Solution

This protocol ensures the preparation of a stable stock solution for cell culture experiments [1].

  • Weighing: Under an inert atmosphere, quickly weigh the desired amount of this compound solid.
  • Dissolution: Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM).
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
  • Storage: Store the aliquots at -20°C or -80°C under an inert atmosphere if possible.
Inducing Apoptosis in HCT-116 Cells

This method outlines how to investigate the anticancer effects of this compound [1].

  • Cell Culture: Maintain HCT-116 human colon cancer cells in appropriate media.
  • Treatment: Treat cells with this compound at varying concentrations (e.g., 1-40 μM) for 24-48 hours. Include a vehicle control (e.g., DMSO at the same dilution).
  • Analysis:
    • Apoptosis Assay: Use TUNEL staining or caspase 3/7 glo assays to detect apoptotic cells [1].
    • Western Blotting: Analyze the expression of apoptosis-related proteins (e.g., cleaved caspases-3, -8, -9, and decreased Bcl-2 [2]).
    • Cell Cycle Analysis: Perform flow cytometry to observe cell cycle arrest, often at the G2/M phase [2].

Experimental Workflow Diagram

The diagram below outlines the key steps for treating cells with this compound to study its mechanism of action.

Start Prepare Stock Solution A Culture Target Cells (e.g., HCT-116) Start->A B Treat with This compound A->B C Analyze Apoptosis Markers B->C D Analyze Signaling Pathways B->D End Interpret Results C->End D->End

Key Takeaways

  • Handle with Care: this compound is stable as a solid under recommended conditions but degrades in solution. Prepare fresh for each experiment [1].
  • Use Correct Solvents: Solubility is limited. Use recommended solvent mixtures like DMSO/PEG300/saline for biological assays [1].
  • Verify Biological Activity: Confirm effects using apoptosis and cell cycle assays. Use reported concentration ranges (1-40 μM) as a starting point [1] [2].

References

The Stability Challenge of Delphinidin Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The core issue researchers face is the inherent instability of delphinidin under physiological conditions.

  • Short Half-Life: One study specifically determined that the half-life of delphinidin is approximately 30 minutes in tissue culture medium at 37°C and pH 7.4 [1].
  • Primary Degradation Product: The same research identified gallic acid as a major degradation product [1]. This is a critical point, as the biological effects observed in an experiment could be mediated by delphinidin itself or its degradation metabolites.
  • Structural Cause: The instability is largely attributed to its chemical structure. Delphinidin is highly polar and possesses multiple hydroxyl groups, making it light-sensitive and stable only at low pH (typically <3) [2] [3] [4].

The following diagram illustrates the degradation pathway of delphinidin chloride under typical experimental conditions:

G Start This compound in Solution Cond1 Condition: Physiological pH (~7.4) Start->Cond1 Cond2 Condition: Temperature (37°C) Start->Cond2 Cond3 Condition: Presence of Light Start->Cond3 Process Process: Rapid Degradation (Half-life ~30 min) Cond1->Process Cond2->Process Cond3->Process Result Result: Formation of Gallic Acid & other metabolites Process->Result

A Promising Strategy: sEV-Based Stabilization

A highly effective approach to overcome this instability is the use of small extracellular vesicles (sEVs) as a delivery system. This method protects delphinidin from degradation and significantly enhances its potency [5].

Experimental Protocol: Loading Delphinidin into Small Extracellular Vesicles (sEVs)

This protocol can serve as a troubleshooting guide for enhancing delphinidin stability [5].

  • 1. sEV Isolation

    • Source: Use immature dendritic cells (e.g., JAWS II cell line).
    • Method: Culture cells in an FBS-depleted medium. Sequence centrifuges of the conditioned medium: 300 × g for 10 min (remove cells), 2,000 × g for 10 min (remove debris), 20,000 × g for 30 min (remove large EVs). Finally, ultracentrifuge at 200,000 × g for 2 hours to pellet sEVs. Wash the pellet in PBS and repeat ultracentrifugation. Resuspend the final sEV pellet in PBS. Quantify protein content using the Lowry method.
  • 2. Drug Loading

    • Prepare a delphinidin solution in acidified water (pH = 2) with 0.1% DMSO.
    • Add the isolated sEVs (e.g., 2 mg) to the delphinidin solution.
    • Stir and vortex the mixture for 10 minutes to facilitate loading.
    • Pellet the loaded sEVs by ultracentrifugation at 200,000 × g for 2 hours.
    • Resuspend the final product in PBS or 0.1% DMSO.
    • Loading Efficacy: The reported loading efficacy for this method is approximately 9% [5].
  • 3. Verification & Characterization

    • Size Analysis: Use Nanoparticle Tracking Analysis (NTA) to confirm the size and distribution of the sEVs.
    • Morphology: Use Transmission Electron Microscopy (TEM) to visualize the sEVs.
    • Drug Content: Use UHPLC-HRMS to confirm the presence of delphinidin and its metabolites within the sEVs.

Efficacy of the Stabilization Strategy

The investment in a stabilization protocol like sEV-loading yields substantial returns in experimental outcomes. The table below summarizes the enhanced potency of sEV-loaded delphinidin compared to the free compound in key angiogenesis assays [5].

Assay Type Free Delphinidin sEV-Loaded Delphinidin Fold Increase in Potency
Endothelial Proliferation Baseline inhibition Enhanced inhibition 2-fold
Endothelial NO Production Baseline production Enhanced production 10-fold
Capillary-like Formation Baseline suppression Enhanced suppression 100-fold

Frequently Asked Questions (FAQs)

Q1: Why do I see biological effects even though delphinidin is unstable? Could it be from its degradation products? A1: Yes, that is a valid concern. Research shows that delphinidin degrades rapidly into metabolites like gallic acid. The antioxidant and cytoprotective effects observed at low (nanomolar) concentrations may be driven by these degradation products or by the parent compound upregulating endogenous antioxidant defenses (e.g., increasing glutathione levels). High concentrations (e.g., 100 µM) can be cytotoxic and pro-oxidant [1].

Q2: What are the key physicochemical factors I should control in my experiments with this compound? A2: The three most critical factors to control are:

  • pH: Always use a buffered solution at low pH (≤3) for stock solutions to maximize stability [4].
  • Temperature: Store stock solutions at -20°C or lower, and minimize the time spent at room temperature or 37°C during experiments [2].
  • Light: Protect delphinidin solutions from light by using amber vials and working under low-light conditions, as it is light-sensitive [4].

Q3: Besides sEVs, are there other methods to stabilize delphinidin? A3: Yes, other chemical stabilization methods include:

  • Glycosylation: The presence of a sugar moiety (e.g., as in delphinidin-3-O-glucoside) is vital for its bioavailability and stability compared to the aglycone form [2] [3].
  • Cyclodextrin Complexation: One in vivo study used a sulfobutylether-β-cyclodextrin (SEB-β-CD) stabilized, water-soluble powder of delphinidin to improve its handling and stability [6].

References

Core Concepts & Identification of Delphinidin Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is delphinidin chloride and what are its key identifiers? Delphinidin is an anthocyanidin, the aglycone (non-sugar) component of certain anthocyanin pigments. The "chloride" form is common for commercial standards, where the flavylium cation is paired with a chloride anion for stability [1] [2].

The table below summarizes its fundamental chemical identification data:

Property Description
Common Name Delphinidin (often used interchangeably with this compound) [1]
Systematic Name 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-1λ⁴-chromen-1-ylium chloride [1]
CAS Registry Number 528-53-0 [1] [2] [3]
Molecular Formula C₁₅H₁₁O₇⁺ (Flavylium cation) [1] [4]
Average Mass 303.24 g/mol (aglycone) [1]
SMILES [Cl-].OC1=CC(O)=C2C=C(O)C(=[O+]C2=C1)C1=CC(O)=C(O)C(O)=C1 [1] [2]

Q: What are the primary natural sources of delphinidin? Delphinidin is found in its glycosylated forms (anthocyanins) in many pigmented fruits and vegetables. Key natural sources include [1] [5] [6]:

  • Fruits: Bilberries, blackcurrants, blueberries, cranberries, pomegranates, Concord grapes
  • Vegetables: Eggplant skin, black lentils, pigmented cabbages
  • Beverages: Red wine, roselle (Hibiscus sabdariffa) extracts

Analytical Methods & Data Interpretation

Q: What are the standard analytical techniques for identifying this compound? Proper identification and quantification require a combination of chromatographic and spectroscopic techniques.

Technique Application & Key Details
High-Performance Liquid Chromatography (HPLC) Primary method for separation and quantification. Coupling with a Diode Array Detector (DAD) is essential to capture its characteristic UV-Vis spectrum [2] [7].
Mass Spectrometry (MS) Critical for confirming molecular weight and structure. LC-MS/MS provides fragmentation patterns for definitive identification [1] [7].
Gas Chromatography (GC) Suitable for analysis, though likely requires derivatization [2] [7].
Nuclear Magnetic Resonance (NMR) The gold standard for full structural elucidation, including stereochemistry [2].

Q: What spectral features can I expect for delphinidin?

  • UV-Vis Spectroscopy: Anthocyanins like delphinidin show a strong absorption maximum in the 450-560 nm range, responsible for their red/blue/purple color. The exact λ_max is highly dependent on the pH of the mobile phase or solvent [5].
  • Mass Spectrometry: The protonated aglycone ion [M]+ for delphinidin is typically observed at m/z 303 [1]. Glycosylated forms will show higher m/z values corresponding to the added sugar units (e.g., +162 for glucose).

The following diagram illustrates a general workflow for the extraction, analysis, and identification of delphinidin from a plant or biological sample:

G Start Sample (Fruit/Plant/Tissue) A Extraction (Acidified Methanol/Water) Start->A B Concentration & Purification (Solid-Phase Extraction) A->B C Analysis (LC-DAD-MS/MS) B->C D Data Interpretation C->D E1 UV-Vis Spectrum (Confirm anthocyanin chromophore) D->E1 E2 Mass Spectrum (Confirm m/z of [M]+) D->E2 E3 Fragmentation Pattern (Identify glycosides) D->E3 F Metabolite Identification (Delphinidin/Gallic Acid/etc.) E1->F E2->F E3->F

Troubleshooting Common Experimental Issues

Q: My delphinidin standard appears to be degrading. How can I stabilize it? Delphinidin is notoriously unstable. Its structure is highly sensitive to several environmental factors [8] [5] [6].

Issue Possible Cause Solution & Preventive Measures

| Poor Stability/ Degradation | High pH: Structure changes with pH. High Temperature: Accelerates decomposition. Light Exposure: Promotes oxidation. Oxygen: Causes oxidative degradation. | • Maintain acidic conditions (pH < 3.0) for solutions [5]. • Store at -20°C or below; transport on wet ice [2] [3]. • Protect from light; use amber vials. • Use an inert atmosphere (e.g., Nitrogen) when possible. | | Low Recovery from Biological Matrix | Extensive metabolism in gut/gut microbiota; degradation during sample prep. | • Use acidic stabilization buffers immediately upon sample collection. • Include enzymatic inhibitors (e.g., for glucuronidases). | | Unexpected Metabolites in Data | Normal biotransformation. A key hydrolytic metabolite is gallic acid [8]. | • Be aware of common metabolites. Use authentic standards of gallic acid for comparison during analysis [8]. |

Q: Why do I detect gallic acid in my experiments with delphinidin? This is a common and expected finding. Delphinidin's structure is very unstable and easily decomposes. Gallic acid is a primary hydrolytic metabolite of delphinidin [8]. In fact, research shows that both delphinidin and its metabolite gallic acid have biological activity, such as promoting the differentiation of regulatory T cells [8]. Therefore, detecting gallic acid does not necessarily indicate an error but may be a result of normal metabolic or chemical breakdown.

Key Biological Pathways & Experimental Protocols

Q: What is a key signaling pathway modulated by delphinidin in cancer research? Delphinidin exhibits anticancer effects by targeting multiple signaling pathways. A well-documented mechanism is the inhibition of the PI3K/AKT and MAPK pathways, which are central to cell survival, proliferation, and growth. The diagram below summarizes this mechanism:

G Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Inhibits MAPKK4 MAPKK4 Delphinidin->MAPKK4 Inhibits GrowthStimulus Growth Factor/ TNF-α Stimulus GrowthStimulus->PI3K GrowthStimulus->MAPKK4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB_AP1 NF-κB / AP-1 Transcription Factors AKT->NFkB_AP1 JNK_p38 JNK/p38 MAPKK4->JNK_p38 JNK_p38->NFkB_AP1 COX2 COX-2 Expression (Cell Proliferation) Tumor Promotion NFkB_AP1->COX2

In vitro Protocol: Assessing Anti-Proliferative Effects This protocol is adapted from multiple studies investigating delphinidin's effects on cancer cell lines [6] [9] [10].

  • Cell Culture: Use relevant cancer cell lines (e.g., breast cancer SKBR-3, colon cancer HCT-116, prostate cancer PC-3). Maintain cultures in standard conditions (37°C, 5% CO₂).
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Ensure the final DMSO concentration in cell culture media is low (e.g., <0.5%) and use a vehicle control.
  • Treatment: Plate cells and allow to adhere. The next day, treat cells with a range of delphinidin concentrations (e.g., 10-200 µM) for 24-72 hours.
  • Viability Assay: Perform an MTT or WST-1 assay according to manufacturer protocols to measure cell proliferation/viability.
  • Mechanistic Analysis:
    • Western Blotting: Analyze protein lysates for cleaved caspase-3 (apoptosis), phospho/total AKT and ERK (pathway inhibition), and cyclin D1 (cell cycle).
    • Flow Cytometry: Use PI/Annexin V staining to quantify apoptosis and cell death.

References

delphinidin chloride working solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Working Solution Preparation

The table below summarizes the standard methods for preparing stock and working solutions of delphinidin chloride, based on supplier and research protocols [1] [2].

Solution Type Solvent Concentration Preparation Method & Notes
Stock Solution Anhydrous DMSO 20.8 - 25.0 mg/mL (~61.4 - 73.8 mM) Dissolve the powder in a known volume of DMSO. Sonication may be needed to aid dissolution. Unstable at room temperature.
In Vitro Working Solution Cell culture medium (with DMSO) Varies; e.g., 5 µM [3] Dilute the DMSO stock into your cell culture medium. Keep DMSO concentration low (e.g., 0.1% or less) to avoid cytotoxicity.
In Vivo Working Solution (Suspension) 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (7.38 mM) Add stock solution to the SBE-β-CD/saline mixture sequentially. This yields a suspension suitable for oral and intraperitoneal injection [1] [2].
In Vivo Working Solution (Clear Solution) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.08 mg/mL (≥ 6.14 mM) Add stock solution to co-solvents sequentially. This yields a clear solution for in vivo studies [1] [2].

Stability & Storage Guidelines

This compound is known for its instability in solution, which is a critical factor for experimental success.

  • Key Stability Data: A study monitoring delphinidin in tissue culture medium (pH 7.4, 37°C) found a half-life of approximately 30 minutes [4]. The primary degradation product identified was gallic acid [4].
  • Storage Recommendations:
    • Powder: Store at -20°C (desiccated) for up to 3 years, or at 4°C for 2 years. For long-term storage, keep at -80°C [1] [2].
    • Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months, or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1] [2].
    • Golden Rule: Always prepare a fresh working solution on the day of your experiment to ensure compound integrity [1].

The following diagram illustrates the rapid degradation of delphinidin in a physiological environment and the formation of its main metabolite.

G Delphinidin Delphinidin Time Half-life (t₁/₂) ~30 min (pH 7.4, 37°C) Delphinidin->Time  Degradation in  aqueous solution GallicAcid GallicAcid Time->GallicAcid  Forms major  metabolite

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when working with this compound.

Problem Possible Cause Solution & Recommendation

| Precipitation in solution | Instability in aqueous buffer; degradation. | • Ensure sequential dilution from DMSO stock into aqueous solvents [1]. • Use co-solvents like PEG300 and Tween-80 for in vivo formulations [1] [2]. • Confirm solution is freshly prepared. | | Low cell viability / High cytotoxicity at low doses | Using excessively high, non-physiological concentrations. | • Use low, bioavailable concentrations (nM to low µM range) [4]. • Run a careful dose-response curve (e.g., 0-50 µM) to find a sub-cytotoxic dose for your cell type [3] [5]. | | Lack of biological effect | Degraded compound; inactive. | • Use a freshly prepared stock and working solution. • Verify biological activity with a positive control in your assay. | | Inconsistent results between experiments | Variable compound potency due to degradation or improper storage. | • Use a fresh aliquot of powder or stock solution for each experiment. • Standardize the time between solution preparation and application to cells. |

Experimental Protocol Example: Radiosensitization Assay

To illustrate how delphinidin is used in a specific experiment, here is a methodology adapted from a study investigating its role as a radiation-sensitizing agent in non-small cell lung cancer (NSCLC) cells [3].

  • Key Experimental Parameters:
    • Cell Line: A549 (human NSCLC)
    • Delphinidin Pre-treatment: 5 µM for 24 hours.
    • Radiation Dose: γ-ionizing radiation (IR), with a range of 1-20 Gy for clonogenic assays.
    • Assessment Methods: MTT assay, clonogenic assay, Annexin V apoptosis assay, Western blot for pathway analysis (e.g., p-JNK, LC3-II) [3].

The workflow for this experiment is outlined below.

G Seed Seed A549 cells Treat Treat with 5 µM Delphinidin Seed->Treat Irradiate Expose to γ-Ionizing Radiation Treat->Irradiate Assess Assay Endpoints Irradiate->Assess MTT MTT Assay (Cell Viability) Assess->MTT 24h Clone Clonogenic Assay (Colony Formation) Assess->Clone 7 days Annexin Annexin V Assay (Apoptosis) Assess->Annexin 24h Western Western Blot (LC3-II, p-JNK) Assess->Western 24h

References

delphinidin chloride temperature sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Stability Kinetics & Storage Guidelines

Factor Condition Key Finding / Recommended Protocol Experimental Basis
Temperature 2°C (Refrigeration) Highest stability; Degradation half-life of ~1443 hours [1] Aqueous anthocyanin extract, pH 3.02 [1]
22°C (Room Temp) Moderate stability; Degradation half-life of ~796 hours [1] Aqueous anthocyanin extract, pH 3.02 [1]
75°C (Heating) Rapid degradation; Degradation half-life of only ~8.4 hours [1] Aqueous anthocyanin extract, pH 3.02 [1]
Storage Long-term Store at -20°C as a powder; store dissolved solutions at -80°C and avoid repeated freeze-thaw cycles [2] Manufacturer's product information [2]
Solubilization Working Solution Soluble in DMSO (56.2 mg/mL). For in vivo studies, use a vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] Manufacturer's product information [2]

Experimental Workflow for Stability Assessment

For research requiring precise knowledge of delphinidin chloride stability under specific conditions, you can follow this detailed experimental workflow. The accompanying diagram outlines the key stages.

G Start Start: Prepare Anthocyanin Solution A Divide into Aliquots Start->A B Apply Storage Conditions (Temp, Light, Preservatives) A->B C Sample at Time Intervals B->C D Analyze via HPLC or HPLC-MS C->D E Quantify Remaining Anthocyanin D->E F Determine Degradation Kinetics (First-Order Model) E->F End End: Calculate Half-Life (t₁/₂) F->End Note Key Parameters: - Temperature - pH - Light Exposure - Additives Note->B

Figure 1: Experimental workflow for assessing this compound stability.

  • Sample Preparation and Storage: Prepare an aqueous or buffered solution of this compound and divide it into aliquots. Expose these aliquots to different storage conditions (e.g., various temperatures, pH levels, or light exposure) [1].
  • Sampling and Analysis: At predetermined time intervals, withdraw samples for analysis. The standard method for quantification is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) for precise identification and measurement [3] [1].
  • Data Processing and Kinetics: The degradation of anthocyanins like delphinidin typically follows first-order reaction kinetics [1]. This means the degradation rate is directly proportional to the concentration of the pigment. The half-life (t₁/₂) can be calculated from the rate constant (k) using the equation: t₁/₂ = ln(2)/k [1].

Key Technical Notes for Researchers

  • pH Dependency: Anthocyanin structure and stability are highly pH-dependent. The flavylium cation form (red) is stable at low pH (e.g., pH < 3), but at higher pH, it converts to colorless or differently colored forms that are more susceptible to degradation [1].
  • In Vivo Considerations: For animal studies, a stabilized formulation of delphinidin (e.g., using sulfobutylether-β-cyclodextrin) has been used to improve its stability and bioavailability upon administration [4].
  • Analytical Confirmation: Advanced techniques like Trapped Ion Mobility Spectrometry coupled with QTOF Tandem Mass Spectrometry (TIMS-QTOF-MS/MS) can be used for the precise characterization of delocyanin and its potential degradation products [3].

References

delphinidin chloride vs gallic acid anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanistic Insights and Experimental Data

The following tables summarize key experimental findings that underpin the anti-inflammatory mechanisms of these compounds.

Table 2: Delphinidin Chloride - Key Experimental Findings

Mechanism Experimental Model Key Findings Citation
Treg Differentiation Mouse allograft model Promoted Treg differentiation via TGF-β and IL-2 signals; increased secretion of immunosuppressive proteins; suppressed memory T cell function. [1]
Inhibition of PI3K/AKT & NF-κB Avian pathogenic E. coli (APEC)-infected HD11 cell model Significantly reduced phosphorylation of AKT, P65, and IκB proteins, indicating suppression of PI3K/AKT and NF-κB pathways. [2]
Inhibition of Fyn Kinase & MAPK Pathways In vitro kinase assays and mouse skin model Directly bound to and inhibited Fyn kinase, leading to inhibition of downstream JNK, p38, and Akt phosphorylation; suppressed TNF-α-induced COX-2 expression. [3]

Table 3: Gallic Acid - Key Experimental Findings

Mechanism Experimental Model Key Findings Citation
Treg Differentiation Mouse allograft model Promoted Treg differentiation, similarly to delphinidin, contributing to an anti-inflammatory effect. [1]
Intestinal Barrier Protection In vivo inflammatory bowel disease (IBD) model Mitigated colitis by improving tight junction-dependent intestinal permeability, involving the myosin light-chain kinase (MLCK) pathway. [4]
Modulation of PPARγ Signaling Mouse model of steatohepatitis (MASH) & in vitro (HepG2 cells) Upregulated transcription factor IRF6, which negatively regulates PPARγ, leading to reduced hepatic lipid accumulation and inflammation. [5]
Activation of KEAP1/NRF2 Pathway In silico docking and in vivo rat model of hepatotoxicity Showed strong binding to Keap1 (-6.9 kcal/mol), supporting its role in activating the NRF2-mediated antioxidant response. [6]

Experimental Workflow for Anti-Inflammatory Assessment

For researchers looking to evaluate the anti-inflammatory effects of compounds like these, the following diagram outlines a common workflow, integrating methodologies from the cited studies.

cluster_in_vitro In Vitro Phase cluster_mechanism Mechanistic Studies cluster_in_vivo In Vivo Validation Start Study Design and Compound Preparation A In Vitro Screening Start->A B Mechanism Investigation A->B A1 Cell Model Establishment (e.g., HD11 cells, HUVECs) A->A1 C In Vivo Validation B->C B1 Western Blot: Analyze protein phosphorylation (e.g., AKT, p65) B->B1 D Data Analysis and Conclusion C->D C1 Animal Model Selection (e.g., IBD, MASH, allograft) C->C1 A2 Cytotoxicity Assay (e.g., MTT) to determine safe doses A1->A2 A3 Inflammatory Challenge (e.g., APEC infection, TNF-α) A2->A3 A4 qPCR/ELISA: Measure cytokine expression (e.g., IL-6, TNF-α) A3->A4 A4->B B2 Pathway Analysis (PI3K/AKT, NF-κB, MAPK) B1->B2 B3 Molecular Docking (e.g., binding to Keap1, Fyn) B2->B3 B3->C C2 Compound Administration (oral gavage, IV infusion) C1->C2 C3 Sample Collection & Analysis (Histology, serum biomarkers) C2->C3 C3->D

Interpretation of Key Signaling Pathways

The anti-inflammatory effects of both compounds converge significantly on the NF-κB pathway, a master regulator of inflammation. However, they also engage distinct upstream targets, as illustrated below.

cluster_delphinidin Delphinidin Targets cluster_gallic Gallic Acid Targets cluster_shared Common Downstream Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, APEC) Fyn Fyn Kinase InflammatoryStimuli->Fyn PI3K PI3K InflammatoryStimuli->PI3K MAPKK4 MAPKK4 InflammatoryStimuli->MAPKK4 Keap1 Keap1 InflammatoryStimuli->Keap1 PPARg PPARγ InflammatoryStimuli->PPARg NFkB NF-κB Activation (Translocation to Nucleus) Fyn->NFkB leads to PI3K->NFkB leads to MAPKK4->NFkB leads to DelphInhibit Inhibition Keap1->NFkB regulates PPARg->NFkB influences IRF6 IRF6 (Upregulation) IRF6->PPARg inhibits GallicAction Activation/Inhibition Cytokines Pro-inflammatory Gene Expression (e.g., COX-2, IL-6, TNF-α) NFkB->Cytokines

Critical Research Considerations

For scientists in drug development, several factors are crucial when considering these compounds:

  • Addressing Delphinidin Instability: Delphinidin's rapid degradation at physiological pH is a major pharmacokinetic challenge [7]. Successful in vivo studies sometimes use stabilization strategies, such as formulating it with sulfobutylether-β-cyclodextrin [8].
  • Metabolic Relationship: Gallic acid is not just a separate compound; it is a primary hydrolytic metabolite of delphinidin [1] [7]. This means that some of the bioactivity observed from delphinidin intake in the diet may be attributable to gallic acid.
  • Hormetic Dose-Response: Be cautious with dosing. Both compounds can exhibit hormetic effects, where low concentrations (nM-μM) are protective and antioxidant, while high concentrations (e.g., 100 μM) can be cytotoxic and pro-oxidant [7]. Dosing should be carefully optimized in pre-experiments.

References

delphinidin chloride vs cyanidin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

The core difference lies in the number of hydroxyl groups on the B-ring of their chemical structures. This structural variation is a primary determinant of their physicochemical behavior and biological activity [1] [2].

Property Delphinidin Chloride Cyanidin-3-Glucoside (C3G)
Chemical Structure Flavylum cation with 3',4',5' tri-hydroxy B-ring [2] Flavylum cation with 3',4' di-hydroxy B-ring [3]
IUPAC Name 3,3',4',5,5',7-hexa-hydroxy-flavylium [2] Cyanidin-3-O-β-glucoside [4]
Molecular Formula C₁₅H₁₁ClO₇ [5] C₂₁H₂₁O₁₁ [3]
Molecular Weight 338.70 g/mol [5] 449.4 g/mol [3]
LogP Information missing in search results 0.39 [3]
Solubility Soluble in water, methanol [2] [5] Highly soluble in water [3]
Stability Rapidly degrades in physiological conditions (half-life ~30 min) [6] Relatively more stable; detected in rat brain post-injection [4]

The following diagram illustrates the core structural difference between the two anthocyanidins.

Anthocyanidin Anthocyanidin Delphinidin Delphinidin Anthocyanidin->Delphinidin  B-ring: 3'4'5' Tri-hydroxy Cyanidin Cyanidin Anthocyanidin->Cyanidin  B-ring: 3'4' Di-hydroxy

Comparative Biological Activities

The additional hydroxyl group on delphinidin's B-ring generally makes it a more potent antioxidant in chemical assays, but this also affects its stability and specific interactions with cellular targets [1] [7].

Antioxidant Activity (In Vitro Chemical Assays)

A comprehensive 2023 study that directly compared the six most common anthocyanidins provides a clear hierarchy of antioxidant potency, measured by the number of oxidant molecules reduced by one molecule of the antioxidant (n10). A higher n10 value indicates greater activity [1].

Assay This compound Cyanidin (Aglycone) Trend & Conclusion
ABTS•+ Scavenging (n10) Highest value [1] Intermediate value [1] Order: Dp > Pt > Cd > Mv > Pg > Pn. More hydroxyl groups on the B-ring correlate with higher antioxidant activity [1].
DPPH• Scavenging (n10) Highest value [1] Intermediate value [1] Order: Dp > Pt > Cd > Mv > Pg > Pn. Replacing a hydroxyl with a methoxy group decreases activity [1].
ORAC Highest value [1] Intermediate value [1] Order: Dp > Pt > Cd > Mv > Pg > Pn. Confirms trend across multiple antioxidant mechanisms [1].
Cellular and Therapeutic Effects

Beyond simple chemical antioxidant tests, the compounds show differentiated effects in biological systems.

Biological Activity This compound Cyanidin / Cyanidin-3-Glucoside
Cellular Antioxidant Activity (CAA) Information missing in search results Shows antioxidant effects in HT29 human colon cancer cells [1].
Anti-Cancer Mechanisms Induces apoptosis in HCT116 colon cancer cells by modulating JAK/STAT3 and MAPK signaling. Potent EGFR inhibitor (IC₅₀: 1.3 µM) [5]. Information missing in search results.
Effects on Stem Cell Differentiation Inhibits adipogenesis (fat cell formation) in human adipose mesenchymal stem cells (MSCs), similar to the drug liraglutide. Stimulates chondrogenesis (cartilage formation) [7]. Stimulates chondrogenesis in MSCs. Does not significantly inhibit adipogenesis [7].
Neuroprotective Effects & Brain Bioavailability Information missing in search results. Rapidly degrades to gallic acid, which may mediate some effects at low (nM-µM) concentrations [6]. Crosses the blood-brain barrier. C3G shows protection against Alzheimer's pathology in mouse models, reducing Aβ plaques, improving autophagy, and protecting synapses [8] [4].
Anti-Inflammatory & Other Effects Shows anti-inflammatory and endothelium-dependent vasodilation, potentially benefiting cardiovascular health [2] [5]. Exhibits anti-inflammatory, anti-thrombotic, and gastro-protective properties. Its metabolite, protocatechuic acid, contributes to bioactivity [9] [3].

The following experimental workflow is commonly used to characterize and compare the biological activities of these compounds, from chemical assessment to cellular and in vivo models.

Start Compound Characterization (Structure, Stability, LogP) A In Vitro Chemical Assays (ABTS, DPPH, ORAC) Start->A B In Vitro Cellular Models A->B C Mechanism Elucidation B->C B->C Cytotoxicity CAA Cell Differentiation C->B Feedback for model refinement D In Vivo Studies C->D C->D Pathway analysis (Signaling, Gene Expression)

Key Experimental Protocols

For researchers looking to replicate or design studies, here are summaries of key methodologies from the search results.

  • Antioxidant Activity (ABTS/DPPH) [1]: Prepare a solution of the stable radical (ABTS•+ or DPPH•). Mix with the anthocyanin solution and incubate at 37°C for 10 minutes. Measure the decrease in absorbance at the relevant wavelength (734 nm for ABTS, 517 nm for DPPH). Calculate antioxidant activity based on the stoichiometric value (n10), which is the number of radical molecules reduced by one antioxidant molecule.

  • Cellular Antioxidant Activity (CAA) [1]: Use HT29 human colon adenocarcinoma cells as a model. Load cells with a fluorescent probe (DCFH-DA). Treat cells with the anthocyanin and subsequently introduce an peroxyl radical generator (e.g., AAPH). Measure the fluorescence increase over time. Quantify the ability of the compound to inhibit intracellular oxidation.

  • Pharmacokinetic Study in Rats [4]: Administer a single intravenous bolus of C3G (e.g., 668 nmol) to anesthetized rats. Collect blood plasma, brain, liver, and kidney samples at very short time intervals (15 seconds to 20 minutes). Analyze tissue extracts using UPLC/MS-MS to quantify the parent compound and its metabolites. Calculate PK parameters (half-life, volume of distribution, clearance) using non-compartmental analysis.

Conclusion and Research Implications

The choice between this compound and cyanidin/C3G in research or development depends heavily on the target application.

  • For direct, potent antioxidant effects in a system where stability is less critical, This compound may be superior due to its strong redox potential [1].
  • For neuroprotective applications or studies requiring bioavailability to the central nervous system, C3G is the more documented candidate, with clear evidence of crossing the blood-brain barrier and efficacy in an Alzheimer's disease model [8] [4].
  • For modulating stem cell differentiation, the choice is target-specific: delphinidin for inhibiting adipogenesis, and both (especially cyanidin) for promoting chondrogenesis [7].

A critical consideration is bioavailability and metabolism. Delphinidin is inherently unstable under physiological conditions [6], while C3G, though more stable, is metabolized into compounds like protocatechuic acid [3]. The observed in vivo effects are likely a combination of the parent compound and its metabolites.

References

Structural Comparison of Major Anthocyanidins

Author: Smolecule Technical Support Team. Date: February 2026

The core difference between delphinidin and other anthocyanidins lies in the number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the B ring, which significantly influences their biological activity [1] [2]. The table below outlines the basic structural differences.

Anthocyanidin R₁ R₂ Key Structural Feature
Delphinidin OH OH Three adjacent hydroxyl groups on the B ring (catechol structure) [3]
Cyanidin OH H Two hydroxyl groups on the B ring [1]
Petunidin OCH₃ OH One methoxyl and one hydroxyl group on the B ring [1]
Peonidin OCH₃ H One methoxyl and one hydroxyl group on the B ring [1]
Malvidin OCH₃ OCH₃ Two methoxyl groups on the B ring [1]
Pelargonidin H H One hydroxyl group on the B ring [1]

Comparison of Key Biological Activities

Experimental data suggests that delphinidin's unique structure confers enhanced potency in several biological activities. The following table summarizes its performance in selected areas against other anthocyanidins.

Biological Activity Experimental Model Delphinidin Chloride Activity Comparison with Other Anthocyanidins
Antigenotoxic Effect Human peripheral blood lymphocytes treated with mitomycin-C [4] 25-100 μM significantly decreased chromosome aberrations caused by MMC (almost 50% reduction) [4] The study focused on this compound; quantitative comparison with others not provided.
Anticancer (Anti-proliferative/Pro-apoptotic) Various cancer cell lines (e.g., breast, prostate, colon) [3] [5] Inhibits cell proliferation, induces apoptosis (caspase activation), arrests cell cycle at G2/M phase [3]. Delphinidin-3-O-glucoside is noted as one of the most active derivatives for anticancer activity due to better absorption [3].
Neuroprotection APP/PS1 mouse model of Alzheimer's disease [6] 15 mg/kg/day for 8 weeks improved cognitive deficits, reduced Aβ pathology, and attenuated microglial senescence [6] The study focused on the mechanism of Delphinidin; quantitative comparison with other anthocyanidins was not the focus.
Antioxidant Capacity Chemical and cellular assays [1] [3] Potent antioxidant due to multiple electron-donating hydroxyl groups, scavenges reactive oxygen species (ROS) [1] [3]. Generally, antioxidant capacity increases with hydroxylation: Delphinidin > Cyanidin > Pelargonidin [1] [2]. Methoxylation (as in Malvidin) can decrease this activity.
UVB Skin Protection Human HaCaT keratinocytes and mouse skin [7] 1–20 μM pretreatment inhibited UVB-induced apoptosis, oxidative stress, and DNA damage markers (8-OHdG) [7] The study demonstrated delphinidin's efficacy; it did not provide a direct comparison with other anthocyanidins.

Overview of Key Experimental Protocols

For researchers looking to replicate or design studies, here are the methodologies from several key experiments cited above.

  • In vitro Genotoxic/Antigenotoxic Assessment [4]:

    • Cell Model: Human peripheral blood lymphocytes.
    • Treatment: this compound (DC) at 25, 50, 75, and 100 μM for 24 or 48 hours. For antigenotoxicity, cells were co-treated with DC and the clastogen Mitomycin-C (MMC).
    • Endpoint Assays: Chromosome Aberration (CA) test, Micronucleus (MN) test, Nuclear Division Index (NDI), and Mitotic Index (MI). Total oxidant and antioxidant status was measured spectrophotometrically.
  • In vivo Neuroprotection Study [6]:

    • Animal Model: 7-month-old male APP/PS1 transgenic mice (Alzheimer's model) and naturally aged mice.
    • Treatment: Delphinidin (purity ≥97%) was administered orally at 15 mg/kg/day in PBS for 8 weeks.
    • Endpoint Assays: Cognitive function (Morris Water Maze, Novel Object Recognition), assessment of synapse loss, Aβ plaque burden, and analysis of microglial senescence markers (SA-β-gal activity, SASP factors, oxidative stress).
  • In vitro Anticancer Mechanism Study [3]:

    • Cell Model: Often utilizes specific cancer cell lines (e.g., PC-3 prostate cancer, breast cancer lines).
    • Treatment: Varying concentrations of delphinidin or its glycosides for 24-72 hours.
    • Endpoint Assays: MTT/MTT-based assays for cell viability, flow cytometry for cell cycle and apoptosis analysis (Annexin V/PI), Western blotting for protein expression (e.g., caspases, Bcl-2, Bax, cyclins, CDKs, pathway proteins like p-ERK, p-Akt).

This compound in the AMPK/SIRT1 Signaling Pathway

The diagram below illustrates one of the key molecular mechanisms through which delphinidin exerts neuroprotective effects, as identified in recent research [6].

G Delphinidin Activates the AMPK/SIRT1 Pathway Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Microglial_Senescence Microglial_Senescence SIRT1->Microglial_Senescence Inhibits Senescence_Markers ↓ SASP ↓ ROS ↓ p21/p16 Microglial_Senescence->Senescence_Markers Neuroprotection ↓ Aβ Plaques ↑ Cognitive Function ↓ Synapse Loss Senescence_Markers->Neuroprotection

This pathway shows how delphinidin activates AMPK, which in turn activates SIRT1. The enhanced SIRT1 activity directly inhibits microglial senescence, leading to reduced senescence markers and ultimately resulting in improved neuroprotection [6].

Key Takeaways for Researchers

  • Potent but Less Stable: Delphinidin's high number of hydroxyl groups is a double-edged sword, contributing to its strong antioxidant and biological activity but also to its inherent instability and low bioavailability [1] [3].
  • Glycosides are Crucial: The bioavailability and, consequently, the in vivo efficacy of delphinidin are highly dependent on its glycosidic forms (e.g., delphinidin-3-O-glucoside) [1] [3] [5]. When comparing studies, note whether the aglycone (delphinidin) or a specific glycoside was used.
  • Mechanistic Insights are Evolving: While delphinidin shows promise in targeting multiple signaling pathways (AMPK/SIRT1, NF-κB, MAPK, PI3K/Akt), its complete molecular mechanism of action and interactions within complex biological systems are not yet fully understood [3] [6] [5].

References

delphinidin chloride antioxidant activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Mechanisms of Action

Delphinidin chloride exerts its antioxidant effects through several well-defined chemical and cellular mechanisms:

  • Free Radical Scavenging: As a polyphenol, delphinidin neutralizes harmful free radicals by donating hydrogen atoms or transferring a single electron. Its chemical structure, particularly the catechol group on its B-ring (3',4'-dihydroxyl groups), is crucial for stabilizing the resulting phenoxyl radical, making it highly effective [1] [2]. This is the primary mechanism measured by chemical assays like DPPH and ABTS.
  • Enzyme Inhibition: Delphinidin directly binds to and inhibits key enzymes involved in pro-oxidant and inflammatory signaling pathways. Notably, it has been shown to inhibit Fyn kinase and PI3K, which subsequently blocks the activation of transcription factors like NF-κB and AP-1, reducing the expression of oxidative stress-related genes [3].
  • Induction of Cellular Defense: Beyond direct scavenging, delphinidin can upregulate the body's own antioxidant defenses. It has been demonstrated to modulate the Nrf2 pathway, a master regulator of cellular antioxidant response, leading to increased expression of protective enzymes like heme oxygenase-1 (HO-1) [1].

The following diagram outlines these primary mechanisms and their logical relationships.

G cluster_chemical Chemical Antioxidant Activity cluster_cellular Cellular & Molecular Activity Delphinidin Delphinidin Scavenging Direct Radical Scavenging Delphinidin->Scavenging Enzymes Inhibits Fyn, PI3K Delphinidin->Enzymes Nrf2 Activates Nrf2 Pathway Delphinidin->Nrf2 DPPH DPPH• Radical ABTS ABTS+• Radical Scavenging->DPPH Scavenging->ABTS COX2 Suppresses COX-2 & Inflammatory Response Enzymes->COX2 Defense Antioxidant Enzymes (e.g., HO-1) Nrf2->Defense

Comparative Antioxidant Performance Data

The antioxidant capacity of delphinidin and its derivatives can be quantified using various standard assays. The table below summarizes key data points from the search results.

Compound / Extract Assay Type Reported Activity Experimental Context / Comparison
Delphinidin (aglycone) General Assessment Potent antioxidant [1] [2] The presence of three hydroxyl groups on the B-ring makes it one of the most potent anthocyanidins [1].
Delphinidin 3-glucoside chloride DPPH, Cellular Assays Antioxidant activity confirmed [4] A dietary phenolic found in Hibiscus sabdariffa; induces apoptosis in B-cell leukemia [4].
Delphinidin (from model studies) Enzyme Inhibition (EGFR) IC~50~: 2.37 µM [4] Specific measurement for Delphinidin 3-glucoside chloride inhibiting the EGFR enzyme [4].
Optimized Pyrus spinosa Extract FRAP, DPPH Increase of 2356% (FRAP) and 1622% (DPPH) after optimization [5] Demonstrates how extraction parameters drastically enhance the antioxidant activity of a natural extract rich in various polyphenols [5].
Cyanidin (for structure comparison) General Assessment Less potent than delphinidin [1] [2] Fewer hydroxyl groups on the B-ring result in lower electron-donating capacity compared to delphinidin [1] [2].

Structure-Activity Relationship

The antioxidant potency of anthocyanidins is directly influenced by their chemical structure [1] [2]:

  • Hydroxyl Groups: The number of hydroxyl groups, particularly on the B-ring, is critical. Delphinidin, with a 3',4',5'-trihydroxyl pattern on the B-ring, has superior radical-scavenging ability compared to cyanidin (which has a 3',4'-dihydroxyl pattern) or pelargonidin (which has a 4'-monohydroxyl group) [1] [2].
  • Glycosylation vs. Aglycone: The aglycone form (delphinidin) is often more active in vitro. However, the glycosylated forms (like delphinidin-3-glucoside) are more stable and have better bioavailability, which is crucial for in vivo efficacy [1].

Key Experimental Protocols

To ensure reliable and reproducible results when evaluating this compound's antioxidant activity, the following optimized protocols from the search results are critical.

DPPH Radical Scavenging Assay

This is a standard method for measuring a compound's ability to donate hydrogen atoms or electrons.

  • Principle: The purple DPPH• radical is reduced to a yellow-colored diphenylpicrylhydrazine, measured by a decrease in absorbance [2] [6].
  • Procedure:
    • Prepare a 0.2 mmol/L DPPH working solution in anhydrous ethanol [7].
    • Mix equal volumes (e.g., 1 mL each) of the delphinidin sample solution and the DPPH solution [8] [7].
    • Incubate the mixture in the dark for a set period. Note: Reaction time and temperature can significantly impact results. Studies have used incubation times from 30 minutes to 48 hours, and temperatures of 25°C or 37°C [8] [7].
    • Measure the absorbance at 517 nm against a blank [8] [7].
    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [1 - (Asample - Acontrol) / Ablank] × 100 [8], where Asample is the absorbance of the test mixture, Acontrol accounts for the sample's own color, and Ablank is the absorbance of the DPPH solution alone.
  • Key Consideration: The pH of the reaction mixture should be maintained between 4 and 8, as highly acidic conditions can lead to false positives by non-antioxidant reactions [9].
ABTS Radical Cation Scavenging Assay

This assay is often used for both hydrophilic and lipophilic antioxidants.

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS•+ radical cation, causing decolorization measurable at 734 nm [2].
  • Procedure:
    • Generate the ABTS•+ cation by reacting ABTS solution with an oxidizing agent like potassium persulfate, and dilute it to a specific absorbance [9].
    • Add the delphinidin sample to the ABTS•+ solution and incubate.
    • Measure the decrease in absorbance at 734 nm after a fixed time (e.g., 6-30 minutes) [9].
  • Key Advantage: The ABTS assay is stable over a wider pH range compared to DPPH, making it less prone to pH-related artifacts [9].
Cellular Antioxidant Activity (CAA) Assay

This method provides more physiologically relevant data by measuring antioxidant activity within living cells.

  • Principle: Intracellular antioxidants prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated from a compound like ABAP [7].
  • Workflow:
    • Seed cells (e.g., HepG2 liver cells) in a microplate and allow them to adhere.
    • Pre-incubate cells with this compound for a set time.
    • Load cells with the DCFH-DA probe.
    • Wash cells and add ABAP to generate peroxyl radicals inside the cells.
    • Measure fluorescence over time. A reduction in fluorescence increase indicates higher cellular antioxidant activity [7].
  • Optimization Note: Key parameters to optimize include cell type, delphinidin concentration, and the duration of the oxidative insult. Reducing sugar content in samples can improve assay accuracy [7].

Research Implications and Conclusion

For researchers and scientists in drug development, the data on this compound highlights several promising avenues:

  • Therapeutic Potential: Its dual role as a direct antioxidant and a modulator of key signaling pathways (like PI3K and Nrf2) makes it a compelling candidate for preventing or mitigating diseases driven by oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases [1] [3].
  • Bioavailability Consideration: While the aglycone form is potent in vitro, its glycosylated derivatives (e.g., delphinidin-3-glucoside) should be the primary focus for in vivo studies and bioavailability research, as they are the forms naturally present in foods [1].
  • Standardization is Key: The dramatic increase in antioxidant activity observed with optimized extraction parameters for Pyrus spinosa underscores that the method of preparation and purification is critical for obtaining consistent, high-potency material for research and product development [5].

References

delphinidin chloride synergistic combinations anticancer agents

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combination of Delphinidin Chloride

Anticancer Agent Cancer Type / Cell Line Nature of Interaction & Key Findings Experimental Measures & Outcomes

| 3-Bromopyruvic acid (3-BP) [1] | Ovarian Cancer (PEO1 and SKOV3 cell lines) | Mostly Synergistic in PEO1; Weakly Antagonistic or Additive in SKOV3. The difference is linked to varied metabolic responses [1]. | - Combination Index (CI): <1 for PEO1 (synergistic), ≈1 or >1 for SKOV3 (additive/antagonistic) [1].

  • Reduced Cell Viability & ATP levels [1].
  • Increased Sensitivity: Made ovarian cancer cells more sensitive to 3-BP [1]. |

Other Notable Combinations and Interactions

While strong, consistent synergy is limited in the current literature, delphinidin shows other important interactions:

  • Interaction with Oxaliplatin: One study investigated delphinidin-3-O-glucoside (a common glycosylated form) alongside the chemotherapy drug oxaliplatin in human colorectal cancer cells. However, the interaction was found to be additive, not synergistic [2].
  • Bioavailability Enhancement as a Strategy: Research indicates that delphinidin itself has low bioavailability, which can limit its efficacy [3] [4]. One innovative approach to overcome this is the use of small extracellular vesicles (sEVs) as a delivery system. When loaded into sEVs, the anti-angiogenic effects of delphinidin were significantly potentiated, showing a 2 to 100-fold increase in potency across various stages of angiogenesis in human aortic endothelial cells [4]. This represents a promising strategy to enhance delphinidin's activity, potentially in future combination therapies.

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

1. Protocol for Delphinidin & 3-BP Synergy Study [1]

  • Cell Lines: PEO1 (high-grade serous ovarian cancer) and SKOV3 (non-serous ovarian cancer). MRC-5 human lung fibroblasts served as a non-cancerous control.
  • Treatment:
    • Cells were treated with a range of concentrations of 3-BP and this compound, both individually and in combination.
    • In combination studies, 3-BP was used at a concentration corresponding to its IC₅₀ (half-maximal inhibitory concentration) for each cell line, alongside varying concentrations of delphinidin (25, 50, and 100 µM).
  • Viability Assessment: Cell survival was determined using a cell viability assay.
  • Synergy Analysis: The Combination Index (CI) was calculated using the method of Chou and Talalay. A CI of <1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism.

2. Protocol for sEV-Delphinidin Preparation [4]

  • sEV Source: Small extracellular vesicles (sEVs) were isolated from the JAWS II immature dendritic cell line via sequential ultracentrifugation.
  • Loading Method: Delphinidin was prepared in an acidic aqueous solution (pH=2). Isolated sEVs were added to this solution, vortexed, and stirred. The mixture was then ultracentrifuged to pellet the delphinidin-loaded sEVs, which were subsequently washed to remove unencapsulated compound.
  • Characterization: Loaded sEVs were characterized using Nanoparticle Tracking Analysis (NTA) for size distribution and Transmission Electron Microscopy (TEM) for morphology. The delphinidin content was quantified using UV-Vis spectroscopy and UHPLC-HRMS.

Mechanisms of Action and Signaling Pathways

Delphinidin's potential to work synergistically with other agents stems from its multi-targeted action on cancer cells. The diagram below illustrates its key mechanisms and how they might complement other drugs.

G cluster_mechanisms Reported Mechanisms of Delphinidin Delphinidin Delphinidin Apoptosis Induce Apoptosis Delphinidin->Apoptosis CellCycle Arrest Cell Cycle (G2/M Phase) Delphinidin->CellCycle Angiogenesis Inhibit Angiogenesis Delphinidin->Angiogenesis Signaling Inhibit Pro-Cancer Signaling Delphinidin->Signaling OxidativeStress Reduce Oxidative Stress Delphinidin->OxidativeStress Immunomodulation Modulate Immune Checkpoints Delphinidin->Immunomodulation D3G Delphinidin-3-O-glucoside (Bioactive Glycoside) D3G->Immunomodulation Caspases Activate Caspases 3, 8, 9 Apoptosis->Caspases Bcl2 Down-regulate Bcl-2 Apoptosis->Bcl2 Cyclins Modulate Cyclins & CDKs CellCycle->Cyclins VEGF Down-regulate VEGF Angiogenesis->VEGF PI3K_Akt Inhibit PI3K/Akt Pathway Signaling->PI3K_Akt ERK Inhibit ERK1/2 MAPK Pathway Signaling->ERK Nrf2 Increase Nrf2 & HO-1 Production OxidativeStress->Nrf2 PD1_PDL1 Inhibit PD-1 / PD-L1 Expression Immunomodulation->PD1_PDL1 Potential Multi-targeted effects may complement specific anticancer agents

References

delphinidin chloride IC50 p300 CBP inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of p300/CBP Inhibitors

The table below compares delphinidin chloride with other documented p300/CBP inhibitors.

Inhibitor Name Reported IC50 / Potency Inhibitor Type / Key Feature Key Experimental Context
This compound ~30 μM [1] Natural Product (Anthocyanidin) Inhibits histone acetyltransferase activity of p300/CBP [1].
Lys-CoA Sub-micromolar (Potent) [2] Bisubstrate Inhibitor Synthetic, specific for p300 (over PCAF); used as a reference potent inhibitor [2].
H3-CoA-20 N/A Bisubstrate Inhibitor Synthetic, specific for PCAF (over p300) [2].
Curcumin N/A Natural Product Reported to inhibit p300/CBP and other KATs, but with poor stability [2].
Garcinol N/A Natural Product Isolated from Garcinia indica, inhibits both p300 and PCAF [2].
C646 400 nM (Cell-free assay) [2] Synthetic, Competitive One of the first potent, cell-active small-molecule inhibitors identified via high-throughput screening [2].

Experimental Evidence for Delphinidin

The initial finding that delphinidin inhibits p300/CBP comes from a product description on TargetMol, which states it "inhibited the histone acetyltransferase activity of p300/CBP (IC50 was about 30 μM)" [1]. This type of source typically summarizes data from primary research, indicating this value was likely determined in a biochemical, cell-free assay measuring the direct inhibition of the purified p300/CBP enzyme's HAT activity.

Research also provides context for its broader epigenetic and anti-cancer mechanisms, which are consistent with p300/CBP inhibition:

  • Apoptosis via HDAC3/p53 Pathway: In LNCaP prostate cancer cells, delphinidin induces apoptosis by inhibiting HDAC activity and promoting p53 acetylation and stabilization [3]. This demonstrates its ability to shift the histone modification balance toward acetylation.
  • Inhibition of Osteogenesis: In a screen of epigenetic modulators, this compound was a top inhibitor of osteogenic differentiation in human mesenchymal stem cells [4], highlighting its functional impact on cell differentiation through epigenetic mechanisms.

Mechanism and Signaling Pathways

Delphinidin's anti-cancer effects involve a multi-targeted impact on the epigenetic landscape. The following diagram illustrates the key mechanisms identified in prostate cancer cells.

G cluster_epigenetic Epigenetic Modulation Delphinidin Delphinidin HDAC3 HDAC3 Delphinidin->HDAC3 Inhibits p300_CBP p300_CBP Delphinidin->p300_CBP Inhibits H3_acetylation Histone H3 Acetylation (Open Chromatin, Gene Activation) HDAC3->H3_acetylation Removes p53 p53 Apoptosis Apoptosis p53->Apoptosis Stabilizes & Activates Caspases Caspase-3, -7, -8 Activation p53->Caspases p300_CBP->H3_acetylation Promotes H3_acetylation->p53 Context-dependent gene activation Caspases->Apoptosis

This model shows that this compound exerts effects by inhibiting both HATs (like p300/CBP) and HDACs (like HDAC3), leading to altered gene expression and apoptosis in cancer cells [1] [3].

Research Considerations

This compound serves as a useful research tool for initial, broad-spectrum probing of p300/CBP-related biological processes. For more targeted and potent inhibition, especially in advanced therapeutic contexts, newer synthetic inhibitors like C646 are often preferred [2].

  • Specificity: As a natural product, delphinidin likely has multiple cellular targets beyond p300/CBP. Observed biological effects may not be solely due to HAT inhibition.
  • Bioavailability: The aglycone form (delphinidin) is highly active, but its glycosylated forms (anthocyanins) are crucial for its bioavailability [5].
  • Experimental Confirmation: The cited IC50 is from a commercial source summary [1]. For rigorous application, consult primary research literature to confirm the exact assay conditions and reproducibility.

References

×

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless, oily liquid aerosol dispersed in air.
Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]

Color/Form

Colorless, oily liquid
Colorless, oily liquid aerosol dispersed in air.
Transparent colorless oily liquid

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

338.0193304 g/mol

Monoisotopic Mass

338.0193304 g/mol

Boiling Point

680 °F

Flash Point

380 °F (open cup)
(oc) 380 °F

Heavy Atom Count

23

Density

0.9
0.90

Odor

Practically odorless even when warmed
Odor like burned lubricating oil

Appearance

Solid powder

Melting Point

0 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EM6MD4AEHE

Related CAS

13270-61-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2807 companies from 23 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 664 of 2807 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 2143 of 2807 companies with hazard statement code(s):;
H304 (93.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Mineral oil, also called USP mineral oil, is a colorless, oily liquid. It has an odor like burned lubricating oil. It is not soluble in water. Mineral oil is a mixture of various liquid chemicals from naturally occurring crude petroleum oil. It has different formulations depending on intended use (e.g., medicinal use formulations are different from industrial use formulations). Mineral oil is generally categorized into either "untreated or mildly treated" or "highly refined" classes. Highly refined oils (white mineral oils) are technical-grade or medicinal-grade mineral oils free of all compounds that would affect color, taste, odor and usefulness as pharmaceutical or food materials. USE: Mineral oil is an important commercial chemical. White mineral oil is used in human and veterinary medical preparations, cosmetics, lubricant, protective coating, as a food additive in confectionary and food preparation, and in chemical processes. Industrial grade mineral oils are used in manufacturing, mining, construction, automotive and diesel engine oils and lubricants. EXPOSURE: Workers that use mineral oil may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with consumer products and consumption of foods containing mineral oil. Mineral oil is a very common ingredient in many consumer products such as art supplies, auto care, home maintenance, personal care, pesticides and pet care. Mineral oil is a member of a class of petroleum products which contain a wide range of chemicals. If released to the environment, mineral oils may be broken down in air. They are not expected to be broken down by sunlight. Some chemicals in mineral oil will move into air from moist soil and water surfaces. Mineral oils are not expected to move through soil. They will not be broken down completely by microorganisms. RISK: Lung and skin irritation have been reported following occupational exposure to mineral oils. Numerous cases of skin cancer, most often of the scrotum, have been reported following occupational exposure to untreated or mildly treated mineral oils. There is limited and inconsistent evidence for cancer at other sites (respiratory system, gastrointestinal system, pancreas, leukemia) in these workers. No clear evidence of cancer in humans following occupational exposure to refined (e.g. technical- or medical-grade) white mineral oil has been reported. Highly refined mineral oils have low toxicity in animals following ingestion, inhalation, and skin contact because very little is absorbed into the body. Slight skin and eye irritation were observed in laboratory animals after direct contact with highly refined mineral oils. No allergic skin reactions were observed. Mild lung, cardiac, liver, and immune system changes were observed in laboratory animals following repeated exposure to high air levels of mineral oil mists. No toxic effects were observed at low air levels or following repeated exposure to the skin or in the diet. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to high levels of highly refined mineral oil before and/or pregnancy. Data on the potential for untreated or mildly treated mineral oil to cause infertility, abortion, or birth defects in laboratory animals were not available. Skin tumors have been observed in laboratory animals following repeated skin exposure to untreated or mildly treated mineral oil. No tumors developed in laboratory animals following repeated skin exposure to highly refined mineral oil. Tumors formed in some animals following injection under the skin at the site of injection. Tumors were not induced in laboratory animals exposed to mineral oil via ingestion or inhalation over time. The International Agency for Research on Cancer and the U.S. National Toxicology Program 14th Report on Carcinogens program have determined that untreated or mildly treated mineral oils are confirmed/known human carcinogens based on sufficient evidence in humans and animals. The International Agency for Research on Cancer determined that highly refined oils are not classifiable as to their carcinogenicity based on insufficient evidence in humans and animals. The U.S. National Toxicology Program 14th Report on Carcinogens program has not assessed the potential for highly refined (white) mineral oil to cause cancer in humans. The potential for mineral oil (untreated, mildly treated, or highly refined) to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Therapeutic Uses

In severe cases of constipation, such as with fecal impaction, mineral oil and stool softener laxatives administered orally or rectally are indicated to soften the impacted feces. To help complete the evacuation of the impacted colon, a rectal stimulation or saline laxative may follow.
Medication (vet): orally, as a laxative with light grades (low viscosity) even having some advantage in animals over heavy grades (high viscosity).
MEDICATION (VET): A preparation that contains 0.5% neomycin, 1% carbaryl, 9% sulfacetamide, 0.5% tetracaine, and 88.1% mineral oil is used in treatment of ear infections and ear mite infestations of small animals, including rabbits...
Increase water retention in the stool by coating surfaces of stool and intestines with a water-immiscible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass.
...Promotes bowel movement by retarding water reabsorption; there is no stimulation of peristalsis.
Medication (vet): Topically, it has been used as a vehicle in ointments (including ophthalmic), wound dressings, and intramammary products. Arguments against its use in the latter have been based on the potential carcinogenicity of certain grades (for the consumer of milk) or difficulty of eliminating last few droplets from man's food supply.
Previously published results showed that both in vitro and in vivo coconut oil (CNO) treatments prevented combing damage of various hair types. Using the same methodology, an attempt was made to study the properties of mineral oil and sunflower oil on hair. Mineral oil (MO) was selected because it is extensively used in hair oil formulations in India, because it is non-greasy in nature, and because it is cheaper than vegetable oils like coconut and sunflower oils. The study was extended to sunflower oil (SFO) because it is the second most utilized base oil in the hair oil industry on account of its non-freezing property and its odorlessness at ambient temperature. As the aim was to cover different treatments, and the effect of these treatments on various hair types using the above oils, the number of experiments to be conducted was a very high number and a technique termed as the Taguchi Design of Experimentation was used. The findings clearly indicate the strong impact that coconut oil application has to hair as compared to application of both sunflower and mineral oils. Among three oils, coconut oil was the only oil found to reduce the protein loss remarkably for both undamaged and damaged hair when used as a pre-wash and post-wash grooming product. Both sunflower and mineral oils do not help at all in reducing the protein loss from hair. This difference in results could arise from the composition of each of these oils. Coconut oil, being a triglyceride of lauric acid (principal fatty acid), has a high affinity for hair proteins and, because of its low molecular weight and straight linear chain, is able to penetrate inside the hair shaft. Mineral oil, being a hydrocarbon, has no affinity for proteins and therefore is not able to penetrate and yield better results. In the case of sunflower oil, although it is a triglyceride of linoleic acid, because of its bulky structure due to the presence of double bonds, it does not penetrate the fiber, consequently resulting in no favorable impact on protein loss.

Vapor Pressure

<0.5 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.

Other CAS

528-53-0
8012-95-1

Wikipedia

Delphinidin

Drug Warnings

In the 1940s, oleothorax (paraffin oil instillation) was widely used to treat patients with apical tuberculosis. The oil plombage should have been removed after a few years; however, since oleothoraces were usually asymptomatic, removal was uncommon. These in the meantime elderly patients are at risk of late complications, such as rupture of the oleothorax and aspiration of oil. We report the case of a 69-year-old man with a spontaneous rupture of an oleothorax leading to oil aspiration, lipid pneumonia and culture-proven disseminated tuberculosis with fatal outcome. Unexpected positive PCR for M. tuberculosis-DNA in tracheal secretions was one of the leading signs in this case. Thus oil plombage in patients with oleothorax may be "time bombs". Primary physicians should be aware of this life-threatening complication.
In recent years, the oral use of mineral oil has not been advocated because of the possibility of interference with the absorption of fat-soluble vitamins and the danger of pulmonary aspiration. The dose required for the former effect exceeds that normally used in clinical practice. ... Oral mineral oil should not be given to patients with swallowing abnormalities.
Oral mineral oil is not recommended for bedridden elderly patients since they are more prone to aspiration of oil droplets, which amy produce lipid pneumonia.
Oral mineral oil is not recommended for children up to 6 years of age since patients in this age group are more prone to aspiration of oil droplets, which may produce lipid pneumonia.
For more Drug Warnings (Complete) data for Mineral oil (6 total), please visit the HSDB record page.

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin protecting; Antistatic; Viscosity controlling; Emollient; Solvent

Methods of Manufacturing

After removing the lighter hydrocarbons from petroleum by distillation, the residue is again subjected to distillation at a temperature between 330 deg and 390 deg, and the distillate treated first with H2SO4, then with NaOH, and afterward decolorized by filtering through bone black, animal charcoal, or fuller's earth. The purified product is again chilled, to remove paraffin, and redistilled at a temperature above 330 deg. In some instances the H2SO4 treatment is omitted.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Recycling
Transportation equipment manufacturing
Waste to energy
Wholesale and retail trade
recycling
waste to energy
Paraffin oils: ACTIVE
About 1% of the total mineral oil consumption is used to formulate lubricants.
Mineral oil, heavy or light, is a complex mixture of hydrocarbons derived from crude petroleum and is used as a lubricant laxative. In refinement for human use, the aromatic amines and unsaturated hydrocarbons are removed from petroleum, leaving a variety of saturated hydrocarbons. Light mineral oil is similar to mineral oil but lower molecular weight hydrocarbons predominate, resulting in lower viscosity and specific gravity; it is not intended for use in internal liquid products. ... Mineral oil may contain tocopherol or butylated hydroxytoluenes to inhibit oxidation. The palatability of mineral oil is improved when it is emulsified with acacia.

Analytic Laboratory Methods

Method: NIOSH 1400, Issue 2; Procedure: Gas chromatography with flame ionization detector; Analyte: mineral oil; Matrix: Air; Detection Limit: 0.05 mg per sample.
Use of 1,1,2-trichlorotrifluoroethane for the quantitative determination of mineral oil air sample by UV absorption.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Concurrent use of /anticoagulants, coumarin- or indandione-derivative, oral, or contraceptive, oral, or digitalis glycosides or fat-soluble vitamins such as A, D, E, and K/ with mineral oil may interfere with the proper absorption of these or other medications and reduce their effectiveness.
In addition to interfering with absorption of oral anticoagulants, mineral oil also decreases absorption of vitamin K, which may lead to increased anticoagulant effects.
Concurrent use /with stool softener laxatives/ may cause increased absorption of mineral oil and result in the formation of tumor-like deposits in tissues.
There has been a great deal of work on the effect of mineral oil in impeding the absorption of fat soluble vitamins A (and precursors) D, E, K and essential fatty acids. There is no doubt that interference with absorption can occur, particularly of carotene if amounts in food exceed approximately 6000 ppm.

Stability Shelf Life

Stable under recommended storage conditions.
Oxidation and peroxidation when it occurs in mineral oils continues almost at logarithmic rate.

Dates

Last modified: 08-15-2023
1: Yoshino Y, Yuan B, Okusumi S, Aoyama R, Murota R, Kikuchi H, Takagi N, Toyoda
2: Parra-Vargas M, Sandoval-Rodriguez A, Rodriguez-Echevarria R,
3: Márquez-Rodríguez AS, Grajeda-Iglesias C, Sánchez-Bojorge NA,
4: Daveri E, Cremonini E, Mastaloudis A, Hester SN, Wood SM, Waterhouse AL,
5: Chen J, Zhu Y, Zhang W, Peng X, Zhou J, Li F, Han B, Liu X, Ou Y, Yu X.
6: Kang HM, Park BS, Kang HK, Park HR, Yu SB, Kim IR. Delphinidin induces
7: Kim HM, Kim SH, Kang BS. Radioprotective effects of delphinidin on normal
8: Casati L, Pagani F, Fibiani M, Lo Scalzo R, Sibilia V. Potential of
9: Lee DY, Park YJ, Hwang SC, Kim KD, Moon DK, Kim DH. Cytotoxic effects of
10: Wang CH, Zhu LL, Ju KF, Liu JL, Li KP. Anti-inflammatory effect of
11: Aichinger G, Puntscher H, Beisl J, Kütt ML, Warth B, Marko D. Delphinidin
12: Lim WC, Kim H, Kim YJ, Park SH, Song JH, Lee KH, Lee IH, Lee YK, So KA, Choi
13: Goszcz K, Deakin SJ, Duthie GG, Stewart D, Megson IL. Bioavailable
14: Dayoub O, Le Lay S, Soleti R, Clere N, Hilairet G, Dubois S, Gagnadoux F,
15: Tani T, Nishikawa S, Kato M, Tsuda T. Delphinidin 3-rutinoside-rich
16: Vázquez-Calvo Á, Jiménez de Oya N, Martín-Acebes MA, Garcia-Moruno E, Saiz
17: Lim W, Song G. Inhibitory effects of delphinidin on the proliferation of
18: Hidalgo J, Teuber S, Morera FJ, Ojeda C, Flores CA, Hidalgo MA, Núñez L,
19: Chen J, Zhou J, Li F, Zhu Y, Zhang W, Yu X. [Delphinidin induces autophagy in
20: Tatsuzawa F, Tanikawa N, Nakayama M. Red-purple flower color and

Explore Compound Types